molecular formula C9H5BrClNO2S B1284009 4-Bromoisoquinoline-5-sulfonyl chloride CAS No. 127625-94-9

4-Bromoisoquinoline-5-sulfonyl chloride

Cat. No.: B1284009
CAS No.: 127625-94-9
M. Wt: 306.56 g/mol
InChI Key: DETHFQYKUHNJRY-UHFFFAOYSA-N
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Description

4-Bromoisoquinoline-5-sulfonyl chloride hydrochloride (CAS 1203176-80-0) is a versatile chemical intermediate prized in medicinal and organic chemistry for its dual reactive sites. The compound features a sulfonyl chloride group, which is highly reactive towards nucleophiles such as amines and alcohols, and a bromine-substituted isoquinoline ring system that enables participation in metal-catalyzed cross-coupling reactions . This bifunctionality makes it a valuable building block for the synthesis of complex sulfonamide derivatives and active pharmaceutical ingredients (APIs) . With a molecular formula of C9H6BrCl2NO2S and a molecular weight of 343.02 g/mol, it typically presents as an off-white to pale yellow crystalline powder . It exhibits a melting point of 150-155°C and is soluble in various organic solvents, including DMSO and dichloromethane, facilitating its use in diverse reaction conditions . As a highly reactive sulfonyl halide, it must be handled with care; it is recommended to store the material in a cool, dry place away from light and moisture to ensure stability, and it has a typical shelf life of two years under these proper conditions . This product is intended for research and laboratory use only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromoisoquinoline-5-sulfonyl chloride
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InChI

InChI=1S/C9H5BrClNO2S/c10-7-5-12-4-6-2-1-3-8(9(6)7)15(11,13)14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DETHFQYKUHNJRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CC(=C2C(=C1)S(=O)(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401281265
Record name 4-Bromo-5-isoquinolinesulfonyl chloride
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Molecular Weight

306.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

127625-94-9
Record name 4-Bromo-5-isoquinolinesulfonyl chloride
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Record name 4-Bromo-5-isoquinolinesulfonyl chloride
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Record name 4-bromoisoquinoline-5-sulfonyl chloride
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Foundational & Exploratory

Physicochemical Profiling and Synthetic Utility of 4-Bromoisoquinoline-5-sulfonyl Chloride in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Researchers, and Drug Development Professionals Content Type: Technical Guide & Experimental Whitepaper

Executive Summary

In the landscape of modern medicinal chemistry, the rapid assembly of complex, biologically active scaffolds requires intermediates that offer orthogonal reactivity. 4-Bromoisoquinoline-5-sulfonyl chloride is a highly reactive, dual-functional building block that serves as a cornerstone in the synthesis of advanced fluorophores and selective kinase inhibitors—most notably, Rho-associated protein kinase (ROCK) and Protein Kinase A (PKA) inhibitors[1].

This whitepaper provides an in-depth technical analysis of its physicochemical properties, the mechanistic causality behind its synthesis, and self-validating protocols for its downstream derivatization.

Physicochemical Properties & Structural Data

Understanding the physicochemical profile of 4-bromoisoquinoline-5-sulfonyl chloride is critical for optimizing reaction conditions and preventing premature degradation. The compound is commercially available in two forms: the highly reactive free base and the more stable hydrochloride salt[2][3]. The sulfonyl chloride moiety is highly electrophilic, making the compound sensitive to hydrolysis in the presence of atmospheric moisture[4].

Table 1: Comparative Physicochemical Data
PropertyFree BaseHydrochloride Salt
CAS Number 127625-94-9[3]1203176-80-0[2]
Molecular Formula C₉H₅BrClNO₂SC₉H₆BrCl₂NO₂S[1]
Molecular Weight 306.56 g/mol 343.02 g/mol [2]
Appearance Yellow solid[5]White to off-white crystalline powder[1]
Melting Point > 100 °C (Decomposes)150–155 °C[1]
Solubility Dichloromethane, Ethyl Acetate[5]DMSO, DMF, Dichloromethane[1][4]
Purity (Analytical) ≥ 95%≥ 98%[1]

Mechanistic Synthesis & Upstream Workflow

The synthesis of 4-bromoisoquinoline-5-sulfonyl chloride is classically achieved via a Sandmeyer-type Meerwein sulfonyl chlorination starting from 5-amino-4-bromoisoquinoline[5].

Mechanistic Causality: The reaction relies on the generation of an unstable diazonium intermediate. The addition of cuprous chloride (CuCl) is not merely catalytic; it acts as a single-electron transfer (SET) agent. Cu(I) reduces the diazonium ion, extruding nitrogen gas to form a highly reactive aryl radical. This radical is rapidly intercepted by sulfur dioxide (SO₂) to form a sulfonyl radical, which is subsequently oxidized by Cu(II) and trapped by a chloride ion to yield the final sulfonyl chloride.

SynthesisWorkflow A 5-Amino-4-bromo- isoquinoline B Diazonium Salt Intermediate A->B NaNO2, HCl -5°C to 0°C C Aryl Radical Formation B->C CuCl (SET) - N2 gas D 4-Bromoisoquinoline- 5-sulfonyl chloride C->D SO2, Cl- Acetic Acid

Caption: Synthetic workflow of 4-Bromoisoquinoline-5-sulfonyl chloride via Meerwein reaction.

Experimental Protocol 1: Meerwein Sulfonyl Chlorination

Note: This is a self-validating protocol designed to ensure high fidelity during scale-up[5].

Step 1: Diazotization

  • Dissolve 4.46 g of 5-amino-4-bromoisoquinoline in 44 mL of concentrated hydrochloric acid (d=1.19).

  • Cool the solution to -5°C using an ice-salt bath.

    • Causality & Validation: Ensure the internal temperature stabilizes below 0°C before proceeding. Elevated temperatures will cause the diazonium intermediate to prematurely decompose into an unreactive phenol derivative.

  • Dropwise, add a solution of 1.93 g sodium nitrite dissolved in 10 mL of water. Maintain stirring for 1 hour at 0°C.

Step 2: Radical Trapping (Meerwein Reaction)

  • Prepare a receiving flask containing 48 mL of acetic acid saturated with sulfur dioxide gas. Add a solution of 0.65 g cuprous chloride (CuCl) in 5.6 mL of water.

  • Slowly pour the cold diazonium solution into the SO₂/acetic acid mixture.

    • Validation Check: Vigorous gaseous evolution (N₂) will commence immediately. The reaction is deemed complete only when gas evolution entirely ceases, visually confirming the full consumption of the diazonium intermediate[5].

Step 3: Workup & Isolation

  • Extract the aqueous reaction mixture with dichloromethane (2 × 100 mL).

  • Combine the organic phases, wash thoroughly with water to remove residual acetic acid, and dry over anhydrous magnesium sulfate.

  • Concentrate under reduced pressure to yield ~5.6 g of the product as a yellow solid[5].

Downstream Applications: Bimodal Reactivity in Drug Design

The architectural value of 4-bromoisoquinoline-5-sulfonyl chloride lies in its orthogonal bimodal reactivity.

  • Nucleophilic Acyl Substitution: The highly electrophilic sulfonyl chloride reacts rapidly with primary and secondary amines to form sulfonamides[4].

  • Palladium-Catalyzed Cross-Coupling: The C4-bromo substituent remains inert during mild sulfonamide formation, allowing for subsequent Suzuki-Miyaura or Sonogashira couplings. This enables medicinal chemists to explore deep structure-activity relationships (SAR) at the C4 position without disrupting the sulfonamide pharmacophore.

ReactivityPathway Core 4-Bromoisoquinoline-5-sulfonyl chloride Sub1 Nucleophilic Acyl Substitution (Amines, Alcohols) Core->Sub1 Fast Reactivity Sub2 Palladium Cross-Coupling (Suzuki/Sonogashira) Core->Sub2 Orthogonal Reactivity Prod1 ROCK / PKA Inhibitor Precursors Sub1->Prod1 Prod2 Advanced Fluorophores Sub1->Prod2 Sub2->Prod1 SAR Expansion

Caption: Orthogonal bimodal reactivity pathway for drug discovery and fluorophore design.

Experimental Protocol 2: Sulfonamide Derivatization (ROCK Inhibitor Precursor)

Objective: Coupling with a secondary amine (e.g., homopiperazine) while preserving the C4-Bromine.

  • Reaction Setup: Dissolve 1.0 eq of 4-bromoisoquinoline-5-sulfonyl chloride in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

    • Causality: Anhydrous conditions are critical. Sulfonyl chlorides rapidly hydrolyze to unreactive sulfonic acids in the presence of moisture, which will kill the reaction yield[1][4].

  • Amine Addition: Cool the solution to 0°C. Add 1.2 eq of the target amine, followed by 2.0 eq of N,N-diisopropylethylamine (DIPEA) as a non-nucleophilic acid scavenger.

  • Monitoring: Allow the reaction to warm to room temperature.

    • Validation Check: Monitor via TLC or LC-MS. The reaction is typically complete within 2-4 hours due to the high electrophilicity of the sulfonyl group[4].

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to isolate the bromo-sulfonamide intermediate.

Handling, Stability, and Storage

As an analytical grade intermediate, 4-bromoisoquinoline-5-sulfonyl chloride is classified as toxic and highly reactive[1][4].

  • Moisture Sensitivity: The S-Cl bond is highly susceptible to nucleophilic attack by water.

  • Storage Protocol: Must be stored in a cool, dry place (ideally 2-8°C or under inert argon gas) away from sunlight and ambient humidity[1][4].

  • Shelf Life: When stored in tightly closed containers under the recommended anhydrous conditions, the compound maintains its integrity for up to 24 months[4].

References

  • Source: forecastchemicals.
  • Source: prepchem.
  • Source: tradeindia.
  • Source: bldpharm.
  • Source: aksci.

Sources

4-Bromoisoquinoline-5-sulfonyl chloride CAS number and safety data

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 127625-94-9 | Role: Dual-Functional Scaffold for Medicinal Chemistry[1]

Executive Summary

4-Bromoisoquinoline-5-sulfonyl chloride is a high-value heterocyclic intermediate employed primarily in the synthesis of Rho-associated protein kinase (ROCK) inhibitors and other isoquinoline-based sulfonamide therapeutics.[2][3] Its structural uniqueness lies in its orthogonal reactivity : the highly electrophilic sulfonyl chloride moiety allows for immediate sulfonamide formation, while the 4-bromo substituent serves as a latent handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) in late-stage diversification.

This guide provides a rigorous technical breakdown of its properties, synthesis, safety protocols, and application in drug discovery.

Chemical Identity & Physical Properties[2][3][4][5]

ParameterData
Chemical Name 4-Bromoisoquinoline-5-sulfonyl chloride
CAS Number 127625-94-9
Molecular Formula C₉H₅BrClNO₂S
Molecular Weight 306.56 g/mol
Appearance Yellow to off-white crystalline solid
Solubility Soluble in DCM, THF, Ethyl Acetate; Reacts violently with water/alcohols
Stability Moisture sensitive (hydrolyzes to sulfonic acid); Acid sensitive
Storage < -20°C, under Argon/Nitrogen, desiccated

Synthetic Utility & Mechanism

The compound is a "linchpin" scaffold. The C5-sulfonyl chloride is kinetically unstable toward nucleophiles (amines), whereas the C4-bromide is chemically inert under standard sulfonylation conditions but active under transition-metal catalysis.

Orthogonal Reaction Workflow
  • Primary Vector (Sₙ2-like): Nucleophilic attack by primary/secondary amines at the sulfur atom creates the sulfonamide core (e.g., Fasudil analogs).

  • Secondary Vector (Pd-Catalysis): The aryl bromide remains intact, allowing subsequent C-C or C-N bond formation to expand the pharmacophore into the solvent-exposed regions of the target protein binding pocket.

ReactionPathway Start 4-Bromoisoquinoline-5-sulfonyl chloride (Electrophile A + B) Step1 Reaction 1: Sulfonylation (Amine R-NH2, Base) Start->Step1 Fast (0°C) Cl displacement Inter Intermediate: 4-Bromo-5-sulfonamidoisoquinoline Step1->Inter Step2 Reaction 2: Cross-Coupling (Pd(0), Boronic Acid/Amine) Inter->Step2 Slow (Heat) Pd oxidative addition Final Final Drug Candidate (Bis-functionalized) Step2->Final

Figure 1: Orthogonal functionalization strategy. The sulfonyl chloride is derivatized first to prevent hydrolysis, followed by palladium-catalyzed coupling at the bromine position.

Synthesis Protocol (Meerwein Sulfonylation)

Source Validation: Adapted from US Patent 5114949 and standard Sandmeyer-type chlorosulfonylation methodologies.

Prerequisite: This reaction generates sulfur dioxide (SO₂) gas. Perform exclusively in a well-ventilated fume hood.

Materials
  • Precursor: 5-Amino-4-bromoisoquinoline (1.0 eq)

  • Reagents: Sodium Nitrite (NaNO₂), Hydrochloric Acid (conc.), Glacial Acetic Acid, Sulfur Dioxide (gas or saturated solution), Cuprous Chloride (CuCl).

  • Solvents: Water, Glacial Acetic Acid, Dichloromethane (DCM).

Step-by-Step Methodology
  • Diazotization (The "Cold" Step):

    • Dissolve 5-amino-4-bromoisoquinoline in concentrated HCl at -5°C.

    • Dropwise add aqueous NaNO₂ (1.1 eq) while maintaining internal temperature < 0°C.

    • Mechanism:[1][4] Formation of the diazonium salt (Ar-N₂⁺ Cl⁻). Stir for 45–60 mins.

    • Checkpoint: Solution must remain clear/yellow; turbidity implies decomposition.

  • Chlorosulfonylation (The "Gas" Step):

    • Prepare a saturated solution of SO₂ in glacial acetic acid (approx. 30% w/v).

    • Add CuCl (0.15 eq) catalyst dissolved in minimal water.

    • Pour the cold diazonium solution into the SO₂/AcOH mixture (Caution: Vigorous gas evolution of N₂).

    • Mechanism:[1][4] Radical decomposition of the diazonium species by Cu(I), capture by SO₂, and oxidation to sulfonyl chloride.

  • Quench & Isolation:

    • Stir until gas evolution ceases (approx. 1–2 hours).

    • Pour mixture into ice-water (hydrolysis risk: work fast).

    • Extract immediately with cold Dichloromethane (DCM) (2x).

    • Wash organic layer with cold water (to remove acid) and brine.

    • Dry over MgSO₄, filter, and concentrate in vacuo at < 35°C.

  • Yield: Yellow solid. Use immediately or store at -20°C. Do not recrystallize from alcohols.

Safety Data & Handling (GHS Classification)

Signal Word: DANGER

This compound combines the hazards of sulfonyl chlorides (corrosivity) with aryl halides.

Hazard ClassH-CodeStatement
Skin Corrosion/Irritation H314Causes severe skin burns and eye damage.
Acute Toxicity (Oral) H302Harmful if swallowed.[5][6]
Sensitization H334May cause allergy or asthma symptoms if inhaled.
Reactivity EUH014Reacts violently with water.
Critical Handling Protocol
  • PPE: Nitrile gloves (double gloved recommended), chemical splash goggles, lab coat.

  • Atmosphere: Handle under dry nitrogen/argon. Moisture in the air will degrade the compound to the sulfonic acid and release HCl gas.

  • Decontamination: Quench spills with saturated Sodium Bicarbonate (NaHCO₃) solution. Do not use water directly on bulk spills.

SafetyFlow Spill Spill Detected Type Is it Bulk Solid or Solution? Spill->Type Solid Cover with dry lime/sand. Sweep into waste container. Type->Solid Solid Solution Absorb with dry vermiculite. Do NOT use water. Type->Solution Liquid Disposal Neutralize with dilute NaOH/NaHCO3 in a fume hood. Solid->Disposal Solution->Disposal

Figure 2: Emergency response decision tree for sulfonyl chloride spills.

References

  • Preparation of Isoquinolinesulfonyl Derivatives. US Patent 5114949. PrepChem.

  • 4-Bromoisoquinoline-5-sulfonyl chloride Product Data. ChemicalBook.

  • Synthesis of Rho-kinase Inhibitors.Journal of Medicinal Chemistry.
  • Safety Data Sheet: 4-Bromoisoquinoline Derivatives. Fisher Scientific.

Sources

Therapeutic Potential of 4-Bromoisoquinoline-5-sulfonyl Chloride Derivatives: A Technical Guide to Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of designing kinase inhibitors that achieve both high potency and exquisite selectivity. The isoquinoline sulfonamide scaffold has long been a cornerstone of kinase inhibitor design, originating with the discovery of Fasudil (an inhibitor of Rho-associated protein kinase, ROCK) and the H-series of compounds[1][2]. However, the modern frontier of targeted therapeutics demands structural optimizations that push beyond the limitations of first-generation molecules.

The introduction of a bromine atom at the C4 position of the isoquinoline ring, coupled with a highly reactive 5-sulfonyl chloride group, creates 4-bromoisoquinoline-5-sulfonyl chloride —a privileged, divergent intermediate. This technical whitepaper explores the structural biology, mechanistic pathways, and self-validating synthetic protocols required to leverage this building block for the development of next-generation therapies targeting cardiovascular diseases, neurodegeneration, and oncology.

Chemical Rationale & Structural Biology

The ATP-Competitive Isoquinoline Scaffold

Isoquinoline sulfonamides function as ATP-competitive inhibitors. The isoquinoline ring mimics the adenine moiety of ATP, inserting itself into the highly conserved ATP-binding cleft of the kinase domain[1]. The nitrogen atom (N2) of the isoquinoline ring is the critical pharmacophore, forming a mandatory hydrogen bond with the backbone amide of the kinase hinge region[3].

The Causality of the 4-Bromo Substitution

Why introduce a bromine atom at the C4 position? The choice is driven by three distinct biophysical phenomena:

  • Halogen Bonding (

    
    -Hole Interactions):  Bromine possesses an anisotropic electron distribution, creating an electron-deficient region (the 
    
    
    
    -hole) opposite the C-Br bond. This allows the 4-bromo substituent to form highly directional, non-covalent interactions with Lewis bases (e.g., carbonyl oxygens) in the kinase hinge region, significantly increasing binding enthalpy.
  • Steric Bulk and Selectivity: The atomic radius of bromine forces the isoquinoline ring into a specific conformational tilt. Depending on the substituents at positions 5 and 8, this steric bulk prevents binding to off-target ATPases and adenylate cyclases, driving selectivity toward specific kinase subfamilies like ROCK or PKA[3].

  • Lipophilicity (LogP) Enhancement: The heavy halogen increases the overall lipophilicity of the molecule, which is a critical parameter for blood-brain barrier (BBB) penetration in central nervous system (CNS) targets[4].

The 5-Sulfonyl Chloride as a Divergent Hub

The 5-sulfonyl chloride group is a highly reactive electrophile. By utilizing 4-bromoisoquinoline-5-sulfonyl chloride, researchers can execute divergent library synthesis via nucleophilic acyl substitution with various primary and secondary amines. The orientation of the resulting sulfonamide linker dictates the inhibitor's trajectory into the ribose-binding pocket of the kinase, fine-tuning its target profile[1].

Therapeutic Targets and Mechanistic Pathways

ROCK1/2 Inhibition (Cardiovascular & CNS Disorders)

The RhoA/ROCK signaling pathway is a master regulator of the actin cytoskeleton, governing smooth muscle contraction, cell adhesion, and motility[4]. Overactivation of ROCK is implicated in cerebral vasospasm, pulmonary hypertension, and neurodegenerative conditions like Alzheimer's disease[4][5]. Isoquinoline sulfonamides like Fasudil are clinically validated ROCK inhibitors, but 4-bromo derivatives offer enhanced potency by occupying the hydrophobic sub-pocket adjacent to the gatekeeper residue, thereby augmenting neuroprotection and functional recovery after ischemic stroke[6].

G RhoA RhoA (Active GTP-bound) ROCK ROCK1 / ROCK2 RhoA->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Phosphorylates (Inhibits) MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates (Activates) Inhibitor 4-Bromo-Isoquinoline Sulfonamide Inhibitor Inhibitor->ROCK ATP-Competitive Inhibition MLCP->MLC Dephosphorylates Actin Actin Cytoskeleton (Contraction/Remodeling) MLC->Actin Promotes

Fig 1: Mechanism of ROCK inhibition by 4-bromo-isoquinoline sulfonamides.

Emerging Targets: LRRK2 and PKA

Beyond ROCK, the isoquinoline sulfonamide scaffold has been successfully optimized to target Leucine-rich repeat kinase 2 (LRRK2), with derivatives like H-1337 showing potent intraocular pressure (IOP) lowering activity for glaucoma therapy[7]. Furthermore, the foundational crystal structures of these inhibitors bound to cAMP-dependent protein kinase (PKA) have initiated the modern era of structure-based drug design, proving the druggability of the ATP binding site[2].

Quantitative Structure-Activity Relationship (SAR) Data

To illustrate the impact of structural modifications on the isoquinoline sulfonamide scaffold, the following table summarizes the quantitative binding affinities (IC50) of key reference compounds across different kinase targets.

Compound NamePrimary Kinase TargetIC50 (nM)Off-Target IC50Key Structural Feature
Fasudil (AT877) [8]ROCK221 nMPKA: 1,600 nMUnsubstituted isoquinoline
H-1152 [8]ROCK212 nMPKA: >500 nMMethyl-substituted isoquinoline
H-1337 [7]LRRK245 nMROCK: >1,000 nMOptimized sulfonamide tail
CKI7 [3]Casein Kinase-1SelectiveATPases: Negligible5-chloro, 8-sulfonamide

(Note: The addition of a 4-bromo substituent to the Fasudil core typically shifts the IC50 into the single-digit nanomolar range for ROCK2 by exploiting halogen bonding, while simultaneously increasing the LogP for better BBB penetration).

Experimental Methodologies: A Self-Validating System

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale and an observable endpoint to guarantee reproducibility.

Protocol 1: Synthesis of 4-Bromoisoquinoline-5-sulfonyl chloride

This protocol utilizes a Sandmeyer-type chlorosulfonylation to convert an amine into a highly reactive sulfonyl chloride[9].

  • Diazotization: Dissolve 4.46 g of 5-amino-4-bromoisoquinoline in 44 mL of concentrated hydrochloric acid (d=1.19). Cool the solution strictly to -5°C.

    • Causality: Temperature control is critical. Exceeding 0°C will cause the diazonium salt to hydrolyze into a biologically inactive phenol, destroying the yield.

  • Nitrite Addition: Slowly add a solution of 1.93 g sodium nitrite in 10 mL water. Stir for 1 hour at 0°C.

  • Chlorosulfonylation: Pour the cold diazonium solution into 48 mL of a saturated solution of sulfur dioxide (

    
    ) in acetic acid containing 0.65 g of cuprous chloride (
    
    
    
    ).
    • Causality: The

      
       acts as a redox catalyst, facilitating the single-electron transfer required to generate the aryl radical, which then reacts with 
      
      
      
      .
  • Self-Validation Endpoint: Stir the mixture until gaseous evolution (

    
    ) completely ceases. The cessation of gas is the visual confirmation that the radical transfer is complete.
    
  • Isolation: Extract with dichloromethane (

    
     mL), wash with water, dry over magnesium sulfate, and concentrate to yield the product as a yellow solid (approx. 5.6 g)[9].
    

Workflow SM 5-Amino-4-bromoisoquinoline (Starting Material) Diazo Diazonium Salt Intermediate (-5°C, HCl, NaNO2) SM->Diazo Diazotization Sulfonyl 4-Bromoisoquinoline-5-sulfonyl chloride (SO2, CuCl, AcOH) Diazo->Sulfonyl Sandmeyer-type Chlorosulfonylation Library Sulfonamide Library (Divergent Amine Coupling) Sulfonyl->Library Nucleophilic Acyl Substitution Validation Validation Library->Validation QC Check

Fig 2: Synthetic workflow for 4-bromoisoquinoline-5-sulfonyl chloride derivatives.

Protocol 2: Divergent Sulfonamide Library Generation
  • Coupling: Dissolve 1.0 eq of 4-bromoisoquinoline-5-sulfonyl chloride in anhydrous dichloromethane (DCM).

  • Amine Addition: Add 1.2 eq of the target amine (e.g., homopiperazine) and 2.0 eq of N,N-diisopropylethylamine (DIPEA).

    • Causality: The sulfonyl chloride is highly electrophilic. DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of the nucleophilic amine and driving the reaction forward.

  • Validation: Monitor via LC-MS. The reaction is complete when the mass peak corresponding to the sulfonyl chloride (

    
     322.58) is entirely replaced by the target sulfonamide mass.
    
Protocol 3: FRET-Based Kinase Activity Assay

To validate the therapeutic potential, the synthesized derivatives must be tested in a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

  • Incubation: Incubate 10 nM of recombinant ROCK2 kinase with 1

    
    M of a fluorescently labeled peptide substrate and varying concentrations of the 4-bromo derivative in a kinase buffer (containing 
    
    
    
    and ATP at its
    
    
    value).
  • Reaction: Allow the reaction to proceed for 60 minutes at room temperature.

  • Detection: Add a europium-labeled anti-phosphopeptide antibody.

    • Causality: If the inhibitor is successful, the kinase cannot phosphorylate the substrate. Therefore, the europium antibody will not bind, and the FRET signal (emission at 665 nm) will remain low.

  • Validation: Calculate the

    
    -factor for the assay plates. A 
    
    
    
    confirms the assay system is robust and the IC50 data generated is highly trustworthy.

References

  • Synthesis of 4-Bromo-5-isoquinolinesulphonyl chloride PrepChem. URL:[Link]

  • Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors PubMed (National Institutes of Health). URL:[Link]

  • Fasudil and its analogs: A new powerful weapon in the long war against central nervous system disorders? ResearchGate. URL:[Link]

  • A novel isoquinoline sulfonamide protein kinase inhibitor (H-1337) produces long-lasting reduction of IOP Investigative Ophthalmology & Visual Science (IOVS). URL:[Link]

  • Drugging the Undruggable: How Isoquinolines and PKA Initiated the Era of Designed Protein Kinase Inhibitor Therapeutics Biochemistry (ACS Publications). URL:[Link]

  • Rho-Kinase Inhibition Improves the Outcome of Focal Subcortical White Matter Lesions Stroke (American Heart Association Journals). URL:[Link]

  • Computational exploration of novel ROCK2 inhibitors for cardiovascular disease management PubMed Central (National Institutes of Health). URL:[Link]

Sources

Technical Guide: Brominated Isoquinoline Sulfonyl Chlorides in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on Brominated Isoquinoline Sulfonyl Chlorides

Content Type: Technical Whitepaper / Methodological Guide Target Audience: Medicinal Chemists, Process Chemists, and Structural Biologists.

Executive Summary: The Dual-Handle Advantage

Brominated isoquinoline sulfonyl chlorides represent a high-value class of "dual-functional" heterocyclic building blocks. Unlike their unsubstituted counterparts (e.g., the precursors to Fasudil or H-89), these scaffolds offer two orthogonal reactive sites:

  • The Sulfonyl Chloride (

    
    ):  An electrophilic "warhead" for rapid diversification via sulfonamide formation, typically targeting the ATP-binding hinge region of kinases (PKA, ROCK, PKB).
    
  • The Bromine Substituent (

    
    ):  A synthetic handle for late-stage cross-coupling (Suzuki-Miyaura, Sonogashira), allowing the extension of the pharmacophore into the hydrophobic back-pocket of the enzyme.
    

This guide details the synthesis, reactivity, and strategic application of these scaffolds, moving beyond standard protocols to address the specific stability and regioselectivity challenges inherent to halogenated isoquinolines.

Strategic Synthesis Architectures

The synthesis of brominated isoquinoline sulfonyl chlorides is non-trivial due to the deactivating nature of the pyridine ring and the directing effects of the bromine. Two primary workflows are dominant in high-integrity applications.

Workflow A: Direct Chlorosulfonation (The "Hard" Route)

Best for: 5-bromo-isoquinoline-8-sulfonyl chloride

This classical approach utilizes neat chlorosulfonic acid. The presence of a bromine atom at C-5 directs electrophilic substitution to the C-8 position due to steric blocking of C-4 and electronic deactivation of the pyridine ring.

  • Reagents: Chlorosulfonic acid (

    
    ), Thionyl chloride (
    
    
    
    ).
  • Mechanism: Electrophilic aromatic substitution (

    
    ) followed by conversion of the sulfonic acid intermediate to the chloride.
    
  • Critical Control Point: Temperature control is vital. Above 150°C, decomposition of the brominated core occurs.

Workflow B: The Thiol-Oxidation Pathway (The "Soft" Route)

Best for: Labile isomers or large-scale process chemistry

Described in recent process patents (e.g., for Fasudil intermediates), this route avoids harsh acidic conditions by first installing a sulfur handle via nucleophilic substitution, then oxidizing it.

  • Step 1: Reaction of bromoisoquinoline with Thiourea to form the S-isoquinoline isothiourea salt.[1]

  • Step 2: Oxidative chlorination using

    
     or 
    
    
    
    in aqueous acid.
  • Advantage: Higher regiocontrol and milder conditions, preventing debromination.

Visualization: Divergent Synthetic Workflows

Synthesis_Pathways Start 5-Bromoisoquinoline Acid Chlorosulfonic Acid (140°C) Start->Acid SEAr Thiourea Thiourea / EtOH (Reflux) Start->Thiourea SNAr Direct_Prod 5-Bromo-isoquinoline- 8-sulfonyl chloride Acid->Direct_Prod Dehydration Salt Isothiourea Salt Thiourea->Salt Oxidation Cl2 / H2O / HCl (Oxidative Chlorination) Salt->Oxidation Soft_Prod 5-Bromo-isoquinoline- 8-sulfonyl chloride (High Purity) Oxidation->Soft_Prod

Caption: Comparison of Direct Chlorosulfonation (Top) vs. Thiol-Oxidation (Bottom) routes for generating the sulfonyl chloride core.

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-isoquinoline-8-sulfonyl Chloride (Thiol Route)

Source Grounding: Adapted from optimized isoquinoline sulfonyl chloride patents [1].

Reagents:

  • 5-Bromoisoquinoline (1.0 eq)

  • Thiourea (1.2 eq)

  • Ethanol (Solvent)

  • Sodium Hypochlorite (NaClO) or Chlorine gas (Oxidant)

Step-by-Step Methodology:

  • Isothiourea Formation: Dissolve 5-bromoisoquinoline in ethanol. Add thiourea and reflux for 3 hours. The solution will precipitate the S-(5-bromoisoquinolin-8-yl)isothiouronium bromide. Filter and dry the solid.[1][2]

    • Why: This locks the sulfur at the C-8 position using nucleophilic aromatic substitution principles, avoiding isomer mixtures common in direct sulfonation.

  • Oxidative Chlorination: Suspend the salt in 10% HCl at 0°C. Slowly bubble chlorine gas (or add NaClO solution dropwise) while maintaining temperature <5°C.

    • Why: Low temperature prevents hydrolysis of the forming sulfonyl chloride back to sulfonic acid.

  • Isolation: The product precipitates as a pale yellow solid. Filter immediately and wash with ice-cold water followed by cold hexane.

  • Storage: Store under Argon at -20°C. Note: Brominated sulfonyl chlorides are more prone to hydrolysis than their non-brominated analogs due to the electron-withdrawing effect of the bromine.

Protocol 2: Aminolysis (Sulfonamide Formation)

Target: Generation of Kinase Inhibitor Libraries

Reagents:

  • Brominated Isoquinoline Sulfonyl Chloride (1.0 eq)[3]

  • Amine (e.g., Homopiperazine for Fasudil analogs) (1.1 eq)

  • Triethylamine (2.5 eq) or Pyridine

  • DCM (Anhydrous)

Methodology:

  • Dissolve the amine and base in anhydrous DCM under

    
    .
    
  • Cool to 0°C.

  • Add the sulfonyl chloride portion-wise (solid addition) or as a solution in DCM over 15 minutes.

    • Critical: Do not add amine to chloride; add chloride to amine/base to scavenge HCl immediately.

  • Warm to RT and stir for 2 hours.

  • Data Validation: Monitor by TLC (MeOH/DCM 1:9). The sulfonamide is significantly more polar than the starting chloride.

Structure-Activity Relationship (SAR) & Logic

The utility of these compounds lies in their ability to mimic the adenine ring of ATP. The position of the bromine dictates the "vector" for growing the molecule.

Compound VariantSulfonyl PositionBromo PositionPrimary Target ClassStructural Logic
H-89 Precursor C-5(None)*PKAH-89 uses a bromocinnamyl tail, not a core bromine.
H-1152 Analog C-5C-4 (Methyl/Br)ROCK (High Selectivity)Substituents at C-4 induce a twist, improving selectivity for ROCK over PKA.
8-Sulfonyl Core C-8C-5ROCK / PKBThe C-8 sulfonamide orients the isoquinoline nitrogen towards the hinge region differently, often altering kinase specificity profiles.

*Note: While H-89 itself is not brominated on the core, 5-bromo-isoquinoline derivatives are used to synthesize "rigidified" analogs where the tail is cyclized back to the core.

Visualization: SAR Decision Matrix

SAR_Logic cluster_0 Position 5 Modification cluster_1 Position 8 Modification cluster_2 The Bromine Handle Core Isoquinoline Scaffold P5 5-Sulfonyl Chloride Core->P5 P8 8-Sulfonyl Chloride Core->P8 Target1 Target: PKA / ROCK (e.g., Fasudil) P5->Target1 Br Bromine Substitution (C-4, C-5, or C-7) Target1->Br Optimization Target2 Target: PKB / Akt (Altered Binding Mode) P8->Target2 Coupling Suzuki Coupling Br->Coupling Result Extended Pharmacophore (Hydrophobic Pocket Access) Coupling->Result

Caption: SAR decision tree illustrating how sulfonyl placement determines kinase subclass targeting, while bromine allows pharmacophore extension.

Handling & Stability (The "Self-Validating" System)

To ensure experimental trustworthiness, the following stability checks must be performed before any critical coupling reaction.

  • The "Water Test":

    • Take a small aliquot (5 mg) of the sulfonyl chloride.

    • Add 0.5 mL of water.

    • Observation: A pure sulfonyl chloride will not dissolve immediately and may slowly oil out. If it dissolves instantly, it has hydrolyzed to the sulfonic acid (useless for coupling).

  • LCMS Verification:

    • Run in methanol .

    • Expectation: You should see the Methyl Sulfonate mass (

      
      ) or the Sulfonamide mass if an amine is present. You will rarely see the Mass of the chloride (
      
      
      
      ) intact on LCMS due to solvolysis.
    • Diagnostic: If you see predominantly

      
       (OH), the starting material is degraded.
      

References

  • BenchChem. (2025).[2][4] Preparation method of 5-isoquinoline sulfonyl chloride (Patent Analysis). Retrieved from

  • Hidaka, H., et al. (1984). Isoquinolinesulfonamides as potent and selective inhibitors of cyclic nucleotide-dependent protein kinase. Biochemistry.
  • PubChem. (2025). 5-bromoisoquinoline-8-sulfonyl chloride hydrochloride (Compound Summary).[3] National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 5-Bromoquinoline-8-sulfonyl chloride.[5][6] Retrieved from

  • Breitenlechner, C., et al. (2005). Protein Kinase A in complex with Rho-kinase inhibitors: Structural basis of selectivity. Structure.[3][6][7][8] (Provides structural basis for Isoquinoline binding).

Sources

synthesis pathways for 4-Bromoisoquinoline-5-sulfonyl chloride precursors

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for the Synthesis of 4-Bromoisoquinoline-5-sulfonyl Chloride Precursors

Introduction

4-Bromoisoquinoline-5-sulfonyl chloride is a pivotal building block in contemporary medicinal chemistry and drug development. Its unique trifunctional structure—comprising an isoquinoline core, a strategically positioned bromine atom, and a reactive sulfonyl chloride group—offers medicinal chemists a versatile scaffold for generating diverse compound libraries. The bromine at the C4 position serves as a handle for cross-coupling reactions, while the sulfonyl chloride at C5 is a precursor for a wide array of sulfonamides, which are prominent pharmacophores in numerous therapeutic agents.[1][2] For instance, the related isoquinoline-5-sulfonyl moiety is the core of Fasudil, a potent Rho-kinase inhibitor, highlighting the therapeutic relevance of this structural class.[1]

This guide provides an in-depth exploration of the primary synthetic pathways to 4-bromoisoquinoline and its subsequent conversion to the target sulfonyl chloride. We will dissect the strategic considerations behind each route, offering detailed protocols and expert insights to empower researchers in their synthetic endeavors.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic approach to 4-bromoisoquinoline-5-sulfonyl chloride identifies two key precursors: the 4-bromoisoquinoline core and the 5-sulfonyl chloride functional group. The order of their installation is a critical strategic decision that dictates the overall efficiency and feasibility of the synthesis. The primary disconnection strategies involve either the late-stage introduction of the sulfonyl chloride onto a pre-formed 4-bromoisoquinoline ring or the construction of the brominated isoquinoline system on a benzene ring already bearing a masked sulfonyl group.

G Target 4-Bromoisoquinoline-5-sulfonyl Chloride Precursor1 4-Bromoisoquinoline Target->Precursor1 Direct Chlorosulfonation Precursor2 5-Amino-4-bromoisoquinoline Target->Precursor2 Sandmeyer Reaction Precursor3 Isoquinoline Precursor1->Precursor3 Direct Bromination Precursor2->Precursor1 Nitration & Reduction

Caption: Retrosynthetic analysis of the target compound.

Part A: Synthesis of the 4-Bromoisoquinoline Core

The construction of the 4-bromoisoquinoline scaffold is the foundational stage of the synthesis. Two primary strategies are prevalent: building the isoquinoline ring system from acyclic precursors or performing a direct functionalization of the parent isoquinoline.

Strategy 1: Direct Bromination of Isoquinoline

The most straightforward approach is the direct electrophilic bromination of isoquinoline. The key challenge is controlling the regioselectivity. The isoquinoline nucleus has two rings with different electronic properties. The pyridine ring is electron-deficient, while the benzene ring is comparatively electron-rich. Protonation of the nitrogen atom in a strong acid medium further deactivates the pyridine ring towards electrophilic attack, thereby directing substitution to the benzene ring, primarily at the C5 and C8 positions.[3] However, specific conditions have been developed to achieve bromination at the C4 position.

Field-Proven Insight: Direct bromination at C4 can be achieved under high-temperature conditions, often in a non-polar solvent like nitrobenzene, which helps to avoid strong acid conditions that would favor C5 substitution.[4] An alternative and often higher-yielding method involves the use of N-bromosuccinimide (NBS) in sulfuric acid, where careful temperature control is crucial to ensure high regioselectivity.[5]

Experimental Protocol: Direct C4-Bromination of Isoquinoline Hydrochloride [4]

  • Setup: In a flask equipped with a reflux condenser, dropping funnel, thermometer, and mechanical stirrer, place isoquinoline hydrochloride (0.20 mole) and nitrobenzene (50 ml).

  • Heating: Stir the mixture and heat to approximately 180°C to obtain a clear solution.

  • Bromine Addition: Add bromine (0.22 mole) dropwise via the dropping funnel over a period of about 1.5 hours. Maintain the temperature at 180°C. A smooth evolution of hydrogen chloride gas should be observed.

  • Reaction Monitoring: After the addition is complete, continue heating and stirring. The reaction progress can be monitored by the cessation of HCl evolution, which typically takes 4-5 hours.

  • Workup: Cool the reaction mixture, which may form a slurry of crystals. The product, 4-bromoisoquinoline, can be isolated using standard extraction and purification techniques.

Strategy 2: De Novo Synthesis of the Isoquinoline Ring

For complex substrates or when specific substitution patterns are required, constructing the isoquinoline ring from acyclic precursors is a powerful strategy. Several classic named reactions are employed for this purpose.

  • Pomeranz-Fritsch Reaction: This method involves the acid-catalyzed cyclization of a benzalamino acetal, formed from the condensation of a benzaldehyde and a 2,2-dialkoxyethylamine.[6][7][8] It directly yields the aromatic isoquinoline ring. The reaction conditions can be harsh (e.g., concentrated sulfuric acid), but modifications exist to mitigate this.[6][8]

  • Bischler-Napieralski Reaction: This reaction allows for the synthesis of 3,4-dihydroisoquinolines through the cyclization of β-phenylethylamides using a dehydrating agent like POCl₃ or P₂O₅.[9][10][11] The resulting dihydroisoquinoline can then be oxidized to the aromatic isoquinoline. This is a very common and versatile method.[12]

  • Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline.[13][14] This is particularly useful for synthesizing alkaloid natural products and requires a final oxidation step to achieve the aromatic isoquinoline core.[15]

G cluster_0 De Novo Synthesis Routes cluster_1 Direct Functionalization A Benzaldehyde + Aminoacetal D Isoquinoline A->D Pomeranz-Fritsch B β-Phenylethylamide E 3,4-Dihydroisoquinoline B->E Bischler-Napieralski C β-Arylethylamine + Aldehyde F Tetrahydroisoquinoline C->F Pictet-Spengler E->D Oxidation F->E Oxidation G Isoquinoline H 4-Bromoisoquinoline G->H Direct Bromination (e.g., Br₂/Nitrobenzene)

Caption: Major strategies for synthesizing the isoquinoline core.

Part B: Introduction of the 5-Sulfonyl Chloride Group

With the 4-bromoisoquinoline precursor in hand, the next critical step is the introduction of the sulfonyl chloride group at the C5 position.

Strategy 1: Sulfonation Followed by Chlorination

This two-step process is a classic method for preparing sulfonyl chlorides.

  • Sulfonation: Isoquinoline reacts with oleum (fuming sulfuric acid) to yield isoquinoline-5-sulfonic acid.[3][16][17] The C5 position is electronically favored for electrophilic substitution on the benzene ring of the isoquinoline system.[3] This intermediate is a stable, often crystalline solid.[18][19]

  • Chlorination: The resulting sulfonic acid is then converted to the sulfonyl chloride. A common and effective method is to treat the sulfonic acid with thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).[1][20]

Causality Behind Experimental Choices: The use of oleum ensures a sufficiently powerful sulfonating agent to react with the moderately activated benzene ring. In the subsequent chlorination step, DMF acts as a catalyst by forming the Vilsmeier reagent in situ, which is a more reactive electrophile that facilitates the conversion of the sulfonic acid to the sulfonyl chloride.

Strategy 2: The Sandmeyer Reaction Pathway (Recommended)

The Sandmeyer reaction offers a highly regioselective and efficient route to aryl sulfonyl chlorides from the corresponding aryl amines.[21][22][23] This is the most direct and well-documented method for the synthesis of the target molecule, 4-bromoisoquinoline-5-sulfonyl chloride.[24] The key precursor for this route is 5-amino-4-bromoisoquinoline .

The overall transformation proceeds in two steps:

  • Diazotization: The primary aromatic amine (5-amino-4-bromoisoquinoline) is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0 to -5°C) to form a diazonium salt.

  • Sulfo-de-diazoniation: The diazonium salt solution is then added to a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) in the presence of a copper(I) chloride catalyst.[24] This results in the displacement of the diazonium group with a sulfonyl chloride group, releasing nitrogen gas.

Experimental Protocol: Sandmeyer Synthesis of 4-Bromoisoquinoline-5-sulfonyl chloride [24]

  • Diazotization:

    • Dissolve 5-amino-4-bromoisoquinoline (4.46 g) in concentrated hydrochloric acid (44 cc).

    • Cool the solution to -5°C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (1.93 g) in water (10 cc), keeping the temperature below 0°C.

    • Stir the resulting mixture for 1 hour at 0°C to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a saturated solution of sulfur dioxide in acetic acid (48 cc).

    • To this SO₂ solution, add a solution of cuprous chloride (0.65 g) in water (5.6 cc).

    • Pour the cold diazonium salt solution from step 1 into the SO₂/CuCl solution.

    • Stir the reaction mixture. Vigorous evolution of nitrogen gas will be observed. Continue stirring until the gas evolution ceases.

  • Workup and Isolation:

    • Extract the reaction mixture with dichloromethane (2 x 100 cc).

    • Combine the organic phases, wash with water, and dry over anhydrous magnesium sulfate.

    • Concentrate the solution under reduced pressure to yield 4-bromoisoquinoline-5-sulfonyl chloride as a yellow solid (5.6 g), which is often used without further purification.

G cluster_sandmeyer Sandmeyer Pathway cluster_twostep Two-Step Pathway Amine 5-Amino-4-bromoisoquinoline Diazonium Diazonium Salt Intermediate Amine->Diazonium NaNO₂, HCl -5 to 0°C Product 4-Bromoisoquinoline-5-sulfonyl Chloride Diazonium->Product SO₂, CuCl Acetic Acid Start 4-Bromoisoquinoline SulfonicAcid 4-Bromo-isoquinoline- 5-sulfonic Acid Start->SulfonicAcid Sulfonation (Oleum) Product2 4-Bromoisoquinoline-5-sulfonyl Chloride SulfonicAcid->Product2 Chlorination (SOCl₂, DMF)

Caption: Comparison of pathways to the sulfonyl chloride group.

Data Summary and Strategic Comparison

PathwayKey PrecursorKey ReagentsNumber of Steps (from 4-Bromoisoquinoline)YieldKey AdvantagesKey Disadvantages
Sandmeyer Reaction 5-Amino-4-bromoisoquinolineNaNO₂, HCl, SO₂, CuCl3 (Nitration, Reduction, Sandmeyer)Good to Excellent[24]High regioselectivity; reliable and well-documented.Requires synthesis of the amino precursor; diazotization requires careful temperature control.
Sulfonation/Chlorination 4-BromoisoquinolineOleum, SOCl₂, DMF2VariableUtilizes common lab reagents.Harsh conditions (oleum); potential for side reactions; regioselectivity of bromination on a sulfonated ring could be complex if order is reversed.
Direct Chlorosulfonation 4-BromoisoquinolineChlorosulfonic Acid (ClSO₃H)1Often low to moderateSingle step.Very harsh, corrosive reagent; poor regioselectivity is a significant risk; often produces byproducts.[25]

Conclusion

The synthesis of 4-bromoisoquinoline-5-sulfonyl chloride is a multi-step process that requires careful strategic planning. While direct functionalization methods exist, the most robust and reliable pathway for research and development purposes is the Sandmeyer reaction sequence . This route offers unparalleled regiochemical control for the introduction of the sulfonyl chloride group, a critical factor for ensuring the purity and identity of the final product. The key to this pathway lies in the successful synthesis of the 5-amino-4-bromoisoquinoline intermediate. For the synthesis of the 4-bromoisoquinoline core itself, direct bromination of isoquinoline offers a rapid and high-yielding entry point, provided the reaction conditions are meticulously controlled to favor C4 substitution. By understanding the chemical principles and leveraging the detailed protocols provided, researchers can confidently and efficiently access this valuable synthetic intermediate for application in drug discovery and materials science.

References

  • Title: Pomeranz-Fritsch Reaction Source: Cambridge University Press URL: [Link]

  • Title: Pictet Spengler synthesis of isoquinoline Source: Molbase URL: [Link]

  • Title: Pomerantz-Fritsch synthesis of isoquinolines Source: organic-chemistry.org URL: [Link]

  • Title: Synthesis of 4-Bromoisoquinoline Source: PrepChem.com URL: [Link]

  • Title: Pomeranz–Fritsch reaction Source: Wikipedia URL: [Link]

  • Title: Bischler-Napieralski Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: Bischler−Napieralski Cyclization−N/C-Alkylation Sequences for the Construction of Isoquinoline Alkaloids Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: The Synthesis of Isoquinolines by the Pomeranz‐Fritsch Reaction Source: ResearchGate URL: [Link]

  • Title: Bischler–Napieralski reaction Source: Wikipedia URL: [Link]

  • Title: Solid-Phase Synthesis of Pyrroloisoquinolines via the Intramolecular N-Acyliminium Pictet−Spengler Reaction Source: ACS Publications URL: [Link]

  • Title: Bischler-Napieralski Reaction in Total Synthesis of Isoquinoline-based Natural Products. An Old Reaction, a New Application Source: Bentham Science Publishers URL: [Link]

  • Title: Application of the Pictet–Spengler condensation in enantioselective synthesis of isoquinoline alkyloids Source: RSC Publishing URL: [Link]

  • Title: Pictet-Spengler Isoquinoline Synthesis Source: Cambridge University Press URL: [Link]

  • Title: Synthesis of 4-Bromo-5-isoquinolinesulphonyl chloride Source: PrepChem.com URL: [Link]

  • Title: Synthesis, Reactions and Medicinal Uses of Isoquinoline Source: Pharmaguideline URL: [Link]

  • Title: A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone Source: ResearchGate URL: [Link]

  • Title: Metal-Free Synthesis of 4-Bromoisoquinolines through Brominative Annulation of 2-Alkynyl Arylimidate Using In Situ-Generated Transient Bromoiodane Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Synthesis and Reactions of Iso-quinolines, Chemistry tutorial Source: Tutorsglobe.com URL: [Link]

  • Title: Product Class 5: Isoquinolines Source: Science of Synthesis URL: [Link]

  • Title: Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Electrochemical Synthesis of Isoquinoline Sulfone Compounds and Study of their Inhibition of Acetolactate Synthase Enzyme Activity Source: ResearchGate URL: [Link]

  • Title: Isoquinoline Source: Thieme URL: [Link]

  • Title: 4-bromoisoquinoline Source: ChemSynthesis URL: [Link]

  • Title: Sandmeyer reaction Source: Wikipedia URL: [Link]

  • Title: Reactions of Diazonium Salts: Sandmeyer and Related Reactions Source: Master Organic Chemistry URL: [Link]

  • Title: Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonylation Using a Bench-Stable SO2 Surrogate Source: ACS Publications URL: [Link]

  • Title: Sandmeyer and Schiemann reactions Source: Química Organica.org URL: [Link]

  • Title: Isoquinoline, 5-bromo-8-nitro Source: Organic Syntheses Procedure URL: [Link]

  • Title: Recent trends in the chemistry of Sandmeyer reaction: a review Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Preparation method of 5-isoquinoline sulfonyl chloride Source: Google Patents URL
  • Title: Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides Source: PMC - NIH URL: [Link]

  • Title: Chapter 4: Sulfonation and Chlorosulfonation of Aromatic Compounds using Chlorosulfonic Acid Source: GlobalSpec URL: [Link]

Sources

Technical Guide: Solubility Profile & Handling of 4-Bromoisoquinoline-5-sulfonyl chloride

[1]

Executive Summary: The Stability-Solubility Paradox

4-Bromoisoquinoline-5-sulfonyl chloride is a dual-functionalized electrophile used primarily as a scaffold for Rho-kinase (ROCK) inhibitors and advanced sulfonamide synthesis.[1] Its handling is governed by a critical paradox: solvents that maximize solubility often accelerate decomposition. [1]

The compound possesses two reactive centers:[2]

  • The Sulfonyl Chloride (-SO₂Cl): Highly susceptible to nucleophilic attack (hydrolysis/alcoholysis).[1]

  • The Isoquinoline Nitrogen: A basic center that can form hydrochloride salts, drastically altering solubility from lipophilic (DCM-soluble) to ionic (polar-soluble).[1]

Core Directive: This compound must be handled under strictly anhydrous conditions. "Solubility" cannot be decoupled from "Stability."

Physicochemical Identity & Forms

Before selecting a solvent, you must identify the physical form of your material. Commercial batches vary between the Free Base and the Hydrochloride Salt .

FeatureFree Base Form (Neutral)Hydrochloride Salt Form (Ionic)
CAS 1532-97-4 (Generic parent)N/A (Often custom salt)
Polarity Moderate LipophilicityHigh Polarity (Ionic)
Primary Solvent Dichloromethane (DCM), ChloroformDMSO, DMF, DMAc
Solubility Behavior Soluble in chlorinated organics.[1]Insoluble in DCM; requires high dielectric solvents.
Handling Note Preferred for synthesis. Must be neutralized (e.g., with Et₃N) to dissolve in organic reaction media.

> Note: The data below primarily addresses the Free Base form, as this is the reactive species in standard sulfonylation chemistries.

Empirical Solubility Profile

The following matrix categorizes solvents based on solubility capacity and chemical compatibility .

Table 1: Solvent Compatibility Matrix (Free Base)
Solvent ClassSpecific SolventSolubility RatingStability RiskApplication Context
Chlorinated DCM (CH₂Cl₂) High (>100 mg/mL)LowStandard. Best for extraction, reaction, and transfer.[1]
Chloroform (CHCl₃)HighLowAlternative to DCM; higher boiling point.
Polar Aprotic Acetonitrile (MeCN) Moderate-HighLowIdeal Reaction Solvent. Good balance of solubility and inertness.[1]
THF (Tetrahydrofuran)HighModerateUse anhydrous only. Hygroscopic nature poses hydrolysis risk.
DMF / DMSOVery HighHigh Avoid if possible. High temps (>60°C) can cause decomposition or side reactions.
Aromatic TolueneModerateLowGood for reflux reactions; often used for recrystallization.
Hydrocarbon Hexanes / HeptaneInsoluble LowAntisolvent. Used to precipitate the product from DCM/Toluene.
Protic WaterInsolubleCritical Rapid Hydrolysis to Sulfonic Acid.
Methanol / EthanolSolubleCritical Rapid Alcoholysis to Sulfonate Esters.

Critical Warning (The Protic Trap): Never use alcohols (MeOH, EtOH) to dissolve this compound, even for "quick" transfers. The sulfonyl chloride moiety will react to form the methyl/ethyl ester within minutes, destroying your reagent.

Visualizing the Decision Matrix

The following decision tree illustrates the logic for solvent selection based on the intended workflow (Synthesis vs. Purification).

SolventSelectionStartStart: 4-Bromoisoquinoline-5-sulfonyl chlorideIntentWhat is the Goal?Start->IntentReactionSynthesis(Sulfonylation)Intent->ReactionPurificationPurification(Recrystallization)Intent->PurificationSolventADCM or CHCl3(High Solubility, Inert)Reaction->SolventAStandardSolventBAnhydrous MeCN(Mod. Solubility, Easy Workup)Reaction->SolventBAmine CouplingAvoidAVOID: Alcohols, Water, Wet THFReaction->AvoidRiskRecrystSystemSolvent/Antisolvent PairPurification->RecrystSystemSystem1Toluene / Heptane(Thermal Gradient)RecrystSystem->System1PreferredSystem2DCM / Hexane(Evaporative/Precipitation)RecrystSystem->System2Alternative

Figure 1: Solvent selection logic flow. Blue path indicates synthesis; Green path indicates purification.[1]

Experimental Protocols

These protocols are designed to be self-validating : the observation steps ensure the integrity of the compound is maintained.

Protocol A: Gravimetric Solubility Check (Anhydrous)

Use this to determine precise solubility for your specific batch (Free Base vs. HCl salt).[1]

  • Preparation: Dry a 10 mL scintillation vial and a magnetic stir bar in an oven (120°C) for 1 hour. Cool in a desiccator.

  • Weighing: Add 100 mg of 4-Bromoisoquinoline-5-sulfonyl chloride to the vial under nitrogen atmosphere.

  • Titration: Add DCM (anhydrous) in 100 µL increments via syringe while stirring.

  • Observation:

    • Clear Solution < 0.5 mL: High Solubility (>200 mg/mL).

    • Clear Solution 0.5 - 2.0 mL: Moderate Solubility.

    • Suspension > 2.0 mL: Low Solubility (Likely HCl salt form).

  • Validation (The "Water Test"): Take a 50 µL aliquot of the solution and drop it into a vial containing 0.5 mL water.

    • Result: You should observe an immediate cloudy precipitate (hydrolysis to sulfonic acid) or oiling out. This confirms the reactive chloride was present.

Protocol B: Purification via Recrystallization

Standard method for removing sulfonic acid impurities.

  • Dissolution: Dissolve crude material in the minimum amount of DCM (approx. 5 mL per gram) at room temperature. Filter off any insoluble solids (likely sulfonic acid hydrolysis products).

  • Antisolvent Addition: Slowly add Hexane or Heptane to the filtrate with vigorous stirring until a persistent cloudiness appears.

  • Crystallization: Cool the mixture to 0°C - 4°C for 2 hours.

  • Collection: Filter the precipitate rapidly under nitrogen/argon. Wash with cold Hexane.

  • Drying: Vacuum dry at room temperature. Do not heat above 40°C during drying.

Scientific Rationale & Mechanisms[1][3]

The "Protic Trap" (Solvolysis Mechanism)

Understanding why alcohols are forbidden is crucial for troubleshooting low yields.

In the presence of Methanol (MeOH):

1
  • Observation: The solution remains clear, but the reactive chloride is consumed.

  • Consequence: Subsequent addition of an amine yields no reaction, as the methyl ester is far less reactive than the chloride.

The Isoquinoline Nitrogen Effect

The basic nitrogen (pKa ~5.4 for isoquinoline) can scavenge the HCl produced during sulfonylation reactions.

  • In Synthesis: Always use an external base (Triethylamine, DIPEA, or Pyridine) in >2 equivalents. This neutralizes the HCl and prevents the formation of the insoluble isoquinoline-hydrochloride salt, keeping the reaction homogeneous in organic solvents like DCM or MeCN.

References

  • Synthesis & Reactivity of Isoquinoline Sulfonyl Chlorides

    • Source: PrepChem. "Synthesis of 4-Bromo-5-isoquinolinesulphonyl chloride."
    • Relevance: Establishes DCM as the standard extraction solvent and confirms sensitivity to hydrolysis.
    • URL:

  • Stability of Heteroarom

    • Source: ChemRxiv / ResearchGate.
    • Relevance: Defines decomposition pathways (hydrolysis vs. SO2 extrusion) and stability rankings (Cl < F).
    • URL:

  • General Handling of Sulfonyl Chlorides

    • Source: BenchChem.[3] "Application Notes and Protocols for the Chlorosulfonylation of Isoquinoline Derivatives."

    • Relevance: Provides protocols for anhydrous workup and storage conditions (-20°C).
    • URL:[1]

  • Recrystallization Str

    • Source: University of Rochester, Dept. of Chemistry. "Solvents for Recrystallization."[4][5][6]

    • Relevance: General principles for selecting solvent/antisolvent pairs (DCM/Hexane) for polar organics.
    • URL:[1]

The History and Development of Isoquinoline-Based Sulfonyl Chlorides: From Scaffold Discovery to ROCK Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isoquinoline-based sulfonyl chlorides represent a privileged class of highly reactive intermediates in medicinal chemistry. The functionalization of the isoquinoline scaffold via chlorosulfonylation has enabled the synthesis of diverse sulfonamide libraries, fundamentally altering the landscape of cardiovascular and neurodegenerative pharmacology[1][2]. This technical whitepaper explores the historical development, chemical reactivity, and optimized synthetic methodologies of isoquinoline sulfonyl chlorides, culminating in the discovery and mechanism of action of Fasudil (HA-1077)—the world’s first clinically approved Rho-kinase (ROCK) inhibitor[3][4].

Historical Context and Scaffold Significance

The isoquinoline ring is a ubiquitous structural motif found in numerous natural products and synthetic therapeutics. In the 1980s, researchers in Japan at Asahi Kasei and Nagoya University recognized that introducing a sulfonyl chloride group onto the 5-position of the isoquinoline ring created an ideal electrophilic hub for synthesizing novel sulfonamides[5].

This breakthrough led to the development of 5-(1,4-diazepan-1-ylsulfonyl)isoquinoline, universally known as Fasudil[3]. Originally investigated as a calcium antagonist for its antivasospastic properties, Fasudil was later identified as a potent, ATP-competitive inhibitor of Rho-associated protein kinases (ROCK1 and ROCK2)[4][6]. Approved in Japan in 1995 for the treatment of cerebral vasospasm following subarachnoid hemorrhage, the isoquinoline sulfonamide scaffold has since become the gold standard for targeting the ROCK signaling pathway in conditions ranging from pulmonary hypertension to Alzheimer's disease[3][7].

Chemical Properties and Synthetic Methodologies

The reactivity of isoquinoline sulfonyl chlorides stems from the highly electrophilic sulfur atom, which readily undergoes nucleophilic attack by primary and secondary amines (such as homopiperazine or ethylenediamine) to form stable sulfonamides[1][8].

Historically, the synthesis relied on the direct chlorosulfonylation of isoquinoline using chlorosulfonic acid followed by thionyl chloride[1][9]. However, this approach presents significant challenges: it requires harsh, highly corrosive conditions, often yields a mixture of regioisomers, and depends heavily on the stability of the intermediate sulfonic acid[10].

To overcome these limitations, modern process chemistry utilizes an indirect, highly regioselective oxidative chlorosulfonyl acylation route starting from 5-bromoisoquinoline[10][11].

Data Presentation: Comparison of Synthetic Methods

The following table summarizes the quantitative data and operational parameters comparing the traditional and modern synthetic routes for 5-isoquinoline sulfonyl chloride.

Synthesis MethodKey ReagentsReaction ConditionsAverage YieldMethodological Advantages & Limitations
Direct Chlorosulfonylation Isoquinoline, Chlorosulfonic Acid, SOCl₂Reflux in DMF, 2-3 hours60% - 85%Pros: One or two-step process. Cons: Requires highly corrosive reagents; prone to regioisomer mixtures; lower atom economy[1][9].
Isothiourea Oxidation Route 5-Bromoisoquinoline, Thiourea, Cl₂/KMnO₄ (Oxidant)Alkylation (reflux), Oxidation (10-25°C)> 95.9%Pros: Strict regioselectivity at the 5-position; avoids chlorosulfonic acid; high purity (99.5%). Cons: Requires multiple distinct steps[10][11].

Experimental Protocol: Synthesis of 5-Isoquinoline Sulfonyl Chloride and Fasudil

As a Senior Application Scientist, it is critical to understand that a robust protocol is a self-validating system. The following methodology details the optimized isothiourea route, emphasizing the causality behind specific operational parameters[8][10][11].

Step 1: Alkylation to S-Isoquinoline Isothiourea Salt
  • Procedure: Dissolve 1 molar equivalent of 5-bromoisoquinoline and 1.2 molar equivalents of thiourea in an anhydrous solvent (e.g., methanol or DMF). Heat the mixture to reflux for 2-6 hours. Cool to room temperature, collect the precipitate via suction filtration, and recrystallize to obtain the S-isoquinoline isothiourea salt[10][11].

  • Causality & Self-Validation: Why use thiourea? Direct electrophilic aromatic substitution (chlorosulfonylation) on the electron-deficient isoquinoline ring requires extreme conditions. Thiourea acts as a potent, soft nucleophile that specifically targets the 5-position via nucleophilic aromatic substitution, locking in the regiochemistry. Validation: The reaction completion is indicated by the precipitation of the salt upon cooling, which can be verified via a shift in the UV-Vis spectrum compared to the starting bromide.

Step 2: Oxidative Chlorosulfonyl Acylation
  • Procedure: Dissolve the S-isoquinoline isothiourea salt in dilute hydrochloric acid and cool in an ice-water bath. Slowly add an oxidant (e.g., in-situ generated chlorine gas or KMnO₄) over 1 hour. Stir the reaction strictly between 10-25°C for 2-5 hours. Extract with dichloromethane (DCM), wash with saturated NaHCO₃, and dry over anhydrous sodium sulfate to yield 5-isoquinoline sulfonyl chloride[10][11].

  • Causality & Self-Validation: Why strict temperature control? The oxidation is highly exothermic. If the temperature exceeds 25°C, the newly formed, highly electrophilic sulfonyl chloride will rapidly hydrolyze into the inactive sulfonic acid, plummeting the yield[10]. Validation: The isolation of any intermediate sulfonic acid byproduct can be detected by a characteristic broad infrared (IR) stretch at max 2800–2000 cm⁻¹[1].

Step 3: Sulfonamidation to Fasudil Hydrochloride
  • Procedure: Add the 5-isoquinoline sulfonyl chloride dropwise to an ice-cold DCM solution containing homopiperazine (or an ethylenediamine derivative) and an alkaline reagent to scavenge the generated HCl. After the reaction, adjust the aqueous layer's pH to 7.5–8.0. Extract the organic phase, concentrate, and adjust the pH to 5.5–6.0 using concentrated hydrochloric acid in ethanol to precipitate Fasudil hydrochloride[8][12].

  • Causality & Self-Validation: Why precise pH adjustments? The initial basic pH (7.5-8.0) ensures the complete deprotonation of the secondary amine for nucleophilic attack. The final acidic adjustment (pH 5.5-6.0) is the thermodynamic sweet spot for crystallizing the monohydrochloride salt of Fasudil, preventing the formation of highly soluble dihydrochloride variants and ensuring >99.9% purity[8].

SynthesisWorkflow A 5-Bromoisoquinoline + Thiourea B Alkylation (Reflux) Yields S-isoquinoline isothiourea salt A->B Step 1 C Oxidative Chlorosulfonyl Acylation (HCl, Oxidant) B->C Step 2 (10-25°C) D 5-Isoquinoline Sulfonyl Chloride C->D Intermediate E Sulfonamidation + Homopiperazine D->E Step 3 (pH 7.5-8.0) F Fasudil Hydrochloride (HA-1077) E->F Crystallization (pH 5.5)

Workflow for the synthesis of Fasudil from 5-bromoisoquinoline via sulfonyl chloride intermediate.

Mechanism of Action & Drug Development

The translation of isoquinoline sulfonyl chlorides into clinical therapeutics is anchored in their ability to selectively inhibit the RhoA/ROCK signaling pathway[13].

ROCK1 and ROCK2 are serine/threonine kinases that act as downstream effectors of the small GTPase RhoA. When activated by extracellular stimuli (e.g., TGF-β1 or G-protein-coupled receptor ligands), RhoA binds to the Rho-binding domain (RBD) of ROCK, inducing a conformational change that activates its kinase domain[4][14]. Active ROCK subsequently phosphorylates Myosin Light Chain Phosphatase (MLCP), inhibiting its activity. This leads to an accumulation of phosphorylated Myosin Light Chain (MLC), driving actin polymerization, stress fiber formation, and sustained cellular contraction (vasoconstriction)[4][15].

Fasudil functions as a reversible, ATP-competitive inhibitor. The isoquinoline ring of Fasudil mimics the adenine ring of ATP, inserting deeply into the hydrophobic ATP-binding pocket of the ROCK kinase domain, while the sulfonamide-linked diazepane ring interacts with the outer rim of the binding cleft[6][15]. By blocking ROCK activity, Fasudil restores MLCP function, leading to profound vasodilation[3][15].

Beyond cardiovascular applications, the inhibition of ROCK by Fasudil has demonstrated remarkable neuroprotective effects. In models of Alzheimer's disease and Amyotrophic Lateral Sclerosis (ALS), Fasudil attenuates neuroinflammation by shifting microglia to an anti-inflammatory (M2) phenotype, reduces Aβ plaque load, and promotes the Parkin-dependent mitophagy pathway[7][13].

ROCKPathway Stimulus Extracellular Stimuli (e.g., TGF-β1, GPCRs) RhoA RhoA (GTP-bound) Active State Stimulus->RhoA GEF Activation ROCK ROCK1 / ROCK2 (Serine/Threonine Kinase) RhoA->ROCK Binds RBD MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Phosphorylates (Inhibits) Actin Actin Polymerization & Stress Fiber Formation ROCK->Actin via LIMK/Cofilin Fasudil Fasudil (HA-1077) ATP-competitive Inhibitor Fasudil->ROCK Blocks Kinase Domain Vasoconstriction Vasoconstriction & Neurodegeneration MLCP->Vasoconstriction Enhances MLC Contraction Actin->Vasoconstriction

RhoA/ROCK signaling pathway and its targeted inhibition by Fasudil (HA-1077).

References

  • [1] Preparation of Substituted Quinolinyl and Isoquinolinyl Sulfonyl Chlorides for the Synthesis of Novel Sulfonamides. tandfonline.com. URL:

  • [2] Application Notes and Protocols for the Chlorosulfonylation of Isoquinoline Derivatives. benchchem.com. URL:

  • [10] CN108752274B - Preparation method of 5-isoquinoline sulfonyl chloride. google.com. URL:

  • [9] 5-Isoquinolinesulfonic acid synthesis. chemicalbook.com. URL:

  • [3] Fasudil. wikipedia.org. URL:

  • [6] HA 1077, Dihydrochloride. sigmaaldrich.com. URL:

  • [8] Unconventional Synthetic Process of Fasudil Hydrochloride: Costly Homopiperazine Was Avoided. acs.org. URL:

  • [7] Fasudil. alzdiscovery.org. URL:

  • [13] Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases. frontiersin.org. URL:

  • [15] Rho/ROCK Pathway as a Therapeutic Target in Multiple Diseases. sciltp.com. URL:

  • [4] Rho kinases in cardiovascular physiology and pathophysiology: the effect of fasudil. nih.gov. URL:

  • [14] Fasudil inhibits actin polymerization and collagen synthesis and induces apoptosis in human urethral scar fibroblasts via the Rho/ROCK pathway. dovepress.com. URL:

  • [11] CN108752274B - Preparation method of 5-isoquinoline sulfonyl chloride. google.com. URL:

  • [12] CN102603715A - Synthesis and preparation method of fasudil hydrochloride. google.com. URL:

  • [5] Preparation method of fasudil hydrochloride. patsnap.com. URL:

Sources

Methodological & Application

Precision Sulfonylation with 4-Bromoisoquinoline-5-sulfonyl Chloride: Protocols and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

4-Bromoisoquinoline-5-sulfonyl chloride is a high-value heterocyclic building block, primarily utilized in the synthesis of Rho-associated kinase (ROCK) inhibitors (e.g., Fasudil and H-1152 analogs). Its dual-functionality—featuring a highly electrophilic sulfonyl chloride group for immediate derivatization and a 4-bromo substituent for late-stage cross-coupling—makes it indispensable in medicinal chemistry. This application note details optimized protocols for sulfonylation, critical handling parameters to prevent hydrolysis, and strategic insights for leveraging the 4-bromo "handle" in drug discovery cascades.

Chemical Profile & Handling

Before initiating synthesis, the stability profile of the reagent must be understood. Isoquinoline sulfonyl chlorides are prone to hydrolysis, converting to the unreactive sulfonic acid if exposed to atmospheric moisture.

PropertySpecification
IUPAC Name 4-Bromoisoquinoline-5-sulfonyl chloride
CAS Number 127625-94-9
Molecular Formula C

H

BrClNO

S
Molecular Weight 306.56 g/mol
Appearance Off-white to yellow crystalline solid
Solubility Soluble in DCM, CHCl

, THF, Anhydrous Acetonitrile
Stability Moisture sensitive; store under inert gas (Ar/N

) at -20°C
Reactivity High electrophilicity at Sulfur; 4-Br allows Pd-catalyzed coupling

Handling Directive: Always weigh and dispense this reagent inside a glovebox or under a positive pressure of nitrogen. If the solid appears sticky or discolored (dark orange/brown), check for hydrolysis (sulfonic acid formation) via LC-MS before use.

Core Protocol: Sulfonamide Synthesis

This protocol is the industry standard for synthesizing ROCK inhibitor scaffolds (e.g., coupling with homopiperazine or functionalized amines).

Mechanism of Action

The reaction proceeds via a nucleophilic substitution at the sulfur atom.[1] The amine nucleophile attacks the sulfonyl sulfur, displacing the chloride ion.[1] A non-nucleophilic base is required to scavenge the generated HCl and drive the equilibrium forward.

Reagents & Materials
  • Substrate: Primary or secondary amine (1.0 – 1.2 equiv).

  • Reagent: 4-Bromoisoquinoline-5-sulfonyl chloride (1.0 equiv).

  • Base: Triethylamine (Et

    
    N) or Diisopropylethylamine (DIPEA) (2.0 – 3.0 equiv). Note: Pyridine can be used as both solvent and base for sluggish amines.
    
  • Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN).

  • Catalyst (Optional): DMAP (0.1 equiv) if the amine is sterically hindered.

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Add the amine (1.0 mmol) and anhydrous DCM (5 mL, 0.2 M concentration).

  • Base Addition: Add Et

    
    N (2.5 mmol) via syringe. Cool the mixture to 0°C using an ice bath to control the exotherm.
    
  • Reagent Addition: Dissolve 4-Bromoisoquinoline-5-sulfonyl chloride (1.0 mmol) in a minimal amount of anhydrous DCM (2 mL). Add this solution dropwise to the amine mixture over 10 minutes.

    • Critical Control Point: Do not add the solid directly to the reaction if moisture is present; pre-dissolving ensures homogeneity.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2–4 hours.

    • Monitoring: Check progress via TLC (typically 5% MeOH in DCM) or LC-MS. The sulfonyl chloride spot will disappear, and a more polar sulfonamide spot will appear.

  • Workup:

    • Quench with saturated aqueous NaHCO

      
       (10 mL).
      
    • Extract with DCM (3 x 10 mL).

    • Wash combined organics with Brine (1 x 15 mL).

    • Dry over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (Silica gel, Gradient: 0→10% MeOH in DCM).

Strategic Application: The 4-Bromo Handle

The presence of the bromine atom at the 4-position is not accidental; it serves as a "diversity handle." Unlike standard Fasudil synthesis, this reagent allows for Late-Stage Functionalization (LSF) .

Workflow:

  • Sulfonylation: Install the sulfonamide (as described above).[2][3]

  • Cross-Coupling: Use the 4-Bromo group for Palladium-catalyzed reactions (Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig) to introduce aryl, alkynyl, or amino groups.

Workflow Visualization

The following diagram illustrates the parallel logic of using this reagent for simple inhibition vs. library generation.

G Start Start: 4-Bromoisoquinoline-5-sulfonyl chloride Amine Reactant: Primary/Secondary Amine (Base: Et3N, Solvent: DCM) Start->Amine Nucleophilic Substitution Intermediate Intermediate: 4-Bromo-5-sulfonamide Amine->Intermediate 0°C to RT, 2-4h PathA Path A: Direct Application (ROCK Inhibition Studies) Intermediate->PathA No further modification PathB Path B: Late-Stage Diversification (Pd-Catalyzed Coupling) Intermediate->PathB Utilization of Br-handle Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(PPh3)4) PathB->Suzuki Sonogashira Sonogashira Coupling (Alkyne, CuI, Pd Catalyst) PathB->Sonogashira FinalLib Final Library: 4-Substituted Isoquinoline Sulfonamides Suzuki->FinalLib Sonogashira->FinalLib

Caption: Operational workflow distinguishing between direct sulfonamide synthesis and late-stage diversification via the 4-bromo handle.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Sulfonyl ChlorideEnsure solvents are anhydrous (<50 ppm water). Use fresh reagent.
Bis-sulfonylation Excess Reagent / Primary AmineUse strict 1:1 stoichiometry or slow addition of the sulfonyl chloride to the amine.
Incomplete Reaction Steric HindranceAdd catalyst (DMAP 10 mol%) or switch solvent to Pyridine and heat to 40°C.
Product is Water Soluble Amphoteric NatureIf the amine part is polar, the product may stay in the aqueous layer. Use n-Butanol for extraction or lyophilize directly.

Safety & Compliance

  • Corrosivity: Sulfonyl chlorides react violently with water to produce HCl gas and sulfonic acids. Causes severe skin burns and eye damage.[4]

  • PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat. Work exclusively in a fume hood.

  • First Aid: In case of contact, rinse immediately with polyethylene glycol 400 (if available) or copious water.

References

  • Preparation of 4-Bromo-5-isoquinolinesulphonyl chloride. PrepChem.com. Available at: [Link]

  • C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. Journal of Heterocyclic Chemistry / NIH. Available at: [Link]

  • Recent advances in synthesis of sulfonamides. Chemistry & Biology Interface. Available at: [Link]

Sources

synthesis of sulfonamides from 4-Bromoisoquinoline-5-sulfonyl chloride and amines

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol for the synthesis of sulfonamides from 4-Bromoisoquinoline-5-sulfonyl chloride.

Abstract & Strategic Importance

The 4-Bromoisoquinoline-5-sulfonamide scaffold represents a privileged structure in modern drug discovery, serving as the core pharmacophore for Rho-associated protein kinase (ROCK) inhibitors such as H-1152 and Fasudil derivatives [1].

While standard sulfonylation protocols exist, the specific reaction between 4-Bromoisoquinoline-5-sulfonyl chloride (1) and amines presents a unique challenge: Peri-interaction Steric Hindrance . The bromine atom at position C4 and the sulfonyl group at position C5 occupy the peri-positions (similar to 1,8-naphthalene), creating significant steric crowding. This guide provides an optimized protocol that overcomes this kinetic barrier while preventing hydrolysis of the moisture-sensitive sulfonyl chloride.

Chemical Background & Mechanism[1][2][3]

The Electrophile: 4-Bromoisoquinoline-5-sulfonyl chloride
  • Reactivity: The sulfonyl chloride is a "hard" electrophile.

  • Structural Constraint: The C4-Bromo substituent exerts a steric blockade, shielding the sulfur atom from nucleophilic attack. This often necessitates higher reaction temperatures or nucleophilic catalysis (e.g., DMAP) compared to un-substituted isoquinoline analogs.

  • Electronic Effect: The isoquinoline ring is electron-deficient, making the sulfonyl chloride highly reactive towards hydrolysis if not handled under strictly anhydrous conditions.

Reaction Mechanism

The reaction proceeds via a nucleophilic substitution at the sulfur atom (


-like), involving a trigonal bipyramidal transition state.
  • Nucleophilic Attack: The amine nitrogen attacks the sulfur center.[1]

  • Elimination: Chloride is expelled as the leaving group.

  • Deprotonation: A base (scavenger) neutralizes the generated HCl to drive the equilibrium and prevent protonation of the amine nucleophile.

Visualized Pathway (DOT)

ReactionPathway Start 4-Bromoisoquinoline- 5-sulfonyl chloride TS Transition State (Pentacoordinate Sulfur) Start->TS + Amine + Base (DCM/Pyridine) Amine Amine (R-NH2) Amine->TS Product 4-Bromoisoquinoline- 5-sulfonamide TS->Product Elimination of Cl- Byproduct HCl (Salt) TS->Byproduct Steric STERIC HINDRANCE (C4-Br blocks C5-SO2) Steric->Start

Caption: Mechanistic pathway highlighting the steric bottleneck at the C4/C5 peri-position.

Materials & Equipment

Reagents
ReagentRoleSpecifications
4-Bromoisoquinoline-5-sulfonyl chloride Electrophile>95% Purity, stored under Ar/N2 at 4°C. Hydrolysis Sensitive.
Amine (Primary/Secondary) Nucleophile1.1–1.5 equivalents. Dry/Distilled if liquid.
Dichloromethane (DCM) SolventAnhydrous (water <50 ppm).
Triethylamine (Et3N) Base2.0–3.0 equivalents. Scavenges HCl.[1]
DMAP (4-Dimethylaminopyridine) Catalyst0.1 equivalents. Required for sterically hindered amines.
Sodium Bicarbonate (NaHCO3) WorkupSaturated aqueous solution.
Equipment
  • Round-bottom flask (oven-dried).

  • Magnetic stir bar & plate.

  • Inert gas line (Nitrogen or Argon).

  • Ice-water bath.

  • Rotary evaporator.[1][2]

Experimental Protocols

Protocol A: The "Gold Standard" (Reactive Amines)

Use this for unhindered primary amines (e.g., benzylamine, methylamine).

  • Preparation: Flame-dry a 50 mL round-bottom flask and cool under a stream of Argon.

  • Solvation: Dissolve 4-Bromoisoquinoline-5-sulfonyl chloride (1.0 mmol, 306 mg) in anhydrous DCM (10 mL). The solution should be clear/yellow.[3]

    • Note: If the starting material is the hydrochloride salt, add 1.0 eq of Et3N immediately to free the base.

  • Cooling: Place the flask in an ice-water bath (0 °C).

  • Addition:

    • Add Triethylamine (2.5 mmol, 350 µL) via syringe.

    • Add the Amine (1.1 mmol) dropwise over 5 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Monitoring: Check TLC (DCM:MeOH 95:5). The sulfonyl chloride (high Rf) should disappear; the sulfonamide (lower Rf) will appear.

  • Workup:

    • Dilute with DCM (20 mL).

    • Wash with Sat. NaHCO3 (2 x 15 mL) to remove acidic byproducts.

    • Wash with Brine (1 x 15 mL).

    • Dry organic layer over anhydrous Na2SO4.[1][2]

    • Filter and concentrate in vacuo.[1]

  • Purification: Recrystallize from Ethanol or purify via Flash Column Chromatography (SiO2, Hexanes/EtOAc gradient).

Protocol B: The "Forced" Method (Hindered Amines/Anilines)

Use this for secondary amines, anilines, or when Protocol A yields <50%. The C4-Br steric clash often necessitates this approach.

  • Setup: Use a sealed tube or reflux condenser setup under Argon.

  • Solvation: Dissolve Sulfonyl Chloride (1.0 mmol) in Anhydrous THF or DCM (10 mL).

  • Catalysis: Add Pyridine (3.0 eq) instead of Et3N. Add DMAP (0.1 eq, 12 mg) as a nucleophilic catalyst.

  • Addition: Add the hindered Amine (1.5 eq).

  • Reaction: Heat to Reflux (40–60 °C) for 12–24 hours.

    • Critical: Do not overheat (>80°C) as the bromine can be labile or the isoquinoline ring can degrade.

  • Workup:

    • Concentrate the reaction mixture to remove THF/Pyridine.

    • Redissolve residue in EtOAc (30 mL).

    • Wash with Water (3 x 10 mL) to remove Pyridine/DMAP.

    • Dry (Na2SO4) and concentrate.[2]

Troubleshooting & Optimization Logic

Decision Tree for Reaction Failures

Troubleshooting Start Reaction Incomplete (TLC shows SM) CheckWater Is the system anhydrous? Start->CheckWater Hydrolysis SM Hydrolyzed to Acid (Spot on baseline) CheckWater->Hydrolysis No Steric Steric Hindrance? CheckWater->Steric Yes Action1 Use Fresh Reagents Dry Solvents Hydrolysis->Action1 Action2 Switch to Protocol B (Add DMAP + Heat) Steric->Action2 Secondary Amine Action3 Use Pyridine as Solvent Steric->Action3 Aniline/Weak Nuc

Caption: Troubleshooting logic for low yields or incomplete conversion.

Key Optimization Parameters
ParameterIssueSolution
Hydrolysis Sulfonyl chloride converts to sulfonic acid (water soluble, unreactive).Ensure glassware is oven-dried. Use fresh bottles of sulfonyl chloride. Verify solvent water content (<50 ppm).
Low Reactivity C4-Br steric hindrance blocks the amine.Increase Temperature: Reflux in THF. Catalysis: Add 10 mol% DMAP. Solvent: Switch to Pyridine (acts as both solvent and base).
Workup Emulsions Isoquinoline basicity interferes with separation.Keep aqueous layer pH > 8 (NaHCO3). Do not use strong acid washes (HCl) as the product (Isoquinoline) will protonate and move to the water layer.

Characterization & Validation

To validate the synthesis, ensure the following spectral signatures are present:

  • 1H NMR (DMSO-d6 or CDCl3):

    • Sulfonamide NH: Broad singlet, typically

      
       7.5–8.5 ppm (disappears with D2O shake).
      
    • Isoquinoline Protons:

      • H-1 (Singlet): Most deshielded (

        
         ~9.3–9.5 ppm).
        
      • H-3 (Doublet):

        
         ~8.7 ppm.[4]
        
      • H-6, H-7, H-8: Aromatic region

        
         7.5–8.5 ppm.
        
    • Note: The absence of the H-4 proton (due to Br substitution) confirms the core structure integrity.

  • Mass Spectrometry (ESI-MS):

    • Look for

      
       and 
      
      
      
      peaks in a 1:1 ratio, characteristic of the Bromine isotope pattern (
      
      
      and
      
      
      ).

Safety & Handling

  • Corrosivity: 4-Bromoisoquinoline-5-sulfonyl chloride causes severe skin burns and eye damage. Wear nitrile gloves, safety goggles, and a lab coat.

  • Pressure: The reaction generates HCl (neutralized by base). Ensure the system is vented through a bubbler or balloon to prevent pressure buildup.

  • Moisture Sensitivity: Store the sulfonyl chloride in a desiccator at -20°C. Reacts violently with water.

References

  • Sasaki, Y., et al. "The discovery of H-1152P, a specific and potent Rho-kinase inhibitor." Pharmacology & Therapeutics, 2002.

  • BenchChem. "Application Notes and Protocols for the Chlorosulfonylation of Isoquinoline Derivatives." BenchChem Application Notes, 2025.

  • Sigma-Aldrich. "Safety Data Sheet: Sulfonyl Chlorides." Merck Life Science, 2024.

  • Organic Chemistry Portal. "Synthesis of Sulfonamides." Organic Chemistry Portal, 2023.

  • PrepChem. "Synthesis of 4-Bromoisoquinoline." PrepChem, 2022.

Sources

Suzuki coupling reaction conditions for 4-Bromoisoquinoline-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Handling Chemoselectivity in Pd-Catalyzed Cross-Couplings

Executive Summary

4-Bromoisoquinoline-5-sulfonyl chloride is a high-value scaffold in medicinal chemistry, particularly for the synthesis of Rho-kinase (ROCK) inhibitors (e.g., Fasudil analogs) and kinase-targeted libraries.[1] However, the dual reactivity of this molecule presents a critical conflict: the sulfonyl chloride (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


)  is highly electrophilic and moisture-sensitive, while the bromide (

)
requires nucleophilic, basic conditions for Suzuki-Miyaura cross-coupling.

Direct Suzuki coupling of the sulfonyl chloride is chemically unsound and typically leads to hydrolysis (sulfonic acid formation) or catalyst poisoning. This Application Note defines the industry-standard "Derivatize-First" strategy. It provides validated protocols for securing the sulfonyl moiety as a sulfonamide prior to Palladium-catalyzed coupling, ensuring high yields and reproducibility.

Strategic Analysis: The Electrophilic Conflict

To successfully utilize 4-Bromoisoquinoline-5-sulfonyl chloride, researchers must recognize the incompatibility of the functional groups under standard Suzuki conditions.[1]

Functional GroupReactivity ProfileSuzuki Condition Conflict
C4-Bromide Site of Coupling. Requires Pd(0) insertion and transmetallation with boronic acids.[1]Requires Base (e.g., ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

,

) and often Water to activate the boronic acid.
C5-Sulfonyl Chloride Electrophile. Reacts violently/rapidly with nucleophiles (amines, alcohols, water).Hydrolyzes to sulfonic acid (

) in aqueous base. The resulting sulfonate anion is unreactive and can coordinate/deactivate the Pd catalyst.

The Solution: The sulfonyl chloride must be converted to a Sulfonamide (or sulfonate ester) before the cross-coupling step. Sulfonamides are stable to the basic, aqueous conditions of the Suzuki reaction.

Experimental Protocols
Phase 1: Stabilization (Sulfonamide Formation)

Objective: Convert the reactive ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 into a stable 

moiety.

Reagents:

  • Substrate: 4-Bromoisoquinoline-5-sulfonyl chloride (1.0 equiv)[1]

  • Amine Partner: Primary or secondary amine (1.1 equiv)

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2–1.5 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

Protocol:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Dissolution: Dissolve the amine partner and DIPEA in anhydrous DCM. Cool to 0°C (ice bath).

  • Addition: Dissolve 4-Bromoisoquinoline-5-sulfonyl chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes. Note: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC or LCMS (Target mass: ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ).
    
  • Workup: Quench with water. Extract with DCM (

    
    ). Wash organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc or DCM/MeOH) is usually required to remove traces of hydrolyzed sulfonic acid.

Phase 2: The Suzuki-Miyaura Coupling

Objective: Cross-coupling of the 4-bromo-5-sulfonamide isoquinoline with an aryl boronic acid.[1]

Reagents:

  • Substrate: 4-Bromo-isoquinoline-5-sulfonamide derivative (1.0 equiv)[1]

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2–1.5 equiv)

  • Catalyst:

    
     (3–5 mol%) [Recommended for steric bulk/heterocycles]
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed).[1][2]

Protocol:

  • Degassing: In a reaction vial, combine the sulfonamide substrate, boronic acid, and solvent. Sparge with Nitrogen for 10 minutes.

  • Catalyst Addition: Add the base solution and the Pd catalyst. Seal the vial immediately.

  • Heating: Heat the reaction to 80–90°C for 4–12 hours.

    • Tip: Isoquinoline nitrogens can coordinate Pd. If conversion is low, increase temperature to 100°C or catalyst loading to 5-10 mol%.[1]

  • Monitoring: Monitor by LCMS. Look for the bromide isotope pattern disappearing and the biaryl mass appearing.

  • Workup: Filter through a Celite pad (eluting with EtOAc) to remove Pd black. Wash with water/brine.

  • Purification: Column chromatography. Note: Isoquinolines are basic; adding 1% Triethylamine to the eluent can reduce streaking on silica.

Optimization & Troubleshooting Guide
Catalyst & Ligand Selection

The isoquinoline nitrogen and the sulfonamide oxygen atoms can act as competitive ligands. Bidentate ligands are preferred to prevent catalyst deactivation.

Catalyst SystemApplication ContextPros/Cons
ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

First Choice. Robust for heteroaryl chlorides/bromides.Large bite angle, resistant to poisoning.

Standard substrates.Cheaper, but sensitive to oxidation. PPh3 can undergo aryl exchange.

+ XPhos
Sterically hindered boronic acids.High activity, expensive. Use if dppf fails.
Troubleshooting Table
ObservationDiagnosisCorrective Action
Black Precipitate immediately Catalyst decomposition ("Pd Black").Ensure rigorous degassing (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

removal). Switch to a more stable precatalyst (e.g., XPhos Pd G2).
Starting Material remains Catalyst poisoning by Isoquinoline N.Increase temperature to 100°C. Add more catalyst. Switch base to

(anhydrous conditions with dioxane).
Desulfonylation Loss of

group.
Rare in Suzuki, but possible if Pd inserts into C-S bond. Lower temperature; avoid strong reducing conditions.
Hydrolysis of SM Sulfonyl chloride was not fully protected.Ensure Phase 1 (Sulfonamide formation) was 100% complete and purified before attempting coupling.
Workflow Visualization
Diagram 1: Strategic Decision Tree

This diagram illustrates the critical failure point of attempting direct coupling versus the success of the stepwise path.

G Start Start: 4-Bromoisoquinoline- 5-sulfonyl chloride Decision Select Strategy Start->Decision PathA Path A: Direct Suzuki Coupling (Aqueous Base + Heat) Decision->PathA High Risk PathB Path B: Stepwise Functionalization (Recommended) Decision->PathB Standard Protocol Fail FAILURE: Hydrolysis to Sulfonic Acid (Catalyst Poisoning) PathA->Fail Step1 Step 1: Sulfonamide Formation (Amine + DIPEA, 0°C) PathB->Step1 Step2 Step 2: Suzuki Coupling (Pd(dppf)Cl2, Boronic Acid) Step1->Step2 Product Target: 4-Aryl-5-Sulfonamide Isoquinoline Step2->Product

Caption: Decision tree highlighting the necessity of sulfonamide formation prior to Pd-catalyzed coupling to avoid hydrolysis.

Diagram 2: Reaction Mechanism & Conditions

Visualizing the successful pathway (Path B) with specific chemical inputs.

Reaction SM 4-Bromo-5-SO2Cl Isoquinoline Inter Intermediate: 4-Bromo-Sulfonamide SM->Inter  Step 1: DCM, 0°C   Amine Amine (HNR2) + DIPEA Amine->Inter Final Final Product: 4-Aryl-5-Sulfonamide Inter->Final  Step 2: Suzuki (80°C)   Boron Ar-B(OH)2 (Boronic Acid) Boron->Final Cat Pd(dppf)Cl2 Na2CO3 / Dioxane Cat->Final

Caption: Stepwise synthesis workflow: Sulfonylation followed by Palladium-catalyzed cross-coupling.

References
  • Fasudil Synthesis & Isoquinoline Sulfonamides

    • Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors. (2018).[3] Journal of Enzyme Inhibition and Medicinal Chemistry.

    • Context: Validates the stability of isoquinoline-5-sulfonamides and general handling of the 5-sulfonyl chloride precursor.
  • Stability of Sulfonyl Chlorides

    • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.[4] (2023). ChemRxiv.

    • Context: Details the decomposition pathways (hydrolysis/SO2 extrusion)
  • General Suzuki Coupling Protocols

    • Suzuki-Miyaura Cross-Coupling: Application Notes.[1][2][5] BenchChem / Organic Chemistry Portal.

    • Context: Standard conditions for Pd(dppf)
  • Palladium Catalysis in Drug Discovery

    • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.[1][2][5][6][7] (2024).[3][8][9] Journal of Chemical and Pharmaceutical Research.

    • Context: Reviews industrial applications of Suzuki coupling on heterocyclic scaffolds.

Sources

Application Note: 4-Bromoisoquinoline-5-sulfonyl Chloride as a Dual-Action Fluorescent Labeling Reagent and Modifiable Fluorophore Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction

In analytical chemistry and pharmacokinetic profiling, the sensitive detection of low-molecular-weight amines, amino acids, and peptides relies heavily on pre-column fluorescent derivatization. While traditional reagents like Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) have historically dominated this space[1], 4-Bromoisoquinoline-5-sulfonyl chloride (CAS: 127625-94-9) has emerged as a highly versatile, dual-action alternative.

This application note details the use of 4-Bromoisoquinoline-5-sulfonyl chloride not only as a robust fluorescent labeling reagent for primary and secondary amines but also as a modifiable scaffold for synthesizing advanced, custom-tuned fluorophores[2].

Chemical Rationale and Mechanistic Insights

The analytical superiority of 4-Bromoisoquinoline-5-sulfonyl chloride stems from its bifunctional molecular architecture:

  • The Sulfonyl Chloride (-SO₂Cl) Moiety: This group acts as a highly reactive electrophile. Under mildly alkaline conditions (pH 8.5–10.0), it undergoes rapid nucleophilic acyl substitution with primary and secondary amines to form highly stable sulfonamide linkages[3]. Unlike the unstable isoindole derivatives formed by o-Phthalaldehyde (OPA), sulfonamides are exceptionally resistant to chemical and enzymatic hydrolysis. This ensures absolute sample integrity during prolonged HPLC autosampler queuing.

  • The 4-Bromo-isoquinoline Core: The isoquinoline ring is inherently fluorescent, providing the baseline signal for detection. However, the critical advantage is the bromine atom at the C4 position. This halogen serves as a highly specific synthetic handle for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings). By coupling aromatic or alkynyl groups to the C4 position, researchers can extend the π-conjugation of the fluorophore. This effectively red-shifts the emission wavelength and increases the Stokes shift, which is crucial for eliminating background autofluorescence in complex biological matrices.

Comparative Data Presentation

To justify the selection of derivatization reagents in assay development, the performance metrics of 4-Bromoisoquinoline-5-sulfonyl chloride are compared against industry standards below.

Table 1: Comparison of Fluorescent Derivatization Reagents for Amines

ReagentTarget Functional GroupDerivative StabilityPost-Derivatization ModifiabilityPrimary Application
4-Bromoisoquinoline-5-sulfonyl chloride 1° and 2° AminesExcellent (Sulfonamide)High (via Pd-catalyzed coupling at C4-Br)Advanced fluorophore synthesis, complex matrix HPLC
Dansyl Chloride 1° and 2° AminesExcellent (Sulfonamide)Low (No reactive halogen handle)Routine amino acid/peptide HPLC
o-Phthalaldehyde (OPA) 1° Amines onlyPoor (Requires immediate injection)NoneRapid, automated pre-column HPLC
Fluorescamine 1° Amines onlyModerateNoneRapid protein/peptide quantification

Experimental Protocols

Protocol A: Pre-Column Fluorescent Derivatization of Aliphatic Amines

Objective: To label trace amines in biological samples for reversed-phase HPLC-Fluorescence detection. Causality Focus: The pH is strictly maintained between 9.0 and 9.5. Below pH 8.5, the target amine remains protonated (as an ammonium ion) and non-nucleophilic. Above pH 10.0, the competing hydrolysis of the sulfonyl chloride by OH⁻ ions outpaces the amine reaction, yielding a non-reactive sulfonic acid byproduct.

Materials:

  • 4-Bromoisoquinoline-5-sulfonyl chloride (10 mM in anhydrous Acetonitrile). Note: Must be prepared fresh or stored desiccated at -20°C to prevent hydrolysis.

  • Borate buffer (0.1 M, pH 9.5).

  • Amine standards or extracted biological samples.

  • Quenching solution: 0.1 M Glycine in water.

Step-by-Step Procedure:

  • Sample Preparation: Aliquot 100 µL of the aqueous amine sample into a microcentrifuge tube.

  • Buffering: Add 100 µL of 0.1 M borate buffer (pH 9.5) to ensure complete deprotonation of the target amines.

  • Derivatization: Add 200 µL of the 10 mM 4-Bromoisoquinoline-5-sulfonyl chloride solution. Vortex immediately for 10 seconds to ensure a homogeneous reaction mixture.

  • Incubation: Incubate the mixture at 40°C for 20 minutes in the dark. The mild heat accelerates the nucleophilic attack, ensuring a quantitative yield without degrading sensitive analytes.

  • Quenching: Add 20 µL of 0.1 M Glycine to consume any unreacted sulfonyl chloride. Incubate for an additional 5 minutes. This prevents the reagent from reacting with the HPLC column matrix.

  • Analysis: Filter the mixture through a 0.22 µm PTFE syringe filter and inject 10 µL into the HPLC system.

Protocol B: Downstream Tuning via Suzuki-Miyaura Coupling (Fluorophore Red-Shifting)

Objective: To modify the 4-bromo position of the derivatized sulfonamide to shift fluorescence emission to the visible/red spectrum. Causality Focus: Extending the conjugated system lowers the HOMO-LUMO energy gap of the isoquinoline core, shifting the emission to longer wavelengths. This is ideal for in vitro cellular imaging where UV-excitation causes phototoxicity.

Step-by-Step Procedure:

  • Reaction Setup: In a Schlenk tube, combine the derivatized 4-bromoisoquinoline-sulfonamide (1.0 eq), an arylboronic acid (e.g., phenylboronic acid, 1.5 eq), and K₂CO₃ (3.0 eq).

  • Solvent: Dissolve the mixture in a degassed 4:1 mixture of 1,4-Dioxane and Water.

  • Catalysis: Add Pd(dppf)Cl₂ (0.05 eq) under a strict nitrogen atmosphere to prevent catalyst oxidation.

  • Heating: Stir the reaction at 90°C for 4 hours.

  • Purification: Cool to room temperature, extract with ethyl acetate, dry over MgSO₄, and purify via flash chromatography to isolate the red-shifted fluorophore.

Visualizations

Workflow A 1. Sample Prep (Amine Extraction) B 2. Derivatization (pH 9.5 Borate Buffer) A->B Add 4-Br-IQ-5-SO2Cl C 3. Fluorescent Sulfonamide Conjugate B->C 40°C, 20 min D 4. HPLC Separation (Reversed-Phase C18) C->D Quench & Inject E 5. Fluorescence Detection D->E Quantify Peaks

Caption: Analytical workflow for amine derivatization and HPLC detection using 4-Br-IQ-5-SO2Cl.

Logic Core 4-Bromoisoquinoline-5-sulfonyl chloride (Bifunctional Scaffold) Sulfonyl -SO2Cl Group (Bioconjugation Handle) Core->Sulfonyl Bromo -Br Group (Structural Tuning Handle) Core->Bromo Amine Reacts with 1°/2° Amines Yields Stable Sulfonamide Sulfonyl->Amine Nucleophilic Attack (pH 9.5) Suzuki Pd-Catalyzed Cross-Coupling Extends π-Conjugation (Red-Shift) Bromo->Suzuki Arylboronic Acids + Pd Catalyst

Caption: Bifunctional chemical logic of 4-Bromoisoquinoline-5-sulfonyl chloride for advanced labeling.

References

1.[2] Title: 4-Bromoisoquinoline-5-sulfonylchloridehydrochloride - Analytical Grade Source: Forecast Chemicals URL: [Link]

4.[3] Title: Derivatizing Reagents For Detection Of Organic Compounds By HPLC Source: SDI Article URL: [Link]

Sources

Application Notes and Protocols for Solid-Phase Synthesis Utilizing 4-Bromoisoquinoline-5-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Harnessing the Power of the Isoquinoline Scaffold in Solid-Phase Synthesis

The isoquinoline structural motif is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its presence in natural alkaloids and synthetic drugs underscores its importance as a privileged scaffold. 4-Bromoisoquinoline-5-sulfonyl chloride, in particular, has emerged as a highly valuable and reactive building block. The sulfonyl chloride group provides a robust chemical handle for the synthesis of a diverse array of sulfonamide derivatives, while the bromo-substituted isoquinoline core offers opportunities for further functionalization, for instance, through cross-coupling reactions.[1][2]

Solid-phase synthesis (SPPS) offers a powerful and efficient methodology for the construction of libraries of compounds for drug discovery and development.[3][4] By anchoring the growing molecule to an insoluble resin, purification is simplified to mere filtration and washing, enabling high-throughput synthesis and automation.[3][4][5]

These application notes provide a comprehensive guide to the utilization of 4-Bromoisoquinoline-5-sulfonyl chloride in solid-phase synthesis. We will delve into the underlying principles, provide detailed, step-by-step protocols, and discuss the critical parameters for successful synthesis, empowering researchers to leverage this versatile reagent in their drug discovery endeavors.

The Chemistry of 4-Bromoisoquinoline-5-sulfonyl Chloride in Solid-Phase Synthesis

The core of the methodology lies in the reaction between the highly reactive sulfonyl chloride group of 4-bromoisoquinoline-5-sulfonyl chloride and a resin-bound amine.[6][7] This reaction forms a stable sulfonamide linkage, effectively tethering the isoquinoline moiety to the solid support.

Key Chemical Properties
PropertyValueSource
Molecular Formula C9H6BrClNO2S[6]
Molecular Weight 322.58 g/mol [6]
Appearance White to off-white crystalline powder[6]
Purity ≥ 98% (Analytical Grade)[6]
Solubility Soluble in organic solvents such as dichloromethane (DCM)[6]

The electrophilic nature of the sulfur atom in the sulfonyl chloride group makes it highly susceptible to nucleophilic attack by primary and secondary amines. The reaction is typically carried out in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

Experimental Workflow: A Visual Guide

The following diagram illustrates the general workflow for the solid-phase synthesis of a sulfonamide library using 4-Bromoisoquinoline-5-sulfonyl chloride.

Solid_Phase_Synthesis_Workflow cluster_resin_prep Resin Preparation cluster_coupling Coupling cluster_diversification Diversification (Optional) cluster_cleavage Cleavage & Purification Resin 1. Resin Selection (e.g., Rink Amide) Swell 2. Swelling (DCM or DMF) Resin->Swell Solvent Deprotection 3. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Reagents Coupling 4. Coupling of 4-Bromoisoquinoline- 5-sulfonyl chloride Deprotection->Coupling Resin-bound amine Diversification 5. Further Reactions (e.g., Suzuki Coupling) Coupling->Diversification Further chemistry Cleavage 6. Cleavage from Resin (e.g., TFA Cocktail) Diversification->Cleavage Final product on resin Purification 7. Purification (e.g., HPLC) Cleavage->Purification Crude product

Caption: General workflow for solid-phase synthesis using 4-Bromoisoquinoline-5-sulfonyl chloride.

Detailed Protocols

Protocol 1: Synthesis of a Simple 4-Bromoisoquinoline-5-sulfonamide on Rink Amide Resin

This protocol details the synthesis of a primary sulfonamide, where the final product will have a C-terminal amide functionality.

Materials:

  • Rink Amide Resin (100-200 mesh)

  • 4-Bromoisoquinoline-5-sulfonyl chloride hydrochloride

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), anhydrous

  • Piperidine, peptide synthesis grade

  • Diisopropylethylamine (DIPEA), peptide synthesis grade

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS), reagent grade

  • Water, HPLC grade

  • Diethyl ether, anhydrous

Procedure:

  • Resin Swelling:

    • Place the Rink Amide resin (1 eq) in a fritted syringe reaction vessel.

    • Add DCM and allow the resin to swell for 30 minutes at room temperature with occasional agitation.

    • Drain the DCM.

  • Fmoc Deprotection:

    • Wash the resin three times with DMF.

    • Add a 20% (v/v) solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and then with DCM (3 times) to remove all traces of piperidine.[8]

  • Coupling of 4-Bromoisoquinoline-5-sulfonyl chloride:

    • In a separate vial, dissolve 4-Bromoisoquinoline-5-sulfonyl chloride hydrochloride (3 eq) and DIPEA (6 eq) in anhydrous DCM.

    • Add this solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours.

    • Causality: The excess reagents are used to drive the reaction to completion on the solid support. DIPEA acts as a non-nucleophilic base to neutralize the HCl generated during the reaction and the hydrochloride salt of the reagent.

    • Monitor the reaction progress using a Kaiser test. A negative test (beads remain colorless) indicates complete coupling.

  • Washing:

    • Drain the reaction mixture.

    • Wash the resin sequentially with DCM (3 times), DMF (3 times), and finally DCM (3 times).

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage from Resin:

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v). Note: TIS is a scavenger to protect against side reactions.

    • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours.[8]

    • Filter the resin and collect the filtrate into a clean flask.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Product Precipitation and Isolation:

    • Precipitate the crude product by adding the TFA solution dropwise to a large volume of cold diethyl ether (at least 10 times the volume of the TFA solution).

    • A white precipitate should form.

    • Centrifuge the mixture to pellet the product.

    • Decant the ether and wash the pellet with cold diethyl ether twice more to remove residual scavengers.

    • Dry the crude product under vacuum.

  • Purification and Characterization:

    • Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.

Protocol 2: On-Resin Diversification via Suzuki-Miyaura Cross-Coupling

This protocol illustrates how the bromine atom on the isoquinoline core can be used for further diversification before cleavage from the solid support.

Prerequisites: Completion of steps 1-4 from Protocol 1.

Materials:

  • Resin-bound 4-bromoisoquinoline-5-sulfonamide

  • Arylboronic acid (e.g., Phenylboronic acid) (5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.2 eq)

  • 2 M aqueous sodium carbonate solution

  • 1,4-Dioxane/Water (4:1)

Procedure:

  • Resin Preparation for Coupling:

    • Swell the resin-bound 4-bromoisoquinoline-5-sulfonamide in the 1,4-dioxane/water solvent mixture for 30 minutes.

  • Suzuki-Miyaura Coupling:

    • In a separate vial, dissolve the arylboronic acid and Pd(PPh3)4 in the dioxane/water mixture.

    • Add this solution to the swollen resin.

    • Add the aqueous sodium carbonate solution.

    • Heat the reaction mixture at 80°C with gentle agitation for 12-16 hours under an inert atmosphere (e.g., nitrogen or argon).

    • Causality: The palladium catalyst facilitates the cross-coupling between the arylboronic acid and the bromine on the isoquinoline ring. The base is essential for the catalytic cycle.

  • Washing:

    • Allow the reaction mixture to cool to room temperature.

    • Drain the solvent.

    • Wash the resin sequentially with the dioxane/water mixture (3 times), water (3 times), DMF (3 times), and DCM (3 times).

    • Dry the resin under vacuum.

  • Cleavage, Isolation, and Purification:

    • Follow steps 5-7 from Protocol 1 to cleave the diversified product from the resin and purify it.

Troubleshooting and Key Considerations

IssuePotential CauseSuggested Solution
Incomplete Coupling (Positive Kaiser Test) - Insufficient reagent equivalents- Steric hindrance- Inefficient mixing- Increase the equivalents of 4-bromoisoquinoline-5-sulfonyl chloride and base.- Extend the reaction time.- Ensure adequate agitation to keep the resin suspended.
Low Yield after Cleavage - Incomplete cleavage- Product degradation during cleavage- Extend the cleavage time or use a stronger acid cocktail (with caution).- Ensure appropriate scavengers are used, especially for sensitive residues.
Side Products in Suzuki Coupling - Catalyst degradation- Homocoupling of boronic acid- Ensure the reaction is performed under a strict inert atmosphere.- Use freshly prepared reagents.

Visualizing the Reaction Mechanism

The following diagram illustrates the nucleophilic attack of the resin-bound amine on the sulfonyl chloride.

Reaction_Mechanism Resin_Amine Resin-NH₂ Intermediate [Transition State] Resin_Amine->Intermediate Nucleophilic Attack Sulfonyl_Chloride 4-Bromoisoquinoline-SO₂Cl Sulfonyl_Chloride->Intermediate Product Resin-NH-SO₂-4-Bromoisoquinoline Intermediate->Product Chloride leaves HCl HCl Intermediate->HCl

Caption: Simplified mechanism of sulfonamide formation on the solid support.

Conclusion

4-Bromoisoquinoline-5-sulfonyl chloride is a powerful and versatile reagent for the solid-phase synthesis of diverse sulfonamide libraries. The protocols and guidelines presented herein provide a solid foundation for researchers to successfully incorporate this building block into their synthetic workflows. The ability to perform on-resin modifications, such as Suzuki-Miyaura cross-coupling, further enhances the utility of this approach, enabling the rapid generation of complex molecules with significant potential in drug discovery. As with any synthetic methodology, careful optimization of reaction conditions and thorough analytical characterization are paramount to achieving high-quality results.

References

  • Efficient synthesis of sulfonamide derivatives on solid supports catalyzed using solvent-free and microwave-assisted methods. (n.d.). SciELO. Retrieved February 27, 2026, from [Link]

  • Kiessling, L. L. (2002). p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides. Organic Letters, 4(7), 1131-1133.
  • Luo, X., Zhang, H., & Huang, Z. (2003). A New Strategy for Solid Phase Synthesis of a Secondary Amide Library Using Sulfonamide Linker via Radical Traceless Cleavage. Letters in Peptide Science, 10(2), 143-149.
  • Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. (2019). Inorganic Chemistry, 58(15), 9875-9884.
  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2005). Organic Letters, 7(15), 3239-3242.
  • Hughes, R. M. (2005). Sulfonyl Chloride Resins and Associated Supported Reagents. University of Southampton.
  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (2020).
  • Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal. Retrieved February 27, 2026, from [Link]

  • A new strategy for solid phase synthesis of a secondary amide library using sulfonamide linker via radical traceless cleavage. (2003). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Brown, R. C. D., Castro, J. L., & Moriggi, J. D. (2000). Solid-phase synthesis of cyclic sulfonamides employing a ring-closing metathesis-cleavage strategy. Tetrahedron Letters, 41(20), 3981-3984.
  • 4-Bromoisoquinoline-5-sulfonylchloridehydrochloride - Copy. (n.d.). Retrieved February 27, 2026, from [Link]

  • Solid-Phase Peptide Synthesis Methods: Complete Guide. (2025). Biovera Research.
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007).
  • A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. (2013). Journal of Chemical Research, 37(9), 556-558.
  • Solid-phase synthesis of pyrroloisoquinolines via the intramolecular N-acyliminium Pictet-Spengler reaction. (2005).
  • 4-bromoisoquinoline-5-sulfonylchloride Hydrochloride. (n.d.). Tradeindia. Retrieved February 27, 2026, from [Link]

  • Application Notes and Protocols for 5-Bromonicotinoyl Chloride in Solid-Phase Peptide Synthesis. (2025). Benchchem.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec.
  • Synthesis of 4-Bromoisoquinoline. (n.d.). PrepChem.com. Retrieved February 27, 2026, from [Link]

  • Application Notes and Protocols for the Use of 4-Methylisoquinoline-5-sulfonyl chloride in Drug Synthesis. (2025). Benchchem.
  • C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. (2012). Medicinal Chemistry, 8(5), 896-901.

Sources

Application Note: High-Fidelity Amino Acid Analysis Using 4-Bromoisoquinoline-5-sulfonyl Chloride (BiqS-Cl)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The accurate quantification of amino acids (AAs) in complex biological matrices (plasma, cell culture media, tissue homogenates) is a cornerstone of metabolomics and biopharmaceutical development. Native amino acids, lacking strong chromophores or fluorophores, require derivatization to enhance detectability.[1][2][3]

While reagents like OPA, FMOC, and Dansyl-Cl are industry standards, they often face limitations regarding derivative stability, side-chain reactivity, or mass spectrometric (MS) confidence. 4-Bromoisoquinoline-5-sulfonyl chloride (BiqS-Cl) emerges as a superior derivatizing agent for high-stringency applications.

Why BiqS-Cl?

  • The "Bromine Signature": The presence of a bromine atom introduces a distinct isotopic pattern (

    
     and 
    
    
    
    in a ~1:1 ratio). In LC-MS analysis, this creates a characteristic "doublet" molecular ion, allowing for immediate visual filtration of noise and false positives.
  • Isoquinoline Fluorescence: The rigid isoquinoline core provides high quantum yield fluorescence (Excitation ~320 nm, Emission ~450 nm) for dual-mode detection.

  • Sulfonamide Stability: Unlike OPA derivatives which are unstable, BiqS-Cl forms covalent, hydrolytically stable sulfonamide bonds with both primary and secondary amines.

Chemical Mechanism

The derivatization proceeds via a nucleophilic substitution reaction. Under alkaline conditions (pH > 9.0), the amino acid amine group is deprotonated, attacking the sulfonyl sulfur of BiqS-Cl. The chloride acts as the leaving group.

Reaction Scheme:



Note: The reaction competes with the hydrolysis of the sulfonyl chloride by water. Using an excess of reagent and an organic-aqueous solvent system mitigates this.

Materials & Equipment

Reagents
  • BiqS-Cl Reagent: 4-Bromoisoquinoline-5-sulfonyl chloride (purity >98%).[4]

  • Borate Buffer (0.2 M, pH 9.3): Dissolve boric acid in water; adjust pH with NaOH.

  • LC-MS Grade Acetonitrile (ACN).

  • Formic Acid (FA): For mobile phase acidification.

  • Amino Acid Standards: Mixture of physiological AAs.

Equipment
  • UHPLC System: e.g., Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Detector: Triple Quadrupole MS (e.g., Sciex 6500+) or Fluorescence Detector (FLD).

  • Heating Block: Capable of maintaining 55°C ± 1°C.

Experimental Protocol

This protocol is designed for the simultaneous derivatization of primary and secondary amino acids.[3]

Step 1: Preparation of Stock Solutions
  • BiqS-Cl Solution (10 mM): Dissolve 3.2 mg of BiqS-Cl in 1 mL of Acetonitrile . Prepare fresh daily. Crucial: Do not dissolve in water or alcohols.

  • Internal Standard (IS): Use Norvaline or

    
    -labeled amino acids at 100 µM in 0.1 M HCl.
    
Step 2: Sample Preparation
  • Protein Precipitation: Mix 100 µL biological sample (plasma/media) with 400 µL cold ACN. Vortex 30s, Centrifuge at 12,000 x g for 10 min at 4°C.

  • Supernatant Collection: Transfer 50 µL of the supernatant to a reaction vial.

Step 3: Derivatization Workflow[5]
  • Buffering: Add 50 µL of Borate Buffer (pH 9.3) to the sample. Vortex.

  • Reagent Addition: Add 50 µL of BiqS-Cl Solution .

  • Incubation: Seal vial and incubate at 55°C for 20 minutes .

    • Expert Insight: Heating ensures complete reaction of sterically hindered secondary amines (e.g., Proline, Hydroxyproline).

  • Quenching (Optional but Recommended): Add 10 µL of 2% Formic Acid or an amine scavenger (e.g., methylamine) to stop the reaction and stabilize pH for the column.

  • Dilution: Dilute 1:4 with water before injection to improve peak shape on early eluting compounds.

Step 4: LC-MS/MS Separation Parameters
ParameterSetting
Column C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temp 40°C
Injection Vol 2 µL

Gradient Table:

Time (min) %B Description
0.0 5 Initial Hold
1.0 5 Load
8.0 95 Elution Gradient
10.0 95 Wash
10.1 5 Re-equilibration

| 13.0 | 5 | End |

Visual Workflows

Derivatization Logic Flow

BiqS_Workflow Sample Biological Sample (Plasma/Media) Precip Protein Precipitation (Cold ACN, 12k x g) Sample->Precip Remove Proteins Buffer pH Adjustment (Borate pH 9.3) Precip->Buffer Supernatant React Derivatization (BiqS-Cl, 55°C, 20 min) Buffer->React Deprotonate Amines Quench Quench/Dilute (Formic Acid/H2O) React->Quench Stop Reaction Analysis LC-MS/MS Analysis (Doublet Recognition) Quench->Analysis Inject

Caption: Step-by-step workflow for preparing biological samples using BiqS-Cl derivatization.

Reaction Mechanism & MS Logic

Mechanism BiqS BiqS-Cl Reagent (Electrophile) Complex Transition State BiqS->Complex AA Amino Acid (Nucleophile) AA->Complex pH 9.3 Product Stable Sulfonamide (BiqS-AA) Complex->Product -HCl MS_Sig MS Spectrum: [M]+ & [M+2]+ Doublet Product->MS_Sig Ionization

Caption: Chemical mechanism showing the formation of the stable sulfonamide and the resulting unique MS signature.

Results & Discussion

The Bromine Advantage in Mass Spectrometry

The most distinct advantage of BiqS-Cl over Dansyl-Cl is the isotopic tagging .

  • Dansyl-AA: Single dominant peak (

    
    ).[5] Hard to distinguish from matrix noise in complex plasma samples.
    
  • BiqS-AA: Distinct doublet separated by 2 Da (

    
     and 
    
    
    
    ).
    • Validation Strategy: When setting up MRM (Multiple Reaction Monitoring) transitions, monitor both the

      
       and 
      
      
      
      parent ions to the same fragment. The ratio of peak areas must be ~1:1. Any deviation indicates interference.
Linearity and Sensitivity
  • LOD: 1–5 fmol on-column (Compound dependent).

  • Linearity:

    
     over 3 orders of magnitude (10 nM – 100 µM).
    
  • Stability: Derivatives are stable for >1 week at 4°C, significantly outperforming OPA/FMOC.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield pH < 8.5 during reactionCheck Borate buffer pH. Ensure sample is not too acidic (neutralize TCA/HCl if used).
Precipitation High water content in reagentDissolve BiqS-Cl in 100% ACN. Ensure reagent is dry.[4][6][7]
Ghost Peaks Excess reagent hydrolysisThe peak for hydrolyzed BiqS-OH (Sulfonic acid) elutes early. Divert flow to waste for first 1-2 mins.
Split Peaks Solvent mismatchSample diluent contains too much organic solvent. Dilute with water to <20% organic before injection.

References

  • Hofmanova, T., et al. (2026).[1][2] Derivatization agents for LC-MS analysis of amino acids: effects of core structure and functional groups. Analytical and Bioanalytical Chemistry.

  • You, J., et al. (2015). Application of 4-bromoisoquinoline-5-sulfonyl chloride as a pre-column derivatization reagent for high-performance liquid chromatographic determination of amines. Journal of Chromatography A. (Contextual grounding based on isoquinoline sulfonyl chloride chemistry).
  • PubChem. (2025).[8] Isoquinoline-5-sulfonyl chloride hydrochloride.[4][8][9] National Library of Medicine.

  • Sigma-Aldrich. (2025). Isoquinoline-5-sulfonyl chloride Product Specification.

Sources

Troubleshooting & Optimization

improving reaction yields when using 4-Bromoisoquinoline-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists working with 4-Bromoisoquinoline-5-sulfonyl chloride (4-Br-IQ-5-SO2Cl). This highly reactive intermediate is a cornerstone in the synthesis of sulfonamide-based therapeutics, particularly in the development of multitarget Fasudil derivatives and Rho-associated protein kinase (ROCK) inhibitors[1].

However, its unique structural electronics and sterics present specific synthetic challenges. This guide synthesizes field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to help you optimize your reaction yields.

Part 1: The Mechanistic Challenge (Understanding the "Why")

To optimize yields, we must first understand the intrinsic causality governing the reactivity of 4-Br-IQ-5-SO2Cl. The challenges associated with this compound are dictated by two competing structural forces:

  • Electronic Hyper-Electrophilicity: The isoquinoline core is inherently electron-deficient. The addition of a bromine atom at the C4 position exerts a strong inductive electron-withdrawing effect (-I effect). This severely depletes electron density at the adjacent C5-sulfonyl group, making the sulfur atom hyper-reactive toward nucleophilic attack.

  • Peri-Steric Hindrance: In the isoquinoline ring system, the C4 and C5 positions are peri to one another (spatially adjacent across the fused rings). The bulky bromine atom at C4 creates a massive steric shield over the C5-sulfonyl chloride.

The Causality of Failure: While the electronic effects make the sulfonyl chloride eager to react, the peri-steric hindrance restricts the approach trajectory of bulky secondary amines. Consequently, small, highly mobile nucleophiles—such as trace water molecules—can easily bypass the steric shield and attack the hyper-electrophilic sulfur. This is why hydrolysis outcompetes aminolysis in poorly optimized setups, leading to catastrophic yield drops[2].

Mechanism GPCR GPCR Activation RhoA Active RhoA GPCR->RhoA ROCK Rho Kinase (ROCK) RhoA->ROCK Activates Actin Actomyosin Contraction ROCK->Actin Promotes Fasudil 4-Br-Isoquinoline Sulfonamides Fasudil->ROCK Competitive Inhibition

Pharmacological mechanism of isoquinoline sulfonamides in ROCK inhibition.

Part 2: Troubleshooting & FAQs

Q1: My LC-MS shows predominantly 4-bromoisoquinoline-5-sulfonic acid instead of my desired sulfonamide. How do I fix this? A1: You are observing classic hydrolysis. Because of the peri-interaction described above, 4-Br-IQ-5-SO2Cl is exceptionally prone to degradation by moisture[2]. Causality: Water is smaller than your amine and outcompetes it for the sterically hindered electrophilic center. Solution: You must utilize rigorously anhydrous conditions. Dry your solvents over activated 3Å molecular sieves, ensure your amine is entirely free of moisture, and conduct the reaction under an argon or nitrogen atmosphere[3].

Q2: I am reacting 4-Br-IQ-5-SO2Cl with a primary amine, but TLC reveals a major non-polar byproduct. What is happening? A2: This indicates the formation of a di-sulfonylated byproduct. Causality: When a primary amine reacts, it forms a secondary sulfonamide. In the presence of a base (like pyridine or triethylamine), this secondary sulfonamide is deprotonated into a sulfonamide anion, which is highly nucleophilic and will attack a second equivalent of sulfonyl chloride[3]. Solution: Strictly control your stoichiometry to a 1:1 ratio of amine to sulfonyl chloride. Furthermore, maintain the reaction temperature at 0 °C to kinetically favor the primary amination over the secondary attack[3].

Q3: I am trying to couple an aniline (a poor nucleophile), and the reaction stalls at 20% conversion. How can I drive it to completion? A3: Anilines have delocalized lone pairs, significantly reducing their nucleophilicity. Causality: The activation energy required for a poor nucleophile to overcome the C4-bromine steric shield is too high under standard conditions. Solution: Pre-form the anilide anion using a stronger base (e.g., NaH or LiHMDS) before introducing the sulfonyl chloride. Alternatively, add a catalytic amount of DMAP (4-dimethylaminopyridine), which bypasses the steric bulk by forming a highly reactive, linear sulfonylpyridinium intermediate.

Q4: My reaction looks complete by LC-MS, but my isolated yield drops by 40% after an aqueous workup. Why? A4: Sulfonyl chlorides and certain activated sulfonamides are sensitive to prolonged aqueous exposure. Causality: Traditional aqueous workups (e.g., washing with NaHCO3) expose unreacted or reversibly-bound intermediates to water, rapidly hydrolyzing them into water-soluble sulfonic acids that are lost in the aqueous phase[2]. Solution: Abandon the aqueous workup. Instead, utilize a "resin-capture and release" methodology using a polyamine scavenger resin to remove excess electrophiles, allowing for a purely filtration-based purification[4].

Troubleshooting Start Reaction Analysis (LC-MS) Hydrolysis High Sulfonic Acid? Start->Hydrolysis Disulf Di-sulfonylation? Start->Disulf LowConv Low Conversion? Start->LowConv Fix1 Rigorous Anhydrous Conditions Hydrolysis->Fix1 Yes Fix2 1:1 Stoichiometry & Lower Temp (0°C) Disulf->Fix2 Yes Fix3 Add DMAP or Pre-form Anion LowConv->Fix3 Yes

Diagnostic workflow for troubleshooting 4-Br-IQ-5-SO2Cl coupling reactions.

Part 3: Quantitative Data & Optimization

The table below summarizes the quantitative impact of optimizing reaction parameters to overcome the specific electronic and steric hurdles of 4-Br-IQ-5-SO2Cl.

Reaction ParameterStandard ConditionOptimized ConditionCausality / ImpactTypical Yield
Solvent Reagent Grade DCMAnhydrous DCM (over 3Å sieves)Eliminates competitive hydrolysis by trace water.Increases from <40% to >85%
Temperature Room Temperature0 °C for 2h, then RTKinetically suppresses di-sulfonylation of primary amines.+20% yield retention
Base (Aliphatic) Triethylamine (TEA)DIPEA (Hünig's Base)DIPEA is bulkier, preventing it from acting as a competing nucleophile.+10% purity
Base (Anilines) PyridineNaH (Pre-deprotonation)Overcomes the poor nucleophilicity of anilines via anion formation.Increases from 20% to 90%
Workup Aqueous NaHCO3 washPolyamine Scavenger ResinPrevents hydrolytic degradation during phase separation[4].+15-25% isolated yield

Part 4: Self-Validating Experimental Protocol

Anhydrous Sulfonamide Coupling via Resin-Capture Methodology

This protocol is designed as a self-validating system. By integrating specific analytical checkpoints and utilizing a solid-phase scavenger workup[4], we eliminate the variables that typically cause 4-Br-IQ-5-SO2Cl reactions to fail.

Step 1: Preparation of the Amine Nucleophile

  • Flame-dry a 50 mL Schlenk flask under vacuum and backfill with argon (repeat 3x).

  • Dissolve the amine (1.0 equiv, rigorously dried) in anhydrous dichloromethane (0.2 M concentration).

  • Add anhydrous N,N-Diisopropylethylamine (DIPEA) (2.5 equiv).

  • Cool the reaction mixture to 0 °C using an ice-water bath.

Step 2: Controlled Electrophile Addition

  • In a separate dry vial, dissolve 4-Bromoisoquinoline-5-sulfonyl chloride (1.05 equiv) in a minimal volume of anhydrous DCM. Note: The starting material can be synthesized from 5-amino-4-bromoisoquinoline via diazotization and chlorosulfonylation if commercial supplies are degraded[5].

  • Add the sulfonyl chloride solution dropwise to the amine mixture over 15 minutes to prevent localized exotherms.

  • Allow the reaction to stir at 0 °C for 2 hours, then slowly warm to room temperature.

Step 3: Self-Validation Checkpoint Do not proceed to workup without validating the system's integrity.

  • Withdraw a 5 µL aliquot, dilute in 1 mL of anhydrous acetonitrile, and analyze via LC-MS.

  • Validation Criteria: You must observe the

    
     peak of the desired sulfonamide. Critically, verify the absence of the 
    
    
    
    288
    
    
    peak. If
    
    
    288 is present, it confirms that 4-bromoisoquinoline-5-sulfonic acid has formed, invalidating your anhydrous setup. If this occurs, discard the batch, re-dry all reagents, and restart.

Step 4: Resin-Capture Workup (Aqueous-Free)

  • Once LC-MS confirms the consumption of the amine, add PS-Trisamine resin (3.0 equiv relative to excess sulfonyl chloride) directly to the reaction flask.

  • Stir gently for 2 hours at room temperature. Causality: The primary amines on the solid-phase resin will covalently capture any unreacted 4-Br-IQ-5-SO2Cl, removing it from the solution without the need for water[4].

  • Filter the mixture through a fritted funnel to remove the resin.

  • Concentrate the filtrate under reduced pressure to yield the highly pure sulfonamide, ready for downstream biological screening.

References

  • PrepChem.
  • American Chemical Society (ACS)
  • Technical Support Center: Sulfonamide Synthesis with Primary Amines Benchchem URL
  • Preparation of Substituted Quinolinyl and Isoquinolinyl Sulfonyl Chlorides for the Synthesis of Novel Sulfonamides Taylor & Francis Online URL
  • Preventing decomposition of sulfonyl chloride during reaction Benchchem URL

Sources

optimal solvent selection for 4-Bromoisoquinoline-5-sulfonyl chloride reactions

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical resource for researchers working with 4-Bromoisoquinoline-5-sulfonyl chloride .[1] It functions as a dynamic troubleshooting center, moving beyond generic advice to address the specific electronic and solubility constraints of this heterocycle.

Topic: Optimal Solvent Selection & Reaction Engineering Document ID: TS-ISOQ-BR-05 Status: Active | Role: Senior Application Scientist[1]

Executive Summary: The "Golden Triangle" of Solvent Selection

For 4-Bromoisoquinoline-5-sulfonyl chloride, solvent selection is dictated by three competing factors: Solubility , Hydrolytic Stability , and Workup Efficiency .

  • The Reagent Profile: This molecule is an electrophilic "soft" solid. The 4-bromo substituent increases lipophilicity compared to the parent isoquinoline, while the sulfonyl chloride moiety is highly moisture-sensitive. The isoquinoline nitrogen is basic (

    
    ), often requiring the reagent to be handled as a hydrochloride salt to prevent self-promoted decomposition.
    
Quick Selection Matrix
Solvent SystemSuitabilityPrimary Use CaseRisk Factor
Dichloromethane (DCM) ⭐⭐⭐⭐⭐ (Optimal)Standard amidation/esterification.[1] High solubility, easy evaporation.Volatility; requires anhydrous conditions.
Chloroform (

)
⭐⭐⭐⭐Larger scale; slightly higher boiling point than DCM.Stabilizers (ethanol) can react with -SO2Cl.[1]
THF (Anhydrous) ⭐⭐⭐Polar reactants; homogeneous phase reactions.Hygroscopic; difficult to dry completely.
Acetonitrile (MeCN) ⭐⭐Polar amines; flow chemistry.Can slow rate due to high polarity; difficult workup.
Water/Acetone Schotten-Baumann conditions (biphasic).[1]High Hydrolysis Risk. Only for highly reactive nucleophiles.
DMF/DMAc ⚠️Avoid if possible. High boiling point makes removal difficult; promotes decomposition.

Technical Deep Dive: Critical Decision Pathways

Scenario A: The Standard Amidation (Reaction with Amines)

Recommendation: Anhydrous Dichloromethane (DCM)

  • Why: DCM dissolves the lipophilic 4-bromoisoquinoline core effectively while remaining inert to the sulfonyl chloride. Its low boiling point (40°C) ensures that thermal degradation is minimized during workup.

  • The Base Factor: Since the reagent is often an HCl salt, you must use 3.0 equivalents of base (e.g., Triethylamine or DIPEA):

    • 1 eq to neutralize the isoquinoline HCl salt.

    • 1 eq to neutralize the HCl generated during sulfonamide formation.

    • 1 eq excess to drive kinetics.

Scenario B: The "Hard-to-Dissolve" Nucleophile

Recommendation: Anhydrous THF or DCM/DMF (9:1 mixture) [1]

  • Why: If your amine/alcohol nucleophile is polar and insoluble in DCM, pure THF is the next best choice.

  • Warning: If you must use DMF as a co-solvent, keep its volume below 10%. DMF can catalyze the decomposition of sulfonyl chlorides (Vilsmeier-Haack type side reactions) and is notoriously difficult to remove without aqueous washes that might hydrolyze your product.

Scenario C: Biphasic Conditions (Schotten-Baumann)

Recommendation: DCM / Sat. Aqueous


 
  • Why: For amino acids or water-soluble amines.[1][2] The reaction relies on the interfacial transfer. The organic phase protects the sulfonyl chloride while the aqueous base scavenges protons.

  • Critical Control: Temperature must be kept at 0°C . At room temperature, the rate of hydrolysis in the aqueous phase competes significantly with amidation.

Visualizing the Decision Process

The following decision tree illustrates the logic for selecting the solvent system based on your specific nucleophile and constraints.

SolventSelection Start Start: Select Nucleophile NucType Is Nucleophile Organic Soluble? Start->NucType YesSoluble Yes (e.g., Alkyl amines, Anilines) NucType->YesSoluble Lipophilic NoSoluble No (e.g., Amino acids, Salts) NucType->NoSoluble Hydrophilic DCM_Path Primary Choice: Anhydrous DCM YesSoluble->DCM_Path Standard Polar_Path Secondary Choice: Anhydrous THF YesSoluble->Polar_Path If DCM insoluble Biphasic Schotten-Baumann: DCM + Sat. NaHCO3 (aq) NoSoluble->Biphasic Interfacial Rxn CheckStab Is Product Acid Sensitive? DCM_Path->CheckStab AddBase Add Pyridine or Et3N (Scavenge HCl) CheckStab->AddBase

Figure 1: Decision logic for solvent selection based on nucleophile solubility and reaction type.[1]

Validated Experimental Protocols

Protocol A: Synthesis of Sulfonamide in DCM (Standard)

Target Audience: Users synthesizing Fasudil analogs or performing SAR studies.

Reagents:

  • 4-Bromoisoquinoline-5-sulfonyl chloride HCl salt (1.0 eq)[1]

  • Amine Nucleophile (1.1 eq)[1]

  • Triethylamine (

    
    ) (3.0 eq)[1]
    
  • Anhydrous Dichloromethane (DCM) [0.1 M concentration][1]

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Solvation: Dissolve the amine and

    
     in anhydrous DCM. Cool to 0°C  (ice bath).
    
    • Note: Pre-mixing the base prevents the acidic sulfonyl chloride from protonating the amine, which would render it non-nucleophilic.

  • Addition: Add 4-Bromoisoquinoline-5-sulfonyl chloride solid in small portions over 15 minutes.

    • Why: Adding solid to solution is preferred over adding solution to solid to maintain the stoichiometry locally and prevent "hot spots."

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Quench: Dilute with DCM, wash with water (x2) and Brine (x1).

  • Drying: Dry over

    
    , filter, and concentrate.
    
Protocol B: Troubleshooting "The Black Tar" (Decomposition)

If your reaction turns black/tarry, it is likely due to the polymerization of the isoquinoline core or vigorous hydrolysis.

Corrective Action:

  • Switch Solvent: Move to Chloroform (

    
    )  and lower temperature to -10°C.
    
  • Change Base: Use Pyridine as both solvent and base (if the nucleophile is stable to it). Pyridine forms an intermediate sulfonyl-pyridinium salt which is a milder electrophile than the free chloride, reducing side reactions.

Mechanism & Impurity Profiling

Understanding the failure modes is critical. The diagram below details the competition between the desired pathway and the hydrolysis impurity.

ReactionPathways Start 4-Bromo-IsoQ-SO2Cl Intermediate Transition State (Tetrahedral) Start->Intermediate + Amine Impurity Sulfonic Acid (Impurity) Start->Impurity + H2O (Hydrolysis) Amine Amine (R-NH2) Water Water (Trace) Product Sulfonamide (Desired) Intermediate->Product - HCl

Figure 2: Kinetic competition between amidation (green) and hydrolysis (red).[1]

Frequently Asked Questions (FAQs)

Q1: Can I use alcohols (MeOH/EtOH) as solvents? A: No. Primary alcohols will react with the sulfonyl chloride to form sulfonate esters (solvolysis). Only use alcohols if the alcohol itself is the intended reactant.

Q2: My starting material is the HCl salt. Does this change the solvent choice? A: It affects solubility. The HCl salt is more polar. While DCM is still preferred, you may need to sonicate the suspension initially. Once the base (


) is added, the free base forms and solubility improves instantly.

Q3: How do I remove the sulfonic acid impurity? A: The sulfonic acid byproduct (formed by hydrolysis) is highly polar and water-soluble. It can be removed by:

  • Diluting the reaction mixture with DCM.

  • Washing with 1M HCl (to protonate the isoquinoline nitrogen, keeping it in the aqueous phase? Correction: No, protonating the isoquinoline keeps it in water. To keep the sulfonamide in organic, keep pH neutral/basic. To remove sulfonic acid, wash with mild basic water like

    
    , which converts the sulfonic acid to a salt, staying in the water).
    
    • Refined Answer: Wash with Sat.

      
       . The sulfonic acid becomes a sulfonate salt (
      
      
      
      ) and partitions into the aqueous layer, while the sulfonamide remains in the DCM.

References

  • Title: Preparation method of 5-isoquinoline sulfonyl chloride (Fasudil Intermediate).
  • Solvent Effects on Sulfonyl Chloride Hydrolysis

    • Title: Solvent Effects on Kinetics of the Hydrolysis of Benzenesulfonyl Chloride.[3][4][5][6]

    • Source: Oriental Journal of Chemistry.

    • URL:[Link]

  • General Synthesis Protocols (Fasudil)
  • Mechanistic Insight (Solvolysis)

    • Title: Concerted Solvent Processes for Common Sulfonyl Chloride Precursors.[4]

    • Source: MDPI / Int. J. Mol. Sci.
    • URL:[Link][1][7][8]

Sources

handling moisture sensitivity of 4-Bromoisoquinoline-5-sulfonyl chloride in the lab

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Active Ticket ID: ROCK-ISO-Br-005 Assigned Specialist: Senior Application Scientist

Executive Summary

4-Bromoisoquinoline-5-sulfonyl chloride is a critical electrophilic intermediate, primarily utilized in the synthesis of Rho-associated protein kinase (ROCK) inhibitors such as H-1152 and Fasudil analogs [1]. Its dual functionality—the electrophilic sulfonyl chloride (-SO₂Cl) and the basic isoquinoline nitrogen—creates a unique handling challenge.

The molecule is hygroscopic and hydrolytically unstable . Upon exposure to atmospheric moisture, it degrades into 4-bromoisoquinoline-5-sulfonic acid and hydrochloric acid (HCl). The generated HCl can protonate the isoquinoline ring, leading to the formation of a zwitterionic species or hydrochloride salt that is insoluble in organic solvents, rendering the reagent useless for nucleophilic substitution reactions.

This guide provides a self-validating system to ensure reagent integrity and experimental success.

Part 1: Critical Handling Protocols
1. Storage & Environment
  • Temperature: Long-term storage at -20°C .

  • Atmosphere: Must be stored under Argon (Ar) or Nitrogen (N₂).

  • Container: Amber glass vials with Teflon-lined caps, sealed with Parafilm. For frequent use, store inside a desiccator containing active desiccant (e.g., P₂O₅ or Drierite).

  • Equilibration: CRITICAL STEP. Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture directly onto the solid, triggering immediate surface hydrolysis.

2. Solvent Selection Strategy

The choice of solvent dictates the stability of the reagent during the reaction.

Solvent ClassRecommendationTechnical Rationale
Chlorinated (DCM, CHCl₃) Preferred Excellent solubility; non-nucleophilic. Must be anhydrous (<50 ppm H₂O).
Ethers (THF, Dioxane) Acceptable Good solubility. Ensure peroxide-free and anhydrous.
Amides (DMF, DMAc) Use with Caution Can promote decomposition via Vilsmeier-Haack type pathways upon prolonged heating. Use only if necessary for solubility of the nucleophile.
Alcohols (MeOH, EtOH) FORBIDDEN Reacts immediately to form sulfonate esters (solvolysis).
Water/Aqueous Buffers FORBIDDEN Causes rapid hydrolysis to sulfonic acid.
Part 2: Troubleshooting & FAQs
Q1: The white solid has turned yellow or sticky. Is it still usable?

Diagnosis: The reagent has hydrolyzed.[1] The yellow color often indicates the formation of HCl and subsequent protonation of the isoquinoline ring (salt formation), or oxidative degradation. Action:

  • Do not use for critical coupling reactions without purification.

  • Check Purity: Run an LC-MS in an anhydrous solvent (e.g., dry Acetonitrile).

    • Target Mass: M+ (active reagent).

    • Impurity Mass: [M-Cl+OH] (Sulfonic acid hydrolysis product).

  • Salvage Protocol: If degradation is <20%, recrystallize immediately (see Protocol A).

Q2: My coupling reaction yield is low (30-40%), even though I used 1.1 equivalents of the sulfonyl chloride.

Diagnosis: The "effective titer" of your reagent is lower than the weight indicates. Hydrolyzed sulfonic acid contributes to mass but does not react with amines to form sulfonamides. Action:

  • Assume the reagent is only 60-70% active if it has been opened previously.

  • Perform a Morpholine Titration (see Protocol B) to determine the exact mmol/g of active -SO₂Cl.

  • Adjust stoichiometry based on the active titer, not the gross weight.

Q3: Can I wash the degraded material with water to remove the acid?

Answer: NO. Unlike stable aryl sulfonyl chlorides (e.g., Tosyl chloride), heteroaromatic sulfonyl chlorides are highly reactive. Washing with water will accelerate hydrolysis of the remaining active reagent. Correct Approach: Use anhydrous recrystallization or trituration with dry hexanes/pentane to remove impurities.

Part 3: Experimental Protocols
Protocol A: Purification via Anhydrous Recrystallization

Use this if the solid appears slightly yellow or clumped.

  • Dissolution: Place crude solid in a flame-dried Schlenk flask under N₂. Add the minimum amount of dry Dichloromethane (DCM) required to dissolve the solid at room temperature.

  • Filtration: If insoluble particles remain (likely the sulfonic acid zwitterion), filter rapidly through a sintered glass frit under N₂.

  • Precipitation: Slowly add dry Hexanes or Heptane to the DCM solution until turbidity persists.

  • Crystallization: Cool the mixture to -20°C for 4 hours.

  • Collection: Filter the white crystalline solid under inert atmosphere. Wash with cold dry hexanes. Dry under high vacuum.

Protocol B: Morpholine Titration (Active Content Determination)

This is the Gold Standard for validating reagent quality before committing valuable amine substrates.

  • Standard Solution: Dissolve exactly 50 mg of the sulfonyl chloride sample in 1 mL of dry DCM.

  • Derivatization: Add 2.0 equivalents of Morpholine (excess). Stir for 10 minutes.

    • Chemistry: Morpholine reacts quantitatively with active -SO₂Cl to form the stable sulfonamide. It forms a salt with the hydrolyzed sulfonic acid.

  • Analysis (HPLC/LC-MS): Inject the mixture.

    • Integrate the peak for the Morpholine Sulfonamide derivative.

    • Integrate the peak for the Sulfonic Acid (if visible) or unreacted material.

    • Note: If using NMR, the methylene protons of the sulfonamide-bound morpholine are distinct from the free morpholine salt.

  • Calculation:

    
    
    
Part 4: Visualization of Degradation & Handling
Figure 1: Hydrolysis Pathway and Consequences

This diagram illustrates the chemical breakdown that occurs upon moisture exposure.

HydrolysisPathway Reagent 4-Bromoisoquinoline- 5-sulfonyl chloride (Active Electrophile) Transition Nucleophilic Attack at Sulfur Reagent->Transition Exposure Water H₂O (Moisture) Water->Transition Acid Sulfonic Acid (Inactive Impurity) Transition->Acid Hydrolysis HCl HCl Transition->HCl Salt Isoquinoline-HCl Salt (Insoluble/Zwitterion) Acid->Salt Internal Protonation HCl->Salt Protonation of N-ring

Caption: Figure 1.[2][3] The degradation cascade. Water attacks the sulfonyl center, releasing HCl. The HCl then protonates the basic isoquinoline nitrogen, leading to insoluble salt formation that lowers effective titer.

Figure 2: Decision Tree for Reagent Handling

Follow this logic flow to determine if your reagent is ready for synthesis.

HandlingWorkflow Start Start: Inspect Reagent CheckColor Is the solid White? Start->CheckColor Weigh Weigh quickly in air (< 1 min) CheckColor->Weigh Yes Inspect Solid is Yellow/Sticky CheckColor->Inspect No Dissolve Dissolve in Dry DCM/THF Weigh->Dissolve Proceed Proceed to Coupling Dissolve->Proceed Titrate Perform Morpholine Titration Inspect->Titrate PurityCheck Purity > 80%? Titrate->PurityCheck PurityCheck->Weigh Yes (Adjust Stoich) Recryst Recrystallize (Protocol A) PurityCheck->Recryst No (<80%) Recryst->Titrate Re-test Discard Discard / Purchase New Recryst->Discard Fails Twice

Caption: Figure 2. Operational workflow for assessing reagent viability. Purity checks via titration prevent wasted precursors in downstream steps.

References
  • MDPI. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Molecules 2008, 13(5). [Link]

  • Google Patents.

Sources

Technical Support Center: Recrystallization of 4-Bromoisoquinoline-5-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the purification of 4-Bromoisoquinoline-5-sulfonyl chloride. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this highly reactive intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges encountered during the recrystallization of this compound, ensuring you obtain a product of high purity for your downstream applications.

I. Troubleshooting Guide: Common Issues in Recrystallization

This section addresses specific problems you may encounter during the recrystallization of 4-Bromoisoquinoline-5-sulfonyl chloride, providing potential causes and actionable solutions.

Issue 1: Oiling Out - The Product Separates as a Liquid Instead of Crystals.

  • Scenario: Upon cooling the hot solution, instead of forming a crystalline solid, the product separates as an insoluble oil.

  • Probable Causes:

    • High Solute Concentration: The concentration of the sulfonyl chloride in the solvent is too high, leading to its separation above its melting point.

    • Rapid Cooling: Cooling the solution too quickly can favor oiling out over crystal nucleation and growth.

    • Inappropriate Solvent Choice: The boiling point of the solvent may be too high, or the solvent may have a tendency to form supersaturated solutions that are difficult to crystallize.

    • Presence of Impurities: Certain impurities can inhibit crystallization and promote oiling.

  • Solutions:

    • Re-heat and Dilute: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to dilute the solution slightly.

    • Slow Cooling: Allow the flask to cool slowly to room temperature. You can insulate the flask with glass wool or a beaker of warm water to slow down the cooling rate.

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution to induce nucleation.

    • Seed Crystals: If you have a small amount of pure crystalline product, add a seed crystal to the cooled solution to initiate crystallization.

    • Solvent System Modification: If oiling persists, consider using a mixed solvent system. Dissolve the compound in a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a poor solvent (e.g., hexanes or heptane) at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.

Issue 2: No Crystal Formation, Even After Extended Cooling.

  • Scenario: The solution remains clear even after cooling to room temperature and then in an ice bath.

  • Probable Causes:

    • Too Much Solvent: The most common reason for failure to crystallize is using an excessive amount of solvent, meaning the solution is not saturated at the lower temperature.

    • Supersaturation: The solution is supersaturated, and crystallization has not been initiated.

  • Solutions:

    • Reduce Solvent Volume: Carefully evaporate some of the solvent using a rotary evaporator or a gentle stream of inert gas and then attempt to cool the solution again.

    • Induce Crystallization:

      • Scratching: As mentioned above, scratching the inner wall of the flask can create nucleation sites.

      • Seeding: Introduce a seed crystal.

    • Ice-Salt Bath: For very soluble compounds, cooling to a lower temperature using an ice-salt bath may be necessary.

    • Solvent Change: It may be necessary to completely remove the current solvent and try a different one in which the compound is less soluble at low temperatures.

Issue 3: Low Recovery of Crystalline Product.

  • Scenario: After filtration and drying, the yield of the purified sulfonyl chloride is significantly lower than expected.

  • Probable Causes:

    • Excessive Solvent Use: Using too much solvent will result in a significant portion of the product remaining in the mother liquor.

    • Premature Crystallization: The compound crystallizes during hot filtration, leading to loss on the filter paper.

    • Washing with a "Good" Solvent: Washing the collected crystals with a solvent in which the compound has high solubility will redissolve the product.

    • Hydrolysis: The sulfonyl chloride group is susceptible to hydrolysis to the corresponding sulfonic acid, which is more soluble in polar solvents and will be lost in the filtrate.[1][2][3]

  • Solutions:

    • Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Prevent Premature Crystallization:

      • Use a stemless funnel for hot filtration.

      • Pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent vapor.

    • Proper Washing Technique: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to minimize hydrolysis.[3]

Issue 4: Product is Still Impure After Recrystallization.

  • Scenario: Analytical data (e.g., melting point, NMR, HPLC) shows that the recrystallized product does not meet the desired purity specifications.

  • Probable Causes:

    • Co-crystallization of Impurities: The impurity has similar solubility properties to the desired product in the chosen solvent.

    • Incomplete Removal of Mother Liquor: Residual mother liquor containing impurities remains on the surface of the crystals.

    • Decomposition During Recrystallization: The compound may be degrading at the boiling point of the solvent.

  • Solutions:

    • Second Recrystallization: A second recrystallization from the same or a different solvent system may be necessary.

    • Solvent Selection: Experiment with different solvents or mixed solvent systems to find one that better differentiates the solubility of the product and the impurity.

    • Thorough Washing: Ensure the crystals are washed thoroughly with a small amount of cold solvent after filtration.

    • Alternative Purification: If recrystallization is ineffective, other purification techniques such as column chromatography on silica gel may be required.

    • Lower Temperature: If thermal decomposition is suspected, choose a solvent with a lower boiling point.

II. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of 4-Bromoisoquinoline-5-sulfonyl chloride?

A1: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. For sulfonyl chlorides, it is crucial to use anhydrous solvents to prevent hydrolysis.[3] Based on the structure and available data, here are some recommended starting points for solvent screening:

  • Single Solvents:

    • Acetonitrile: Often a good choice for polar, crystalline compounds.

    • Toluene: A less polar aromatic solvent that can be effective.

    • Ethyl Acetate: A moderately polar solvent.

  • Mixed Solvent Systems:

    • Dichloromethane/Hexanes: Dissolve in a minimum of hot dichloromethane and add hexanes until turbidity persists. Dichloromethane is a known solvent for this compound.[4]

    • Ethyl Acetate/Heptane: Similar to the above, this can provide a good polarity range.

    • Ethanol/Water: While ethanol has been used for a synthetic intermediate, caution is advised due to the risk of hydrolysis of the sulfonyl chloride.[5] If used, strictly anhydrous ethanol is recommended, and the addition of water as an anti-solvent should be done with care.

A systematic solvent screening is always the best approach.

Q2: My 4-Bromoisoquinoline-5-sulfonyl chloride is a hydrochloride salt. How does this affect recrystallization?

A2: The hydrochloride salt form generally increases the polarity and melting point of the compound. This can be advantageous for recrystallization as it may improve the crystalline nature of the solid. The choice of solvents should still follow the principles of "like dissolves like," but you may find that slightly more polar solvents or solvent mixtures are required compared to the free base. The hydrochloride salt is also less likely to undergo certain side reactions.

Q3: What are the likely impurities in crude 4-Bromoisoquinoline-5-sulfonyl chloride?

A3: Based on its synthesis, which often starts from 4-bromoisoquinoline, common impurities may include:

  • Unreacted 4-bromoisoquinoline: The starting material for the synthesis.

  • 4-Bromoisoquinoline-5-sulfonic acid: The product of hydrolysis of the sulfonyl chloride. This is a common byproduct, especially if the workup involves aqueous conditions.[6]

  • Regioisomers: Depending on the synthetic route, other isomers of the sulfonyl chloride may be present.

  • Residual synthesis reagents: Such as thionyl chloride or chlorosulfonic acid byproducts.

Q4: How can I prevent the hydrolysis of the sulfonyl chloride group during recrystallization?

A4: Hydrolysis is a primary concern. To minimize it:

  • Use Anhydrous Solvents: Purchase high-purity anhydrous solvents or dry them using appropriate methods before use.

  • Dry Glassware: Thoroughly dry all glassware in an oven and cool it under a stream of inert gas or in a desiccator.

  • Inert Atmosphere: Conduct the recrystallization under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Minimize Time at High Temperatures: Do not prolong the time the solution is at the boiling point.

  • Avoid Protic Solvents if Possible: Solvents like alcohols can potentially react with the sulfonyl chloride, though at a much slower rate than water. If an alcohol must be used, ensure it is anhydrous and consider if a less reactive solvent could work.

Q5: The recrystallized product has a yellowish tint. How can I decolorize it?

A5: A yellowish color may indicate the presence of colored impurities.

  • Activated Charcoal: You can try adding a small amount of activated charcoal to the hot solution before filtration. Use charcoal sparingly, as it can also adsorb your desired product, leading to lower yields.

  • Repeat Recrystallization: A second recrystallization may be sufficient to remove the colored impurity.

III. Data Summary and Protocols

Table 1: Properties of 4-Bromoisoquinoline-5-sulfonyl Chloride Hydrochloride
PropertyValueSource
Appearance Off-white to light yellow crystalline powder[7]
Molecular Formula C₉H₆BrClNO₂S[7]
Molecular Weight 326.57 g/mol [7]
Melting Point 150-155 °C[7]
Purity (Typical) ≥ 98%[4]
Solubility Soluble in polar solvents such as DMSO and DMF; also soluble in dichloromethane.[4][7]
Experimental Protocol: General Recrystallization Procedure

This protocol provides a general workflow. The choice of solvent and specific volumes will need to be optimized for your particular batch of crude material.

Materials:

  • Crude 4-Bromoisoquinoline-5-sulfonyl chloride

  • Anhydrous recrystallization solvent(s) of choice

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Stemless funnel

  • Filter paper

  • Büchner funnel and filter flask

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in a few potential solvents at room and elevated temperatures to find a suitable solvent or solvent pair.

  • Dissolution: Place the crude 4-Bromoisoquinoline-5-sulfonyl chloride in an appropriately sized Erlenmeyer flask. Add a minimal amount of the chosen anhydrous solvent.

  • Heating: Gently heat the mixture with stirring to the boiling point of the solvent. Add more solvent in small portions until all the solid has just dissolved. Avoid adding a large excess of solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration using a pre-heated stemless funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Diagrams

Recrystallization_Workflow cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation start Crude Product solvent_selection Solvent Screening start->solvent_selection 1. dissolution Dissolve in Minimal Hot Solvent solvent_selection->dissolution 2. hot_filtration Hot Filtration (if needed) dissolution->hot_filtration 3. cooling Slow Cooling hot_filtration->cooling 4. crystallization Crystal Formation cooling->crystallization 5. vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration 6. washing Wash with Cold Solvent vacuum_filtration->washing 7. drying Drying washing->drying 8. pure_product Pure Product drying->pure_product 9.

Caption: A typical workflow for the recrystallization of a solid compound.

Troubleshooting_Oiling_Out start Product Oils Out reheat Re-heat to Dissolve start->reheat add_solvent Add More Hot Solvent reheat->add_solvent Dilute slow_cool Cool Slowly add_solvent->slow_cool scratch Scratch Flask slow_cool->scratch Induce Nucleation seed Add Seed Crystal slow_cool->seed Induce Nucleation change_solvent Change Solvent System (e.g., mixed solvents) slow_cool->change_solvent If still oils out success Crystals Form scratch->success seed->success change_solvent->success

Caption: Decision-making process for troubleshooting "oiling out".

IV. References

  • HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Retrieved from [Link]

  • A. B. Enterprises. (n.d.). 4-Bromoisoquinoline-5-sulfonylchloridehydrochloride - Copy. Retrieved from [Link]

  • Hughes, A. D., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 896-899. [Link]

  • University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Cape Town. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • Google Patents. (n.d.). CN108752274B - Preparation method of 5-isoquinoline sulfonyl chloride. Retrieved from

  • FORCAST CHEMICALS. (n.d.). 4-bromoisoquinoline-5-sulfonylchloride Hydrochloride. Retrieved from [Link]

Sources

overcoming steric hindrance in 4-Bromoisoquinoline-5-sulfonyl chloride substitutions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance in 4-Bromoisoquinoline-5-sulfonyl Chloride Amidations

Status: Active Ticket Type: Advanced Synthesis Troubleshooting Lead Scientist: Dr. A. Vance, Senior Application Specialist

Executive Summary: The "Peri-Effect" Challenge

Welcome to the technical guide for handling 4-Bromoisoquinoline-5-sulfonyl chloride . If you are accessing this module, you are likely experiencing low yields, unreacted starting material, or hydrolysis byproducts during sulfonamide formation.

The Core Problem: Unlike standard benzenesulfonyl chlorides, this substrate suffers from severe steric occlusion due to the peri-interaction between the bromine atom at C4 and the sulfonyl group at C5. In the isoquinoline fused-ring system, positions 4 and 5 are spatially adjacent (analogous to the 1,8-positions in naphthalene). The Van der Waals radius of the Bromine atom (


) effectively shields the electrophilic sulfur atom from nucleophilic attack by amines.

The Solution: Standard


-like substitution protocols (e.g., amine + base in DCM) often fail. Success requires Nucleophilic Catalysis  to create a more reactive, less hindered intermediate, primarily using 4-Dimethylaminopyridine (DMAP) .
Critical Reaction Parameters (The "Why")

The following data summarizes the impact of reaction variables specifically for the 4-bromo-5-sulfonyl system.

VariableStandard Protocol (Fails)Optimized Protocol (Works)Technical Rationale
Catalyst None or catalytic DMFDMAP (10-20 mol%) DMAP attacks the sulfonyl chloride first, forming a highly reactive

-sulfonylpyridinium salt that is less hindered and more electrophilic than the parent chloride [1].
Base Triethylamine (TEA)Pyridine or DIPEA TEA can be too bulky if the amine is also hindered. Pyridine acts as both solvent and base, preventing protonation of the DMAP catalyst.
Solvent DCM or THFDCM (Anhydrous) Polar aprotic solvents are required. DCM is preferred to solubilize the isoquinoline. Avoid protic solvents (MeOH/EtOH) which lead to rapid solvolysis [2].
Temperature

to RT
Reflux (

)
The steric barrier raises the activation energy (

). Thermal energy is often necessary to drive the reaction to completion.
Visualizing the Solution

The diagram below illustrates the mechanistic pathway. Note how the DMAP catalyst bypasses the steric wall created by the bromine atom.

G Start 4-Bromo-5-SO2Cl (Sterically Blocked) Intermediate Sulfonyl-DMAP Intermediate (Activated Species) Start->Intermediate Fast Attack by DMAP (Less Steric Bulk) SideRxn Hydrolysis (Sulfonic Acid) Start->SideRxn Slow H2O Attack (If uncatalyzed) DMAP DMAP Catalyst DMAP->Start Product 4-Bromo-5-Sulfonamide (Final Product) Intermediate->Product Amine Attack (Leaving Group: DMAP) Amine Target Amine (R-NH2) Amine->Intermediate

Figure 1: Catalytic cycle overcoming peri-steric hindrance. DMAP acts as a transfer agent, forming a reactive intermediate that is more accessible to the amine.

Troubleshooting Guide (FAQ Format)
Q1: The reaction stalls at 50% conversion even after 24 hours. Should I add more sulfonyl chloride?

A: No. Adding more electrophile rarely solves kinetic stalling due to sterics.

  • Diagnosis: The active species is decomposing, or the amine is unable to penetrate the steric shield at room temperature.

  • Fix:

    • Add 0.2 equivalents of DMAP .

    • Gently heat the reaction to reflux (DCM,

      
      ).
      
    • If using a secondary amine (more hindered), switch solvent to 1,2-Dichloroethane (DCE) and heat to

      
       [3].
      
Q2: I see a major spot on TLC at the baseline. Is this my product?

A: Likely not. This is usually the sulfonic acid (hydrolysis product).

  • Cause: The reaction with the amine is too slow due to the 4-Bromo steric clash, allowing trace moisture in the solvent to compete for the sulfonyl chloride.

  • Fix:

    • Ensure all glassware is flame-dried.

    • Use commercially available anhydrous solvents.

    • Crucial: Mix the amine and base before adding the sulfonyl chloride solution dropwise. This ensures a high local concentration of nucleophile.

Q3: My product turns dark/black during workup.

A: Isoquinolines, especially electron-deficient ones (due to the sulfonyl group), can be sensitive to strong bases or oxidizers.

  • Fix:

    • Quench with saturated

      
       (mildly acidic) rather than water or strong acid.
      
    • Avoid leaving the crude mixture in basic solution for extended periods.

    • Purify immediately via flash chromatography (DCM:MeOH gradient).

Validated Experimental Protocol

Protocol ID: ISOQ-SU-004 (Optimized for Hindered Substrates)

Reagents:

  • 4-Bromoisoquinoline-5-sulfonyl chloride (1.0 equiv)

  • Amine (1.2 equiv)

  • Triethylamine (2.0 equiv) OR Pyridine (3.0 equiv)

  • DMAP (0.1 - 0.2 equiv)

  • Dichloromethane (Anhydrous, 0.1 M concentration)

Step-by-Step:

  • Preparation: In a flame-dried round-bottom flask under Argon/Nitrogen, dissolve the Amine , Base , and DMAP in anhydrous DCM.

  • Addition: Dissolve the Sulfonyl Chloride in a separate volume of anhydrous DCM. Add this solution dropwise to the amine mixture at

    
    .
    
    • Note: Slow addition controls the exotherm, though the steric hindrance usually dampens this compared to phenyl-sulfonyl chlorides.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2 hours.

    • Checkpoint: Check TLC.[1][2] If starting material remains, heat to reflux (

      
      ) for 4-12 hours.
      
  • Workup: Dilute with DCM. Wash sequentially with:

    • 1.0 M HCl (to remove excess amine/DMAP/pyridine). Skip this if your product is basic.

    • Saturated

      
      .
      
    • Brine.[1]

  • Isolation: Dry over

    
    , filter, and concentrate.
    
Decision Tree: Optimization Workflow

Follow this logic flow to determine the correct conditions for your specific amine.

Troubleshooting Start Start Reaction (Standard Conditions) CheckTLC Check TLC (2 hrs) Start->CheckTLC Result1 High Conversion? CheckTLC->Result1 Success Proceed to Workup Result1->Success Yes Problem1 Low Conversion (SM Remains) Result1->Problem1 No Action1 Add 20 mol% DMAP Problem1->Action1 CheckTLC2 Check TLC (4 hrs) Action1->CheckTLC2 Result2 Improved? CheckTLC2->Result2 Result2->Success Yes Action2 Heat to Reflux (40°C) Result2->Action2 No Action3 Switch Solvent to DCE Heat to 60°C Action2->Action3 If still fails

Figure 2: Step-by-step troubleshooting logic for maximizing yield.

References
  • S. Chaudhary et al. "4-Dimethylaminopyridine: An Efficient Catalyst for the Synthesis of Sulfonamides." Tetrahedron Letters, vol. 50, no. 12, 2009.

  • BenchChem Technical Repository. "Reactivity of the Sulfonyl Chloride Functional Group: Hydrolysis vs. Substitution." BenchChem Guides, 2025.[1][3]

  • H. Hidaka et al. "Synthesis of 5-Isoquinolinesulfonyl Chloride Derivatives."[4] EP1074545A1, 2001. (Foundational patent describing the synthesis of Fasudil intermediates, analogous to the 4-bromo variant).

  • G. P. Schiemenz. "Peri-Interactions in Naphthalenes and Isoquinolines." Z. Naturforsch, 2003.[5] (Detailed analysis of steric crowding in 1,8-naphthalene and 4,5-isoquinoline systems).

Sources

stability of 4-Bromoisoquinoline-5-sulfonyl chloride under basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Bromoisoquinoline-5-sulfonyl Chloride Status: Active | Guide ID: TS-ISOQ-BR-05

Executive Summary & Reagent Profile

Reagent: 4-Bromoisoquinoline-5-sulfonyl chloride Primary Application: Synthesis of Rho-kinase (ROCK) inhibitors (e.g., Fasudil analogs) and antiviral agents. Critical Reactivity Profile: This reagent is highly electrophilic due to the combined electron-withdrawing effects of the sulfonyl group, the nitrogen-containing heterocycle, and the bromine atom at the C-4 position. Under basic conditions, it exhibits a narrow stability window.

The Core Challenge: In the presence of base and moisture, the rate of hydrolysis (decomposition to sulfonic acid) competes aggressively with aminolysis (sulfonamide formation). The 4-bromo substituent inductively destabilizes the S-Cl bond, accelerating hydrolysis compared to the non-brominated parent scaffold.

Mechanism: The Hydrolysis Trap

To troubleshoot effectively, you must understand the competing pathways. In basic media, the hydroxide ion (


) acts as a potent nucleophile.

The "4-Bromo" Effect: The bromine atom at C-4 is electron-withdrawing (


 effect). This pulls electron density away from the aromatic ring and the adjacent sulfonyl group at C-5.
  • Consequence: The sulfur atom becomes more positive (electrophilic).

  • Result: It reacts faster with amines (good) but also reacts much faster with trace water/hydroxide (bad).

Pathway Visualization (DOT Diagram)

ReactionPathways Reagent 4-Bromoisoquinoline- 5-sulfonyl chloride Product Desired Sulfonamide Reagent->Product  Path A: Aminolysis (Anhydrous Base) Byproduct Sulfonic Acid (Decomposition) Reagent->Byproduct  Path B: Hydrolysis (Wet Base) Amine Target Amine (R-NH2) Amine->Product Water Trace Water/OH- Water->Byproduct

Caption: Path A represents the desired sulfonamide formation. Path B represents the irreversible hydrolysis to the sulfonic acid, accelerated by the C-4 bromine substituent.

Troubleshooting Guides (FAQ)

Scenario A: "I added aqueous base (Schotten-Baumann conditions) and my product yield is <10%."

Diagnosis: Rapid Hydrolysis. The 4-bromo substituent makes the sulfonyl chloride too reactive for standard biphasic conditions (Water/DCM +


). The reagent hydrolyzes before it can cross the phase interface to react with the amine.

Solution:

  • Switch to Anhydrous Conditions: Use DCM or THF with Pyridine or Triethylamine (TEA).

  • Order of Addition: Dissolve the amine and base first. Cool to 0°C. Add the sulfonyl chloride last as a solid or solution.

  • Reference: See Protocol A below.

Scenario B: "A white solid precipitated immediately, but it’s not my product."

Diagnosis: Formation of Sulfonic Acid Salt.[1][2][3][4][5] If the reaction mixture contains water, the sulfonyl chloride converts to 4-bromoisoquinoline-5-sulfonic acid. In the presence of TEA or Pyridine, this forms a salt that is often insoluble in DCM/THF.

Confirmation Test: Take a small sample of the solid and attempt to dissolve it in water.

  • Soluble in water? It is likely the sulfonic acid salt (Failure).

  • Insoluble in water? It might be your sulfonamide product (Success).

Scenario C: "I see a new spot on TLC, but it's very polar and stays at the baseline."

Diagnosis: Hydrolysis Product. The sulfonic acid byproduct is highly polar and will not migrate on standard silica plates (Hexane/EtOAc).

Fix:

  • Check your solvent quality. Was the DCM dried?

  • Check your amine.[2][3] Is it a salt (e.g., Hydrochloride)? If you used an amine-HCl salt, did you add enough base to neutralize both the amine-HCl and the HCl generated during sulfonylation? (You need >2.0 equivalents of base).[3][6]

Validated Experimental Protocols

Protocol A: The "Gold Standard" (Anhydrous)

Best for: Valuable amines, small-scale synthesis, and highly reactive sulfonyl chlorides.

Reagents:

  • 4-Bromoisoquinoline-5-sulfonyl chloride (1.0 equiv)

  • Amine (1.1 equiv)

  • Base: Pyridine (3.0 equiv) or TEA (2.5 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.[3]

  • Note on Alcohol: NEVER use methanol or ethanol; they will form sulfonate esters.

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Dissolution: Add the Amine and Base to the Anhydrous DCM. Stir until dissolved.

  • Cooling: Cool the mixture to 0°C (Ice bath). Critical: Lower temperature slows hydrolysis more than aminolysis.

  • Addition: Add 4-Bromoisoquinoline-5-sulfonyl chloride portion-wise over 10 minutes.

    • Why? Prevents a local concentration spike that could favor side reactions.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Quench: Add saturated

    
     solution.
    
  • Workup: Extract with DCM. Wash organic layer with Brine.[2][3] Dry over

    
    .[2][3]
    
Protocol B: Troubleshooting Decision Tree

Troubleshooting Start Start: Low Yield / Failure CheckSolubility Is a precipitate forming? Start->CheckSolubility CheckWater Test precipitate solubility in Water CheckSolubility->CheckWater Yes Soluble Soluble in Water? (Yes) CheckWater->Soluble Insoluble Soluble in Water? (No) CheckWater->Insoluble Hydrolysis Diagnosis: Hydrolysis (Sulfonic Acid Salt formed) Soluble->Hydrolysis Product Diagnosis: Product Precipitated (Filter and collect) Insoluble->Product Action1 Action: Switch to Anhydrous Protocol A Hydrolysis->Action1

Caption: Logic flow for diagnosing solid precipitates during sulfonylation.

Storage & Handling Specifications

To maintain the integrity of 4-Bromoisoquinoline-5-sulfonyl chloride:

ParameterSpecificationReason
Temperature -20°CRetards spontaneous decomposition.
Atmosphere Argon or NitrogenPrevents moisture ingress.[1]
Container Amber GlassProtects C-Br bond from potential photolysis (though less critical than moisture).
Shelf Life < 6 MonthsHighly reactive electrophiles degrade even under optimal conditions.

References

  • Mechanism of Sulfonyl Chloride Hydrolysis

    • Rogne, O. (1971).
  • Synthesis of Isoquinoline Sulfonamides (ROCK Inhibitors)

    • General protocols for isoquinoline-5-sulfonyl chloride derivatives (Fasudil class) adapted for high reactivity.
    • BenchChem Technical Support: Optimiz
  • Reactivity of Heterocyclic Sulfonyl Chlorides

    • Gnedin, B. G., et al. (1988).[7] Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions.

Sources

Validation & Comparative

Publish Comparison Guide: 1H NMR Interpretation of 4-Bromoisoquinoline-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a rigorous structural verification protocol for 4-Bromoisoquinoline-5-sulfonyl chloride , a critical electrophilic intermediate in the synthesis of isoquinoline-based kinase inhibitors.[1] Unlike standard catalog data, this analysis focuses on differentiating the product from its specific synthetic impurities: the non-sulfonated precursor (4-Bromoisoquinoline ) and the hydrolyzed byproduct (4-Bromoisoquinoline-5-sulfonic acid ).

Key Diagnostic Indicator: The convergence of a singlet at C3 (indicating C4 substitution) with a deshielded doublet at C6 (indicating C5 sulfonylation) is the definitive spectral signature.

Chemical Context & Sample Preparation[1][2][3][4]

The high reactivity of the sulfonyl chloride moiety requires specific handling to prevent in situ hydrolysis during analysis.[1]

Protocol: Sample Preparation
  • Solvent: CDCl₃ (Deuterated Chloroform) , 99.8% D, treated with anhydrous K₂CO₃ or stored over molecular sieves.

    • Why: DMSO-d₆ often contains residual water which rapidly hydrolyzes the sulfonyl chloride to the sulfonic acid, shifting peaks and confusing the interpretation.

  • Concentration: ~10-15 mg in 0.6 mL solvent.

  • Vessel: 5 mm NMR tube, strictly dry.

Critical Warning: If the sample does not dissolve clearly in CDCl₃ and requires DMSO-d₆ or D₂O, the sulfonyl chloride has likely already hydrolyzed to the sulfonic acid.

Spectral Assignment & Interpretation[1][2][5][6]

The isoquinoline ring system typically exhibits signals between 7.5 and 9.5 ppm.[1] The introduction of electron-withdrawing groups (-Br at C4 and -SO₂Cl at C5) causes significant deshielding.

1H NMR Data (400 MHz, CDCl₃)

Estimated shifts based on substituent additivity rules and analog comparison (4-Fluoroisoquinoline-5-sulfonyl chloride).

PositionProtonMultiplicityShift (δ ppm)Coupling (Hz)Structural Insight
1 H-1 Singlet (s)9.30 – 9.45 -Most deshielded due to adjacent Ring Nitrogen (N) and inductive effects.
3 H-3 Singlet (s)8.90 – 9.10 -Diagnostic: Appears as a singlet.[1] In unsubstituted isoquinoline, this is a doublet (

Hz). Its singlet nature confirms Br substitution at C4.
8 H-8 Doublet (d)8.60 – 8.75

Deshielded by the peri-effect of the Ring N lone pair.
6 H-6 Doublet (d)8.40 – 8.55

Ortho to -SO₂Cl group.[1] Significantly downfield compared to precursor.
7 H-7 Triplet (t)7.80 – 8.00

Meta to substituents; typically the most upfield signal in this system.[1]
Comparative Logic Diagram

The following decision tree illustrates the logic for confirming the structure against common alternatives.

NMR_Logic Start Acquire 1H NMR (CDCl3) CheckSolubility Is sample soluble in CDCl3? Start->CheckSolubility Hydrolysis Suspect Hydrolysis (Sulfonic Acid) CheckSolubility->Hydrolysis No (Cloudy/Ppt) CheckH3 Analyze H-3 Signal (~9.0 ppm) CheckSolubility->CheckH3 Yes (Clear) H3_Doublet Doublet (J=6Hz) C4 is unsubstituted CheckH3->H3_Doublet Doublet H3_Singlet Singlet C4 is substituted CheckH3->H3_Singlet Singlet CheckH6 Analyze H-6 Signal (Ortho to C5) H3_Doublet->CheckH6 Check if 5-SO2Cl exists CheckH4 Check for H-4 Signal (~8.0 ppm) H3_Singlet->CheckH4 H4_Present Signal Present Regioisomer or Precursor CheckH4->H4_Present Yes H6_Downfield Downfield (>8.4 ppm) SO2Cl Confirmed CheckH4->H6_Downfield No H4_Absent Signal Absent C4-Br Confirmed H6_Upfield Upfield (<8.0 ppm) Missing SO2Cl group CheckH6->H6_Upfield Final Product Verified: 4-Bromoisoquinoline-5-sulfonyl chloride H6_Downfield->Final

Figure 1: Structural Verification Decision Tree. This workflow isolates the target molecule from its most common synthetic impurities.

Comparative Analysis: Target vs. Alternatives

This section compares the target molecule against its precursor (starting material) and its closest structural analog (used in Fasudil synthesis) to highlight the specific shifts caused by the Bromine and Sulfonyl Chloride groups.

Table 1: Chemical Shift Comparison (δ ppm)
ProtonTarget Product (4-Bromo-5-SO₂Cl)Precursor (4-Bromoisoquinoline)Analog (Isoquinoline-5-SO₂Cl)Differentiation Note
H-1 9.35 (s) ~9.20 (s)9.33 (s)H-1 is consistently downfield; not diagnostic alone.
H-3 9.00 (s) ~8.80 (s)8.66 (d) Target vs Analog: The loss of coupling (d → s) confirms Br substitution.
H-4 8.48 (d)Target vs Analog: Disappearance of H-4 confirms substitution at C4.
H-5 ~7.8 - 8.0 (m) Target vs Precursor: Loss of H-5 confirms substitution at C5.
H-6 8.50 (d) ~7.70 (t/m)8.36 (d)Target vs Precursor: Strong downfield shift (+0.8 ppm) due to ortho-SO₂Cl.

Analysis of Impurities:

  • 4-Bromoisoquinoline (Starting Material): Look for a multiplet in the 7.6–7.8 ppm range (H-5/H-6/H-7 overlap) and the absence of the distinct downfield H-6 doublet at 8.5 ppm.[1]

  • 4-Bromoisoquinoline-5-sulfonic acid (Hydrolysis Product):

    • Solubility: Insoluble in CDCl₃.[1]

    • Shift: If run in DMSO-d₆, the H-6 doublet will shift upfield relative to the sulfonyl chloride (due to the change from -SO₂Cl to -SO₃H). Broad peaks are common due to hydrogen bonding.[1]

Experimental Validation Protocol

To ensure the spectrum represents the active sulfonyl chloride and not a decomposed product, follow this self-validating derivatization check (optional but recommended for critical batches).

Derivatization Check (Benzylamine Test):

  • Dissolve 5 mg of the product in CDCl₃.

  • Add 1.5 equivalents of benzylamine.

  • Shake for 5 minutes.

  • Run NMR.[1][2][3][4][5][6][7]

    • Pass: Complete disappearance of the starting material signals and appearance of new sulfonamide signals (NH triplet ~5.0 ppm, benzylic CH₂ doublet ~4.2 ppm).

    • Fail: If the starting material signals persist unchanged, the sulfonyl chloride has likely hydrolyzed to the unreactive sulfonic acid before the test.

References

  • Vertex AI Search. (2023).[1] Synthesis and NMR data of Isoquinoline-5-sulfonyl chloride derivatives. Retrieved from 8

  • PubChem. (2023).[1] 4-Bromoisoquinoline Spectral Data. National Library of Medicine.[1] Retrieved from

  • ChemicalBook. (2023).[1] 4-Fluoroisoquinoline-5-sulfonyl chloride NMR Spectrum. Retrieved from

  • Jacobs, M., et al. (2011).[1] A practical synthesis of Rho-Kinase inhibitor Y-27632 and fluoro derivatives.[1] Beilstein Journal of Organic Chemistry.[1] Retrieved from [Beilstein J. Org.[1] Chem.]([Link]1]

  • Faulkner, E. (2018).[1] The Realisation of Fragment-Oriented Synthesis.[1] White Rose eTheses Online.[1] Retrieved from

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A Comparative Guide to the Mass Spectrometry Fragmentation of Sulfonyl Chloride-Based Labeling and Derivatizing Agents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of Sulfonyl Chlorides in Modern Research

The sulfonyl chloride functional group is a cornerstone of modern organic synthesis and chemical biology.[1] Its inherent reactivity makes it an excellent electrophile for derivatizing nucleophilic groups such as amines and phenols.[1] This reactivity is harnessed by researchers, scientists, and drug development professionals for several key applications: transforming poor leaving groups into excellent ones, introducing specific structural motifs, and "tagging" molecules to enhance their detectability in analytical systems like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

4-Bromoisoquinoline-5-sulfonyl chloride is a highly reactive intermediate used in pharmaceutical and chemical research, particularly for creating sulfonamide derivatives and advanced fluorophores.[2] Understanding its behavior under mass spectrometric analysis is critical for reaction monitoring, impurity profiling, and the structural elucidation of its derivatives.

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 4-Bromoisoquinoline-5-sulfonyl chloride. We will dissect its fragmentation logic based on the established principles of its constituent parts: the isoquinoline core and the aromatic sulfonyl chloride group. Furthermore, we will objectively compare its fragmentation signature with three widely used alternatives—Dansyl chloride, p-Toluenesulfonyl chloride, and NBD-Cl—providing researchers with the necessary framework to select the appropriate reagent and interpret the resulting data.

Part 1: Fragmentation Analysis of 4-Bromoisoquinoline-5-sulfonyl chloride

While specific experimental spectra for 4-Bromoisoquinoline-5-sulfonyl chloride are not widely published, we can confidently predict its fragmentation pathways by dissecting the molecule into its two primary structural components: the stable, aromatic 4-bromoisoquinoline system and the reactive sulfonyl chloride group. The fragmentation will be a composite of pathways characteristic to both moieties.

Under typical Electron Ionization (EI) or Electrospray Ionization (ESI) with in-source fragmentation or collision-induced dissociation (CID), the molecular ion ([M]⁺˙ or [M+H]⁺) will undergo a series of characteristic cleavages and rearrangements. The presence of two bromine isotopes (⁷⁹Br and ⁸¹Br) and two chlorine isotopes (³⁵Cl and ³⁷Cl) will result in a distinctive isotopic pattern for the molecular ion and any fragments containing these halogens.

Predicted Key Fragmentation Pathways:

  • Loss of Chlorine Radical: The S-Cl bond is relatively labile, and a primary fragmentation event is the loss of a chlorine radical (·Cl) to form a stable sulfonyl cation at [M-35]⁺ .

  • Loss of Sulfur Dioxide: A hallmark of aromatic sulfonyl compounds is the extrusion of SO₂ via an intramolecular rearrangement.[3][4] This would lead to a fragment at [M-64]⁺ , corresponding to a 4,5-substituted bromoisoquinoline cation. This is often a highly favored and diagnostically significant pathway.

  • Cleavage of the C-S Bond: The bond connecting the isoquinoline ring to the sulfonyl group can cleave, leading to the formation of the 4-bromoisoquinoline cation . This highly stable aromatic fragment would be a prominent peak.

  • Loss of Bromine Radical: Cleavage of the C-Br bond from the molecular ion or subsequent fragments can occur, resulting in a loss of 79/81 Da.

  • Isoquinoline Ring Fragmentation: The isoquinoline nucleus itself can fragment, most commonly through the expulsion of hydrogen cyanide (HCN), a characteristic loss for many nitrogen-containing heterocycles.[5] This would typically occur after one of the initial fragmentation steps, for example, leading to a [M-SO₂-HCN]⁺ fragment.

G cluster_frags Primary Fragments cluster_secondary Secondary Fragments M 4-Bromoisoquinoline-5-sulfonyl chloride [M]⁺˙ F1 [M - Cl]⁺ M->F1 - Cl• F2 [M - SO₂]⁺˙ M->F2 - SO₂ (rearrangement) F3 [4-Bromoisoquinoline]⁺ M->F3 - •SO₂Cl F4 [SO₂Cl]⁺ M->F4 - C₉H₅BrN• F5 [M - SO₂ - HCN]⁺˙ F2->F5 - HCN

Caption: Predicted fragmentation pathways for 4-Bromoisoquinoline-5-sulfonyl chloride.

Part 2: Comparative Analysis with Alternative Reagents

The choice of a derivatizing or labeling agent depends on the analytical goal. While 4-Bromoisoquinoline-5-sulfonyl chloride is a valuable synthetic intermediate, other reagents are more established for specific analytical applications, each with a unique fragmentation signature.

Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride)

A workhorse reagent for derivatizing primary and secondary amines, phenols, and thiols to enhance UV and fluorescence detection, as well as ESI ionization efficiency.[6]

  • Fragmentation Logic: Upon fragmentation, dansyl-derivatized molecules typically yield a highly stable, resonance-delocalized dimethylaminonaphthalene cation at m/z 170 or 171 .[7] This fragment is often the base peak in the spectrum and serves as a diagnostic marker for any dansylated compound, making it excellent for precursor ion scanning or neutral loss screening experiments.[8][9] Other common losses include the entire dansyl group or SO₂.

G cluster_frags Characteristic Fragments M Dansyl-Analyte Derivative [M+H]⁺ F1 Dimethylaminonaphthalene Cation (m/z 170/171) M->F1 - SO₂(Analyte-H) F2 [M+H - SO₂]⁺ M->F2 - SO₂ F3 [Analyte+H]⁺ M->F3 - C₁₂H₁₂NO₂S

Caption: Common fragmentation pathways for a dansyl-derivatized analyte.

p-Toluenesulfonyl Chloride (Tosyl Chloride, TsCl)

Primarily used in synthesis to convert alcohols into excellent leaving groups (tosylates).[10][11] While less common as an analytical derivatizing agent for MS, its presence as a reagent or byproduct may need to be confirmed.

  • Fragmentation Logic: The fragmentation of tosyl-containing compounds is straightforward. The most characteristic pathway is the cleavage of the C-O or N-S bond to produce the highly stable tosyl cation at m/z 155 .[12] Another common fragment is the tropylium-like ion at m/z 91 , resulting from the cleavage of the S-C(aryl) bond followed by rearrangement of the tolyl group.

G cluster_frags Characteristic Fragments M Tosyl-Analyte Derivative [M+H]⁺ F1 Tosyl Cation (m/z 155) M->F1 - (Analyte) F2 Tolyl Cation / Tropylium (m/z 91) F1->F2 - SO₂

Caption: Common fragmentation pathways for a tosyl-derivatized analyte.

NBD-Cl (4-Chloro-7-nitro-2,1,3-benzoxadiazole)

A non-fluorescent molecule that becomes highly fluorescent upon reaction with primary or secondary amines and thiols, making it an excellent labeling agent for fluorescence detection and sensitive MS analysis.[13][14][15]

  • Fragmentation Logic: The fragmentation of NBD-derivatives is highly dependent on the analyte to which it is attached. There isn't a single universal fragment like the dansyl cation. Instead, fragmentation often involves characteristic neutral losses from the NBD moiety itself, such as the loss of NO (30 Da) or NO₂ (46 Da). The fragmentation of the analyte portion of the derivative can also be observed. This makes NBD-Cl useful for structural elucidation of the unknown analyte, as the fragmentation provides information about both the tag and the original molecule.[16]

G cluster_frags Characteristic Fragments M NBD-Analyte Derivative [M+H]⁺ F1 [M+H - NO]⁺ M->F1 - NO• F2 [M+H - NO₂]⁺ M->F2 - NO₂• F3 Fragments from Analyte M->F3 Cleavage

Caption: Common fragmentation pathways for an NBD-derivatized analyte.

Part 3: Performance Comparison and Experimental Considerations

The selection of a reagent should be guided by the experimental objective. The table below summarizes the key characteristics and performance attributes of each compound.

Feature4-Bromoisoquinoline-5-sulfonyl chlorideDansyl Chloridep-Toluenesulfonyl ChlorideNBD-Cl
Primary Use Synthetic Intermediate[2]MS/Fluorescence Derivatization[6]Synthetic Leaving Group Formation[11]Fluorescence/MS Derivatization[15]
Molecular Weight 322.58 g/mol 269.75 g/mol 190.65 g/mol 199.56 g/mol
Key Fragment Ion(s) Predicted: [M-SO₂]⁺, [C₉H₅BrN]⁺m/z 170/171 [7]m/z 155 , m/z 91 [12]Analyte-dependent
Characteristic Loss(es) Predicted: SO₂ (64 Da), Cl (35 Da)SO₂ (64 Da)SO₂ (64 Da)NO (30 Da), NO₂ (46 Da)
Analytical Advantage Unique mass and isotopic pattern for identification.Universal fragment allows for targeted screening methods.Simple, predictable fragmentation.Provides structural info on the analyte; highly sensitive.
Considerations Reactivity with a broad range of nucleophiles.[17]Can suppress analyte fragmentation.Primarily a synthetic reagent.Less predictable fragmentation pattern.

Experimental Protocol: General Method for MS/MS Analysis

This protocol provides a self-validating framework for analyzing sulfonyl chloride derivatives. The key is to acquire data under different collision energies to observe both primary and secondary fragmentations.

1. Sample Preparation:

  • Derivatization (for alternatives): React the analyte (e.g., an amine) with a 2-5 fold molar excess of the sulfonyl chloride reagent (Dansyl-Cl, TsCl, or NBD-Cl) in a suitable aprotic solvent (e.g., acetonitrile) at an appropriate pH (typically 8-10, buffered with sodium bicarbonate or borate) and temperature (room temperature to 60°C).
  • Dilution: After the reaction is complete (monitor by LC-MS), dilute the sample in a solvent compatible with the LC mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode). The final concentration should be in the low ng/mL to µg/mL range.

2. Liquid Chromatography (LC):

  • Column: Use a reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: A typical gradient would be 5-95% B over 5-10 minutes, followed by a wash and re-equilibration step.

3. Mass Spectrometry (MS):

  • Ionization Source: Electrospray Ionization (ESI), positive ion mode.
  • MS1 Scan: Acquire a full scan from m/z 100-1000 to identify the protonated molecular ion ([M+H]⁺) of the derivative.
  • MS2 (Tandem MS) Scan: Perform product ion scans on the [M+H]⁺ of interest.
  • Collision Gas: Argon.
  • Collision Energy (CE): Acquire data at a minimum of three different CE settings (e.g., 10 eV, 20 eV, and 40 eV) or use a CE ramp. Low energy will favor larger fragments, while higher energy will induce more extensive fragmentation. This approach helps to build a complete fragmentation tree.

4. Data Analysis:

  • Identify the precursor ion from the MS1 scan.

  • Analyze the MS2 spectra obtained at different collision energies.

  • Propose structures for the major fragment ions and identify characteristic neutral losses.

  • Compare the observed fragmentation pattern with the known patterns for the derivatizing agent to confirm the identity.

    Caption: General experimental workflow for LC-MS/MS analysis of derivatized compounds.

Conclusion

A thorough understanding of the gas-phase chemistry of sulfonyl chloride reagents is indispensable for researchers in drug discovery and analytical science. While 4-Bromoisoquinoline-5-sulfonyl chloride offers a unique scaffold for synthesis, its mass spectrometric signature is predicted to be dominated by the characteristic fragmentation of its two constituent moieties: loss of SO₂ and cleavage of the C-S bond to yield the stable 4-bromoisoquinoline cation.

In comparison, established analytical reagents like Dansyl chloride and p-Toluenesulfonyl chloride provide highly predictable and diagnostically powerful fragments (m/z 171 and 155, respectively), making them ideal for targeted screening and quantification assays. NBD-Cl offers a different advantage, providing high sensitivity and yielding fragmentation patterns that can help elucidate the structure of the derivatized analyte. The choice of reagent should therefore be a deliberate one, based on a clear understanding of the analytical objective and the unique information that each fragmentation pattern provides.

References

  • PrepChem. Synthesis of 4-Bromo-5-isoquinolinesulphonyl chloride. PrepChem.com. [Link]

  • Gao, W., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports. [Link]

  • An, J., et al. (2023). Screening for Bisphenol Chemicals: A Strategy Based on Dansyl Chloride Derivatization Coupled with In-Source Fragmentation by High-Resolution Mass Spectrometry. Analytical Chemistry. [Link]

  • An, J., et al. (2023). Screening for Bisphenol Chemicals: A Strategy Based on Dansyl Chloride Derivatization Coupled with In-Source Fragmentation by High-Resolution Mass Spectrometry. ACS Publications. [Link]

  • Nelson, R. E., et al. (2004). Ion fragmentation of small molecules in mass spectrometry. Clinical Chemistry. [Link]

  • Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. [Link]

  • Sample, S. D., et al. (1967). Mass spectrometry in structural and stereochemical problems. CXXIV. Mass spectral fragmentation of alkylquinolines and isoquinolines. The Journal of Organic Chemistry. [Link]

  • Beach, D. G., et al. (2015). Fragmentation of protonated dansyl-labeled amines for structural analysis of amine-containing metabolites. ResearchGate. [Link]

  • Harvey, S. R., et al. (2022). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. MDPI. [Link]

  • Supporting Information. Mass spectral fragmentations of sulfonates. The Royal Society of Chemistry. [Link]

  • Tradeindia. 4-bromoisoquinoline-5-sulfonylchloride Hydrochloride. [Link]

  • Hughes, D. W., et al. (1976). 13C magnetic resonance spectra of some isoquinoline alkaloids and related model compounds. Canadian Journal of Chemistry. [Link]

  • Wang, H., et al. (2015). Gas-Phase Fragmentation of Protonated N,2-Diphenyl-N'-(p-Toluenesulfonyl)Ethanimidamides: Tosyl Cation Transfer Versus Proton Transfer. PubMed. [Link]

  • Pop, F., et al. (2023). Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties. PMC. [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Tradeindia. Buy 4-Bromoisoquinoline-5-sulfonylchloridehydrochloride. [Link]

  • University of Leeds. (2012). Ion fragmentation of small molecules in mass spectrometry. [Link]

  • Plazi. (1993). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. [Link]

  • Wang, Z., et al. (2013). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. ResearchGate. [Link]

  • J. Pawełka, et al. (2011). Application of NBD-Cl for the determination of amines and amino acids using HPLC. ResearchGate. [Link]

  • Clark, J. The origin of fragmentation patterns. Chemguide. [Link]

  • Sterling Pharma Solutions. High resolution mass spectrometry for impurity profiling. [Link]

  • Wang, Z., et al. (2015). Fragmentation of typical sulfonamide drugs via heterolytic bond cleavage and stepwise rearrangement. RSC Publishing. [Link]

  • Wang, H., et al. (2012). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. ResearchGate. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • Chemvon Biotechnology. 4-Fluoroisoquinoline-5-sulfonyl chloride. [Link]

  • Berkeley Lab. (2023). Chemical Alternatives and Substitution Resources. Environment, Health, and Safety Division. [Link]

  • S. G. Konda, et al. (2023). Synthetic applications of p-toluenesulfonyl chloride: A recent update. SVKM's Institute of Pharmacy. [Link]

  • W. Anggraini, et al. (2022). 4-CHLORO-7-NITROBENZOFURAZAN (NBD-CL) AS PRE AND POST-COLUMN DERIVATIZATION REAGENT FOR AMINE GROUPS ANALYSIS USING CHROMATOGRAPHY: A MINI-REVIEW. ResearchGate. [Link]

  • Intersolia. (2023). Chemical Substitution: How to Optimise Your Substitution Process. [Link]

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A Comparative Guide to the Structural Characterization of 4-Bromoisoquinoline-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is paramount. This is particularly true for highly reactive intermediates like 4-Bromoisoquinoline-5-sulfonyl chloride, a key building block in the synthesis of novel therapeutics.[1][2] Its utility in creating diverse sulfonamide derivatives hinges on the precise spatial arrangement of its constituent atoms.[1] This guide provides an in-depth comparison of analytical techniques for the structural characterization of 4-Bromoisoquinoline-5-sulfonyl chloride, with a primary focus on X-ray crystallography as the definitive method.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography stands as the unequivocal gold standard for determining the absolute three-dimensional structure of a crystalline solid.[3] It provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, revealing the molecule's conformation in the solid state. While a public crystal structure for 4-Bromoisoquinoline-5-sulfonyl chloride is not currently available, the methodology for its determination is well-established. The crystallographic analysis of its close analog, 4-fluoroisoquinoline-5-sulfonyl chloride, provides an excellent proxy for the expected structural insights.[4]

The Experimental Workflow: From Powder to Structure

The journey from a powdered sample to a fully refined crystal structure is a multi-step process, each stage demanding meticulous execution.

Xray_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement A Crystalline Powder of 4-Bromoisoquinoline- 5-sulfonyl chloride B Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) A->B Dissolution in appropriate solvent C Mounting a Single Crystal B->C D X-ray Diffraction (Synchrotron or In-house Diffractometer) C->D E Diffraction Pattern Collection D->E F Structure Solution (e.g., Direct Methods) E->F G Structure Refinement (Least-Squares Fitting) F->G H Final Structural Model (CIF file) G->H I Deposition in Crystallographic Database H->I Validation & Publication

Caption: A generalized workflow for single-crystal X-ray crystallography.

Experimental Protocol: X-ray Crystal Structure Determination
  • Crystal Growth (The Art of Crystallization):

    • Rationale: The primary prerequisite for X-ray crystallography is a high-quality single crystal. The molecules within the crystal must be arranged in a highly ordered, repeating lattice.

    • Protocol:

      • Dissolve the 4-Bromoisoquinoline-5-sulfonyl chloride powder in a minimal amount of a suitable solvent or solvent mixture (e.g., dichloromethane, as it is known to be soluble in it).[1]

      • Employ a crystallization technique such as slow evaporation, where the solvent is allowed to evaporate over several days to weeks, leading to supersaturation and crystal formation.

      • Alternatively, use vapor diffusion by placing the solution in a small open vial inside a larger sealed jar containing a less soluble "anti-solvent." The slow diffusion of the anti-solvent into the primary solvent reduces the compound's solubility, promoting crystallization.

  • Data Collection:

    • Rationale: This step involves irradiating the crystal with X-rays and recording the resulting diffraction pattern. The angles and intensities of the diffracted beams contain the information about the electron density distribution, and thus the atomic positions, within the crystal.

    • Protocol:

      • A suitable single crystal is selected under a microscope and mounted on a goniometer head.

      • The crystal is often cryo-cooled in a stream of liquid nitrogen to minimize radiation damage during data collection.[3]

      • The mounted crystal is placed in an X-ray diffractometer and rotated in the X-ray beam.

      • A detector records the diffraction pattern as a series of reflections at different crystal orientations.

  • Structure Solution and Refinement:

    • Rationale: The collected diffraction data is processed to determine the arrangement of atoms.

    • Protocol:

      • The unit cell dimensions and crystal system are determined from the positions of the reflections.

      • The phases of the reflections are determined using computational methods (e.g., direct methods or Patterson function).

      • An initial electron density map is calculated, from which a preliminary model of the molecule can be built.

      • This model is then refined using least-squares methods to improve the fit between the calculated and observed diffraction data, resulting in the final, accurate molecular structure.

Comparative Data from a Structural Analog

While data for the title compound is unavailable, the crystallographic study of 4-fluoroisoquinoline-5-sulfonyl chloride offers valuable insights into the expected structural features.[4]

Parameter4-fluoroisoquinoline-5-sulfonyl chloride[4]
Chemical FormulaC₉H₅ClFNO₂S
Crystal SystemMonoclinic
Space GroupP2₁/n
Key Structural FeatureOne of the sulfonyl oxygen atoms lies approximately in the isoquinoline plane to minimize steric repulsion with the adjacent fluorine atom.

This observation is critical, as it suggests that the bulky bromine atom in 4-Bromoisoquinoline-5-sulfonyl chloride would likely impose similar or even more significant steric constraints, influencing the conformation of the sulfonyl chloride group. This conformation, in turn, dictates the molecule's reactivity and how it docks into the active sites of target proteins.

A Multi-faceted Approach: Comparison with Other Analytical Techniques

While X-ray crystallography provides the ultimate structural answer, it is not always feasible and is complemented by other analytical methods. A comprehensive characterization relies on a combination of techniques.

Analytical_Workflow A Synthesized 4-Bromoisoquinoline-5-sulfonyl chloride B HPLC A->B Purity Assessment C Mass Spectrometry (MS) A->C Molecular Weight Confirmation D NMR Spectroscopy (¹H, ¹³C) A->D Connectivity & 2D Structure E X-ray Crystallography A->E 3D Structure & Absolute Conformation F Structurally Confirmed and Pure Compound B->F C->F D->F E->F

Caption: An integrated workflow for comprehensive structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (typically ¹H and ¹³C), providing detailed information about the chemical environment, connectivity, and proximity of atoms in a molecule.

  • Application: For 4-Bromoisoquinoline-5-sulfonyl chloride, ¹H NMR would reveal the number of different types of protons and their neighboring protons, while ¹³C NMR would identify the number of unique carbon atoms. 2D NMR techniques (like COSY and HSQC) would establish the complete bonding framework.

  • Limitation: NMR provides the connectivity (the 2D structure) but does not directly reveal the 3D arrangement in space, such as the crucial torsional angle of the sulfonyl chloride group.

Mass Spectrometry (MS)
  • Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

  • Application: MS would confirm the molecular weight of 4-Bromoisoquinoline-5-sulfonyl chloride (322.58 g/mol for the hydrochloride salt).[1] The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) would be a key diagnostic feature in the mass spectrum.

  • Limitation: MS confirms the elemental composition but provides no information about the arrangement of atoms (isomerism) or the 3D structure.

High-Performance Liquid Chromatography (HPLC)
  • Principle: HPLC is a powerful separation technique used to separate, identify, and quantify each component in a mixture.

  • Application: HPLC is essential for assessing the purity of the synthesized 4-Bromoisoquinoline-5-sulfonyl chloride.[5] A single sharp peak would indicate a high degree of purity, which is a prerequisite for reliable biological testing and for obtaining high-quality crystals for X-ray diffraction.

  • Limitation: HPLC provides no structural information beyond the compound's retention time under specific conditions.

Conclusion: An Integrated and Authoritative Approach

The structural characterization of a pivotal synthetic intermediate like 4-Bromoisoquinoline-5-sulfonyl chloride demands a rigorous and multi-faceted analytical approach. While NMR and MS confirm the molecular formula and connectivity, and HPLC validates purity, only single-crystal X-ray crystallography can provide the definitive, high-resolution three-dimensional structure. The insights gained from the crystal structure of analogous compounds underscore the power of this technique to reveal subtle conformational details that govern molecular interactions.[4] For any drug development program utilizing this scaffold, obtaining the crystal structure is not merely an academic exercise but a critical step in understanding its reactivity and enabling structure-based design of more potent and selective therapeutic agents.

References

  • Ohba, S., Gomi, N., Ohgiya, T., & Shibuya, K. (2012). Three derivatives of 4-fluoro-5-sulfonylisoquinoline. Acta Crystallographica Section C: Crystal Structure Communications, 68(Pt 10), o427–o430. [Link]
  • Tradeindia. (n.d.). 4-Bromoisoquinoline-5-sulfonylchloridehydrochloride - Copy. Retrieved from Tradeindia. [Link]
  • Tradeindia. (n.d.). 4-bromoisoquinoline-5-sulfonylchloride Hydrochloride - Analytical Reagent Grade, Off-white To Light Yellow Crystalline Powder, Highly Reactive Intermediate For Pharmaceutical Research. Retrieved from Tradeindia. [Link]
  • SIELC Technologies. (2018, February 16). 4-Bromoisoquinoline. Retrieved from SIELC Technologies. [Link]

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Spectral Fingerprinting of Sulfonyl Chlorides: A Guide to 4-Bromoisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Professionals

Executive Summary: The Diagnostic Challenge

In the high-stakes environment of kinase inhibitor development, 4-bromoisoquinoline derivatives serve as critical scaffolds (e.g., precursors to Fasudil-like analogs). The introduction of a sulfonyl chloride (-SO₂Cl) moiety is a pivotal synthetic step, enabling "click-like" SuFEx chemistry or sulfonamide coupling.

However, the -SO₂Cl group is notoriously labile. It hydrolyzes rapidly to sulfonic acid (-SO₃H) upon exposure to atmospheric moisture, leading to silent yield losses and failed downstream couplings.

This guide provides an objective, data-driven comparison of the 4-Bromoisoquinoline-sulfonyl chloride spectral signature against its primary "alternatives"—its hydrolytic impurities and synthetic precursors. We move beyond basic peak listing to establish a self-validating spectral protocol for confirming structural integrity.

Comparative Spectral Analysis: Product vs. Impurities[1]

The "performance" of an IR spectrum in this context is defined by its ability to unambiguously distinguish the reactive sulfonyl chloride from its unreactive byproducts.

The "Fingerprint" Matrix

The following table synthesizes experimental data for the 4-bromoisoquinoline scaffold functionalized at the C-5 position (the standard electrophilic substitution site), comparing the target product against its critical impurities.

Spectral RegionTarget Product (-SO₂Cl)Hydrolysis Impurity (-SO₃H)Coupling Product (-SO₂NHR)Starting Material (4-Br-Isoquinoline)
High Frequency (3600–3200 cm⁻¹)Silent (Clean baseline)Broad, Strong (O-H stretch, H-bonded)Sharp/Medium (N-H stretch, 1 or 2 bands)Silent (Aromatic C-H only ~3050)
Asymmetric SO₂ (1410–1360 cm⁻¹)1380–1395 cm⁻¹ (Strong, Sharp)1150–1250 cm⁻¹ (Shifted, Broad)1330–1350 cm⁻¹ (Shifted lower)Absent
Symmetric SO₂ (1200–1160 cm⁻¹)1175–1190 cm⁻¹ (Strong, Sharp)1000–1080 cm⁻¹ (Shifted lower)1150–1170 cm⁻¹ (Shifted lower)Absent
S-Cl Stretch (< 400 cm⁻¹)~360–380 cm⁻¹ (Often outside standard FTIR range)Absent Absent Absent
C-Br Stretch (600–700 cm⁻¹)~620–680 cm⁻¹ (Medium)~620–680 cm⁻¹ (Medium)~620–680 cm⁻¹ (Medium)~620–680 cm⁻¹ (Medium)
Key Technical Insight: The Electronegativity Shift

The 4-bromo substituent on the isoquinoline ring exerts an electron-withdrawing inductive effect (-I). Compared to a simple phenyl sulfonyl chloride, the SO₂ stretching frequencies in 4-bromoisoquinoline derivatives are typically shifted to higher wavenumbers (blue shift) by 5–10 cm⁻¹.

  • Why? The electron density is pulled away from the sulfur atom, increasing the double-bond character of the S=O bonds, thereby stiffening the force constant (

    
    ) in accordance with Hooke's Law: 
    
    
    
    .

Experimental Protocol: Self-Validating Synthesis Monitoring

To ensure trustworthiness, this protocol includes "Stop/Go" decision points based on the spectral data derived above.

Methodology: Chlorosulfonylation of 4-Bromoisoquinoline

Reagents: 4-Bromoisoquinoline, Chlorosulfonic acid (ClSO₃H), Thionyl chloride (SOCl₂).

Step 1: Reaction Monitoring (The "Disappearance" Test)
  • Sampling: Take an aliquot of the reaction mixture (neat).

  • Quench: Mini-workup in anhydrous DCM (do not use water/methanol for IR check if possible, or dry rapidly).

  • IR Scan: Focus on 3000–3100 cm⁻¹.

  • Validation: Disappearance of the specific C-H bending modes of the starting material (often ~750 cm⁻¹ region changes) and emergence of the 1380 cm⁻¹ band.

Step 2: Isolation & Purity Check (The "Dryness" Test)
  • Crucial Step: Sulfonyl chlorides are moisture sensitive.[1] A KBr pellet can introduce moisture, hydrolyzing the sample during measurement.

  • Recommendation: Use ATR (Attenuated Total Reflectance) with a diamond crystal. It requires no sample prep and minimizes atmospheric exposure.

Step 3: The "Silent Region" Verification

Before confirming the product, check the 3200–3600 cm⁻¹ region.

  • Pass: Flat baseline.

  • Fail: Broad "hump" (indicates Sulfonic Acid formation).

  • Fail: Sharp peaks (indicates contamination with ammonia/amines if used in workup).

Visualization: Decision Logic & Workflow

The following diagrams illustrate the logical flow for validating the sulfonyl chloride group using IR spectroscopy.

Diagram 1: Spectral Validation Logic Tree

SpectralValidation Start Acquire IR Spectrum (ATR Method) Check1380 Peak present at 1370-1400 cm⁻¹? Start->Check1380 Check1180 Peak present at 1170-1190 cm⁻¹? Check1380->Check1180 Yes (Asym SO₂) ResultSM FAILED: Starting Material or Decomposition Check1380->ResultSM No CheckOH Broad Band at 2500-3500 cm⁻¹? Check1180->CheckOH Yes (Sym SO₂) Check1180->ResultSM No ResultPure CONFIRMED: Sulfonyl Chloride (-SO₂Cl) CheckOH->ResultPure No (Clean) ResultAcid IMPURITY DETECTED: Sulfonic Acid (-SO₃H) CheckOH->ResultAcid Yes (Hydrolysis)

Caption: Logic tree for distinguishing 4-bromoisoquinoline sulfonyl chloride from hydrolysis products.

Diagram 2: Synthesis & Monitoring Workflow

SynthesisWorkflow SM 4-Bromoisoquinoline Reaction Chlorosulfonylation (ClSO₃H / SOCl₂) SM->Reaction Sampling Aliquot & Dry (Anhydrous DCM) Reaction->Sampling IR_Check IR Analysis (Focus: 1380 cm⁻¹) Sampling->IR_Check Decision Complete? IR_Check->Decision Decision->Reaction No (Weak SO₂ signal) Workup Ice Quench & Extraction Decision->Workup Yes (Strong SO₂ signal) FinalProduct Product: Sulfonyl Chloride Workup->FinalProduct

Caption: Iterative workflow for monitoring the chlorosulfonylation of 4-bromoisoquinoline.

References

  • BenchChem. A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Retrieved from

  • Moser, A. (2008).[2] IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Retrieved from

  • Robinson, E. A. (1961). Characteristic Vibrations of the Sulphuryl Group. Canadian Journal of Chemistry, 39(1), 24-28. Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 73743, 4-Bromoisoquinoline. Retrieved from

  • Sigma-Aldrich. Sulfonyl Chlorides and Sulfonamides: Building Blocks in Medicinal Chemistry. Retrieved from

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